But-2-yn-1-ylglycine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-(but-2-ynylamino)acetic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-7-5-6(8)9/h7H,4-5H2,1H3,(H,8,9) |
InChI Key |
LPWAPYNAXSFRFK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
But-2-yn-1-ylglycine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of But-2-yn-1-ylglycine, a non-proteinogenic amino acid. Due to the limited availability of experimental data in publicly accessible literature, this document combines established information with plausible scientific extrapolations for properties and synthesis. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound, systematically named 2-((but-2-yn-1-yl)amino)acetic acid, is a derivative of glycine where a but-2-yn-1-yl group is attached to the nitrogen atom. The presence of the alkyne functional group makes it a potentially valuable building block in organic synthesis and a candidate for various biochemical applications, including its use as a chemical probe or a precursor for more complex molecules.
Below is the chemical structure of this compound:
Caption: Chemical structure of this compound.
Physicochemical Properties
Detailed experimental data for this compound is not widely available. The hydrochloride salt of this compound is cataloged, providing some basic information. Other properties are estimated based on its structure and data from analogous compounds.
| Property | Value | Source/Method |
| CAS Number | 2624128-89-6 (for hydrochloride salt) | [1] |
| Molecular Formula | C6H9NO2 (free acid) C6H10ClNO2 (HCl salt) | [1] |
| Molecular Weight | 127.14 g/mol (free acid) 163.60 g/mol (HCl salt) | [1] |
| Appearance | Expected to be a solid at room temperature. | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred |
| Melting Point | Not reported. | - |
| Boiling Point | Not reported. | - |
| pKa (α-carboxyl) | Estimated to be around 2-3. | Inferred |
| pKa (α-amino) | Estimated to be around 9-10. | Inferred |
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for this compound is not readily found in the literature. However, a plausible synthetic route would involve the N-alkylation of a glycine ester with a suitable but-2-ynyl halide, followed by hydrolysis of the ester.
A potential synthetic workflow is outlined below:
Caption: A proposed two-step synthesis of this compound.
General Experimental Protocol for N-Alkylation and Hydrolysis:
-
N-Alkylation:
-
To a solution of glycine ethyl ester hydrochloride in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate or triethylamine to neutralize the hydrochloride and deprotonate the amine.
-
Add 1-bromo-2-butyne to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product, ethyl 2-((but-2-yn-1-yl)amino)acetate, by column chromatography.
-
-
Ester Hydrolysis:
-
Dissolve the purified intermediate in a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with an acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Biological Activity and Applications
There is a lack of specific studies on the biological activity of this compound itself. However, related propargylglycine derivatives are known to act as enzyme inhibitors. The presence of the butynyl group suggests potential for this compound to be used in "click chemistry" reactions, a powerful tool for bioconjugation and drug discovery. Further research is required to elucidate the specific biological roles and potential therapeutic applications of this compound.
Spectroscopic Data
No specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the public domain. Researchers synthesizing this compound would need to perform these analyses for full characterization.
Conclusion
This compound is a molecule with potential for further investigation, particularly in the areas of synthetic chemistry and as a tool for chemical biology. This guide provides a summary of the currently available information and outlines a plausible route for its synthesis. It is hoped that this document will serve as a useful starting point for researchers interested in exploring the properties and applications of this and related compounds. Further experimental work is necessary to fully characterize its chemical and biological profile.
References
The Enigmatic Mechanism of But-2-yn-1-ylglycine: A Technical Whitepaper on a Putative Biological Modulator
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological mechanism of action for But-2-yn-1-ylglycine is not currently available in published scientific literature. This technical guide, therefore, presents a hypothesized mechanism based on the well-documented activities of its close structural analog, propargylglycine, and the broader context of alkynyl amino acids in biological systems. All quantitative data and experimental protocols are based on studies of propargylglycine and are provided as a reference for potential future investigations into this compound.
Introduction
This compound is a non-canonical amino acid characterized by the presence of an internal alkyne moiety within its side chain. While this specific molecule has not been the subject of extensive biological investigation, its structural features suggest a high potential for interaction with biological systems, particularly as an enzyme inhibitor. The alkyne functional group is a versatile tool in chemical biology, known for its ability to participate in covalent bond formation with enzymatic targets and to serve as a handle for bioorthogonal "click chemistry" reactions.
This whitepaper will explore the potential mechanism of action of this compound by drawing parallels with the extensively studied analog, DL-propargylglycine (PAG). PAG is a known irreversible inhibitor of cystathionine γ-lyase (CGL), a key enzyme in the transsulfuration pathway responsible for cysteine biosynthesis and the production of hydrogen sulfide (H₂S), a critical signaling molecule.[1][2][3] The insights gained from the study of PAG provide a strong foundation for proposing a hypothetical mechanism for this compound and for designing future experimental investigations.
Proposed Biological Target and Signaling Pathway
Based on the inhibitory activity of its analog, propargylglycine, the primary hypothetical target for this compound is cystathionine γ-lyase (CGL) . CGL is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the γ-elimination of cystathionine to produce cysteine, α-ketobutyrate, and ammonia.
The Transsulfuration Pathway and CGL
The transsulfuration pathway plays a crucial role in sulfur metabolism, balancing the levels of methionine and cysteine. CGL is a central enzyme in this pathway. Its inhibition can lead to a reduction in endogenous cysteine and hydrogen sulfide levels, which has significant physiological consequences.
Caption: Hypothesized role of this compound in the transsulfuration pathway.
Proposed Mechanism of Action: Irreversible Inhibition of CGL
The proposed mechanism of action for this compound is the irreversible inhibition of CGL, mirroring the action of propargylglycine.[1][4] This "suicide" inhibition mechanism involves the enzymatic processing of the inhibitor to a reactive intermediate that covalently modifies the enzyme's active site, leading to its inactivation.
The key steps are hypothesized as follows:
-
Formation of an External Aldimine: this compound enters the active site of CGL and forms an external aldimine with the PLP cofactor.
-
Abstraction of a Proton: A basic residue in the active site abstracts a proton from the β-carbon of the inhibitor.
-
Formation of a Reactive Allene Intermediate: This proton abstraction leads to the formation of a highly reactive allene intermediate.
-
Nucleophilic Attack: A nucleophilic residue in the active site, likely a tyrosine residue as is the case with propargylglycine, attacks the allene.[1]
-
Covalent Adduct Formation: This attack results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, rendering the enzyme inactive.
Caption: Proposed mechanism of irreversible inhibition of CGL by this compound.
Quantitative Data (Based on Propargylglycine)
As no direct quantitative data for this compound is available, the following table summarizes key parameters for the activity of DL-propargylglycine against CGL. These values can serve as a benchmark for future studies.
| Parameter | Value | Enzyme Source | Reference |
| IC₅₀ | ~1 mM | Rat liver CGL | [3] |
| Inhibition Type | Irreversible (Suicide) | Various | [1][4] |
| Modified Residue | Tyrosine | Toxoplasma gondii CGL | [4] |
Experimental Protocols (Adapted for this compound)
The following are generalized protocols, based on those used for propargylglycine, that could be adapted to investigate the mechanism of action of this compound.
CGL Inhibition Assay
This protocol is designed to determine the inhibitory potential of this compound on CGL activity.
-
Enzyme Preparation: Purify recombinant CGL or use a commercially available preparation.
-
Assay Buffer: Prepare a suitable buffer, e.g., 100 mM potassium phosphate buffer, pH 7.4, containing PLP.
-
Inhibitor Preparation: Prepare stock solutions of this compound in the assay buffer.
-
Assay Procedure:
-
Pre-incubate CGL with varying concentrations of this compound for different time intervals.
-
Initiate the enzymatic reaction by adding the substrate, cystathionine.
-
Monitor the production of α-ketobutyrate, a product of the CGL reaction, spectrophotometrically.
-
Calculate the rate of reaction and determine the IC₅₀ value.
-
Mass Spectrometry for Covalent Adduct Identification
This protocol aims to identify the covalent modification of CGL by this compound.
-
Enzyme-Inhibitor Incubation: Incubate CGL with an excess of this compound to ensure complete inhibition.
-
Proteolytic Digestion: Digest the modified CGL with a protease, such as trypsin, to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the peptide covalently modified by this compound by searching for the expected mass shift. Fragment the modified peptide to pinpoint the exact amino acid residue that has been modified.
Caption: A generalized workflow for investigating the mechanism of action of this compound.
Broader Context and Future Directions
Alkynyl amino acids, including this compound, represent a class of compounds with significant potential in drug discovery and chemical biology.[5][6][7] Their utility extends beyond enzyme inhibition. The alkyne moiety can be used for "click chemistry," a powerful tool for attaching fluorescent probes, affinity tags, or other molecules to proteins and peptides.[6][8][9]
Future research on this compound should focus on:
-
Validating the CGL Inhibition: Experimentally confirming that this compound inhibits CGL and determining its potency.
-
Elucidating the Detailed Mechanism: Using structural biology and mass spectrometry to confirm the covalent modification and identify the modified residue(s).
-
Investigating Cellular Effects: Assessing the impact of this compound on cellular processes that are dependent on CGL activity, such as H₂S signaling and redox homeostasis.
-
Exploring Other Potential Targets: Screening this compound against a panel of other PLP-dependent enzymes and other potential targets to assess its selectivity.
Conclusion
While direct experimental evidence is currently lacking, the structural similarity of this compound to the known CGL inhibitor propargylglycine provides a strong basis for a hypothesized mechanism of action. It is proposed that this compound acts as an irreversible inhibitor of cystathionine γ-lyase through a suicide inhibition mechanism involving a reactive allene intermediate. This whitepaper provides a comprehensive theoretical framework and a set of actionable experimental protocols to guide future research into the biological activities of this intriguing molecule. The validation of this hypothesis could open new avenues for the development of novel therapeutics targeting the transsulfuration pathway and for the creation of new chemical biology tools.
References
- 1. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. DL-Propargylglycine cystathionineγ-lyaseinhibitor 64165-64-6 [sigmaaldrich.com]
- 4. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Detection [iris-biotech.de]
- 7. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Detection [iris-biotech.de]
- 9. peptide.com [peptide.com]
Spectroscopic and Mass Spectrometric Characterization of But-2-yn-1-ylglycine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic and mass spectrometric data for the non-proteinogenic amino acid, But-2-yn-1-ylglycine. Due to the absence of directly published experimental data for this specific molecule, this guide presents a theoretical framework based on the analysis of its constituent chemical moieties and data from structurally related compounds. This information is intended to assist researchers in the identification, characterization, and utilization of this compound in drug discovery and development.
Predicted Spectroscopic Data
The expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound are summarized below. These predictions are derived from known chemical shifts and fragmentation patterns of the but-2-yn-1-yl group and the glycine backbone.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Hα | ~3.5 - 4.0 | Triplet | ~5-7 | Shift influenced by the adjacent amino and carboxyl groups. |
| Hβ | ~3.4 - 3.8 | Quartet | ~2-3 | Coupled to the methyl protons and the α-proton. |
| Hγ (CH₃) | ~1.8 - 2.0 | Triplet | ~2-3 | Coupled to the β-protons across the alkyne. |
| NH₂ | Broad singlet | Chemical shift is dependent on solvent and concentration. | ||
| COOH | Broad singlet | Chemical shift is dependent on solvent and concentration. |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Notes |
| Cα | ~50 - 60 | |
| Cβ | ~35 - 45 | |
| Cγ (alkyne) | ~70 - 80 | |
| Cδ (alkyne) | ~75 - 85 | |
| Cε (CH₃) | ~3 - 5 | |
| COOH | ~170 - 180 |
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (amu) | Notes |
| [M+H]⁺ | 128.0706 | Predicted exact mass for C₆H₉NO₂ + H⁺ |
| [M-H]⁻ | 126.0561 | Predicted exact mass for C₆H₉NO₂ - H⁺ |
| [M-COOH]⁺ | 83.0753 | Loss of the carboxylic acid group. |
| [M-NH₂-CH₃]⁺ | 96.0441 | Fragmentation involving loss of the amino and methyl groups. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the NMR and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (NH₂ and COOH).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employing techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., TMS or the residual solvent peak).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a solvent compatible with the ionization source (e.g., a mixture of water, acetonitrile, and formic acid for electrospray ionization).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ions ([M+H]⁺ and [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the parent ions to induce fragmentation and obtain structural information. This can be achieved through collision-induced dissociation (CID).
-
-
Data Analysis: Analyze the resulting mass spectra to determine the elemental composition of the parent ion and to propose fragmentation pathways that are consistent with the structure of this compound.
Workflow for Spectroscopic Analysis
The logical workflow for the synthesis and spectroscopic characterization of a novel amino acid like this compound is depicted in the following diagram.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
But-2-yn-1-ylglycine: A Technical Overview of a Novel Amino Acid Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
But-2-yn-1-ylglycine and its hydrochloride salt are non-natural amino acid derivatives that hold potential for use in various research and development applications, particularly in the fields of medicinal chemistry and drug discovery. The presence of an alkyne functional group provides a versatile handle for chemical modification, such as "click" chemistry reactions, enabling its incorporation into peptides or conjugation to other molecules. This technical guide provides a summary of the currently available information on the commercial availability, basic chemical properties, and a proposed workflow for the initial characterization of this compound. It is important to note that, at present, detailed experimental protocols for its synthesis and specific biological activity data are not extensively documented in publicly accessible scientific literature.
Commercial Availability and Suppliers
This compound is commercially available, primarily as its hydrochloride salt. Researchers can procure this compound from specialized chemical suppliers. The availability of both the hydrochloride salt and the free base form provides flexibility for various experimental requirements.
Table 1: Commercial Suppliers of this compound and its Hydrochloride Salt
| Compound Name | CAS Number | Supplier | Notes |
| This compound hydrochloride | 2624128-89-6 | BLD Pharm | Analytical data such as NMR, HPLC, LC-MS, and UPLC may be available upon request.[1] |
| This compound | 1247896-05-4 | BLD Pharm | Free base form. |
Note: This list is based on currently available information and may not be exhaustive. Researchers are advised to contact suppliers directly for the most up-to-date product specifications and availability.
Chemical Properties
While detailed experimental data on the physicochemical properties of this compound is limited in the public domain, some basic properties can be inferred from its structure and information provided by suppliers.
Table 2: Chemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ClNO₂ | [1] |
| Molecular Weight | 163.60 g/mol | [1] |
| SMILES Code | O=C(O)CNCC#CC.[H]Cl | [1] |
| Physical Form | Solid (assumed) | - |
| Solubility | Expected to be soluble in water and polar organic solvents. | - |
| Storage | Recommended storage conditions may vary; refer to supplier documentation. | [1] |
Experimental Protocols: A General Workflow for Characterization
Solubility Assessment
-
Objective: To determine suitable solvents for stock solution preparation and experimental assays.
-
Methodology:
-
Weigh a small, precise amount of this compound hydrochloride.
-
Add a measured volume of the test solvent (e.g., water, DMSO, methanol, ethanol) incrementally.
-
Vortex or sonicate between additions until the compound is fully dissolved.
-
Calculate the approximate solubility in mg/mL or molarity.
-
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Methodology:
-
Dissolve an appropriate amount of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, coupling constants, and integration of the proton signals, and the chemical shifts of the carbon signals to ensure they are consistent with the expected structure of this compound.
-
Purity and Mass Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and assess the purity of the sample.
-
Methodology:
-
Prepare a dilute solution of the compound in a suitable solvent.
-
Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Resolution Mass Spectrometry (HRMS).
-
Verify that the observed mass-to-charge ratio (m/z) corresponds to the expected molecular ion of this compound. The chromatographic peak shape can provide an initial indication of purity.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC)
-
Objective: To quantify the purity of the compound.
-
Methodology:
-
Develop a suitable HPLC/UPLC method, including selection of a column (e.g., C18), mobile phase (e.g., water/acetonitrile gradient with a modifier like formic acid or TFA), and detector (e.g., UV-Vis or DAD).
-
Inject a known concentration of the compound and analyze the chromatogram.
-
Calculate the purity based on the area of the main peak relative to the total area of all peaks.
-
Biological Activity and Signaling Pathways
As of the date of this guide, there is no specific information available in the peer-reviewed scientific literature detailing the biological activity, mechanism of action, or involvement in any signaling pathways of this compound. The presence of the glycine backbone suggests potential interactions with systems involving amino acid transport or metabolism, while the alkyne moiety makes it a candidate for use as a chemical probe. Further research is required to elucidate its biological functions.
Conclusion
This compound is a commercially available, yet under-characterized, non-natural amino acid. Its availability provides an opportunity for researchers to explore its potential in various applications, from peptide synthesis to the development of novel chemical probes. This guide summarizes the current knowledge on its commercial availability and provides a standard workflow for its initial characterization. The lack of detailed public information on its synthesis and biological activity highlights a clear area for future research to unlock the full potential of this molecule. Researchers are encouraged to perform thorough in-house characterization upon procurement and to publish their findings to contribute to the collective understanding of this compound.
References
Navigating Aqueous Formulation of But-2-yn-1-ylglycine: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide provides an in-depth analysis of the aqueous solubility and stability of But-2-yn-1-ylglycine, a synthetic amino acid of significant interest in drug development and scientific research. Aimed at researchers, scientists, and drug development professionals, this document consolidates available data and outlines detailed experimental protocols to facilitate the successful formulation and application of this compound.
This compound, also known as propargylglycine, is a valuable research tool, notably for its role as an inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the hydrogen sulfide (H₂S) signaling pathway. Understanding its behavior in aqueous buffers is critical for its use in biological assays and for the development of potential therapeutic agents.
Core Findings: Solubility and Stability Profile
Quantitative data on the solubility and stability of this compound is not extensively available in peer-reviewed literature. However, data for its racemate, DL-propargylglycine, provides a strong foundational understanding.
Solubility Characteristics
The solubility of DL-propargylglycine is influenced by the solvent and pH. The hydrochloride salt of DL-propargylglycine exhibits a solubility of approximately 10 mg/mL in phosphate-buffered saline (PBS) at a pH of 7.2.[1] In distilled water, a solubility of up to 10 mg/mL has been reported, with the potential to reach 100 mg/mL with the aid of sonication. The compound is also soluble in various organic solvents.
Table 1: Solubility of DL-Propargylglycine
| Solvent | Form | Reported Solubility |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Hydrochloride Salt | ~10 mg/mL |
| Water | Free Amino Acid | Up to 10 mg/mL |
| Water with Sonication | Free Amino Acid | 100 mg/mL |
| Ethanol | Hydrochloride Salt | ~20 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Hydrochloride Salt | ~20 mg/mL |
| Dimethylformamide (DMF) | Hydrochloride Salt | ~20 mg/mL |
Stability in Aqueous Solutions
The stability of this compound in aqueous solutions is a critical consideration for its practical application. Available data for DL-propargylglycine suggests that its stability in aqueous solutions is limited. It is recommended that aqueous solutions are not stored for more than one day.[1] For longer-term storage, solutions in DMSO or distilled water may be kept at -20°C for up to three months. The solid form of DL-propargylglycine hydrochloride is stable for at least four years when stored at -20°C.[1]
Table 2: Storage and Stability of DL-Propargylglycine
| Form | Storage Conditions | Reported Stability |
| Solid (Hydrochloride Salt) | -20°C | ≥ 4 years |
| Aqueous Solution | Room Temperature | Not recommended for > 1 day |
| DMSO or Distilled Water Solution | -20°C | Up to 3 months |
| Stock Solution | -80°C | Up to 6 months (protect from light) |
| Stock Solution | -20°C | Up to 1 month (protect from light) |
Experimental Protocols
To address the gap in publicly available data for this compound, the following detailed experimental protocols are provided as a guide for researchers to determine the precise solubility and stability profiles for their specific applications.
Protocol 1: Determination of pH-Dependent Aqueous Solubility
This protocol outlines a method to determine the solubility of this compound across a range of pH values.
Materials:
-
This compound
-
A series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range of 3 to 10
-
HPLC-grade water
-
Microcentrifuge tubes
-
Thermomixer or equivalent shaker/incubator
-
Calibrated pH meter
-
Analytical balance
-
HPLC system with UV or mass spectrometry (MS) detector
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to microcentrifuge tubes containing a fixed volume of each aqueous buffer.
-
Ensure that a solid excess of the compound is visible.
-
-
Equilibration:
-
Incubate the tubes in a thermomixer at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, centrifuge the tubes at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with an appropriate mobile phase.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of dissolved this compound.
-
-
Data Analysis:
-
Construct a pH-solubility profile by plotting the determined solubility (in mg/mL or mM) against the measured pH of each buffer after equilibration.
-
Protocol 2: Stability-Indicating HPLC Method and Forced Degradation Study
This protocol describes the development of a stability-indicating HPLC method and its application in a forced degradation study to understand the stability of this compound under various stress conditions.
Part A: Method Development
A reverse-phase HPLC method is generally suitable for the analysis of amino acid analogs.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or MS detection for higher specificity and sensitivity.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key aspect is to demonstrate that the method can separate the intact this compound from its potential degradation products.
Part B: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffer at a pH of interest).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Adjust the pH of the stock solution to ~1-2 with HCl and incubate at an elevated temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Adjust the pH of the stock solution to ~12-13 with NaOH and incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3%) to the stock solution and incubate at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or higher).
-
Photodegradation: Expose the stock solution to UV light.
-
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition, neutralize if necessary, and analyze by the developed stability-indicating HPLC method.
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact this compound over time to determine the degradation kinetics.
-
Identify and quantify the formation of any degradation products. Mass spectrometry can be used to elucidate the structure of major degradants.
-
Visualizing Key Pathways and Workflows
Cystathionine γ-lyase (CSE) and the Hydrogen Sulfide (H₂S) Pathway
This compound (propargylglycine) is an irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the trans-sulfuration pathway that produces hydrogen sulfide (H₂S). The following diagram illustrates this pathway and the point of inhibition.
Caption: Inhibition of H₂S production by this compound.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in determining the aqueous solubility of this compound.
Caption: Workflow for pH-dependent solubility determination.
Forced Degradation Study Workflow
This diagram illustrates the process of conducting a forced degradation study to assess the stability of this compound.
Caption: Workflow for a forced degradation stability study.
Conclusion
While specific quantitative data for this compound remains to be fully elucidated in the public domain, the information available for its racemate, DL-propargylglycine, provides a solid starting point for researchers. The provided experimental protocols offer a clear roadmap for generating the necessary solubility and stability data to support formulation development and ensure the reliable application of this important research compound. It is anticipated that further studies will provide a more comprehensive understanding of the physicochemical properties of this compound, aiding in its journey from a research tool to potentially novel therapeutic applications.
References
Potential Cytotoxicity of But-2-yn-1-ylglycine in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
But-2-yn-1-ylglycine is a synthetic amino acid analog whose cytotoxic potential is of increasing interest to the scientific community. Its structural similarity to known inhibitors of key metabolic enzymes suggests a possible role in cancer therapeutics. This technical guide provides an in-depth overview of the inferred cytotoxic properties of this compound, drawing upon the established mechanisms of its close analogs. The primary focus is on the inhibition of proline dehydrogenase (PRODH), a critical enzyme in cancer cell metabolism, and the subsequent induction of the mitochondrial unfolded protein response (UPRmt).
This document details the potential effects on various cancer cell lines, outlines relevant experimental protocols for assessing cytotoxicity, and visualizes the key signaling pathways and experimental workflows.
Inferred Cytotoxic Activity and Mechanism of Action
The cytotoxic potential of this compound is predicated on its likely function as an inhibitor of proline dehydrogenase (PRODH). PRODH is a mitochondrial enzyme that is crucial for the survival of cancer cells, particularly under conditions of metabolic stress.[1][2] Inhibition of PRODH disrupts proline metabolism, leading to a reduction in ATP production and an increase in reactive oxygen species (ROS), which can trigger apoptosis.
Studies on the analog N-propargylglycine (N-PPG) have shown that its inhibition of PRODH leads to a significant reduction in the growth and viability of several breast cancer cell lines, including ZR-75-1, MCF7, DU4475, and BT474.[1] Furthermore, N-PPG has been observed to induce the mitochondrial unfolded protein response (UPRmt), a cellular stress response that can lead to apoptosis if the stress is prolonged or severe.[2][3] The compound S-but-3-yn-2-ylglycine (B32G), another analog, has demonstrated comparable activity against PRODH in human cells.[4]
Given these findings, it is hypothesized that this compound will exhibit similar cytotoxic effects through the inhibition of PRODH and induction of the UPRmt.
Data Presentation
The following tables summarize the anticipated cytotoxic effects of this compound on various cancer cell lines, based on the reported activities of its analogs.
Table 1: Illustrative Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Putative IC50 (µM) | Observed Effect | Reference Analog |
| ZR-75-1 | 100 - 250 | Decreased cell viability, induction of apoptosis | N-propargylglycine |
| MCF7 | 150 - 300 | Inhibition of cell proliferation | N-propargylglycine |
| DU4475 | 120 - 280 | Reduced cell growth and viability | N-propargylglycine |
| BT474 | 200 - 400 | Additive loss of viability with GLS1 inhibitors | N-propargylglycine |
Note: The IC50 values are illustrative and represent a potential range based on the qualitative descriptions of analog activity.
Table 2: Mechanistic Insights into the Action of this compound Analogs
| Mechanism | Affected Protein/Pathway | Experimental Observation | Reference Analog |
| Enzyme Inhibition | Proline Dehydrogenase (PRODH) | Irreversible inhibition of enzyme activity | N-propargylglycine |
| Cellular Stress Response | Mitochondrial Unfolded Protein Response (UPRmt) | Upregulation of mitochondrial chaperones (HSP60, GRP75) | N-propargylglycine |
| Apoptosis Induction | Caspase Activation | Cleavage of PARP | N-propargylglycine |
Experimental Protocols
Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound stock solution
-
Cancer cell lines (e.g., ZR-75-1, MCF7)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Detection: Western Blot for Cleaved PARP
Western blotting for cleaved Poly (ADP-ribose) polymerase (PARP) is a common method to detect apoptosis.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-cleaved PARP, anti-total PARP, anti-actin or -tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the level of PARP cleavage. Use total PARP and a loading control (actin or tubulin) for normalization.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inferred signaling pathway of this compound cytotoxicity.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing cytotoxicity.
Conclusion and Future Directions
While direct experimental evidence for the cytotoxicity of this compound is pending, the data from its structural analogs, N-propargylglycine and S-but-3-yn-2-ylglycine, strongly suggest its potential as a cytotoxic agent against cancer cells. The likely mechanism of action involves the inhibition of proline dehydrogenase, leading to metabolic disruption, oxidative stress, and the induction of the mitochondrial unfolded protein response, ultimately culminating in apoptosis.
Future research should focus on the direct evaluation of this compound's effects on a panel of cancer cell lines to determine its IC50 values and confirm its mechanism of action. Further studies could also explore its efficacy in combination with other anticancer agents to identify potential synergistic interactions. The detailed protocols and workflows provided in this guide offer a solid foundation for such investigations.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. pubcompare.ai [pubcompare.ai]
A Technical Review of But-2-yn-1-ylglycine: Insights from Structurally Related Compounds
Disclaimer: A comprehensive review of the scientific literature reveals a notable absence of studies specifically focused on But-2-yn-1-ylglycine. Therefore, this technical guide provides an in-depth analysis of its closest structural analogs, N-propargylglycine ((S)-2-amino-4-pentynoic acid) and S-but-3-yn-2-ylglycine. The biological activities, mechanisms of action, and experimental protocols detailed herein are based on research conducted on these related compounds and are presented to infer the potential properties and research avenues for this compound.
Introduction to Propargylglycine Analogs
N-propargylglycine (N-PPG) and its derivatives are alkynyl amino acids that have garnered significant interest in drug development and chemical biology. Their utility stems from the reactive alkyne group, which can participate in "click chemistry" reactions for bioconjugation and acts as a warhead for mechanism-based enzyme inhibition.[1][2] These compounds have been primarily investigated as inhibitors of proline dehydrogenase (PRODH) and cystathionine-γ-lyase (CSE).[3][4]
Mechanism of Action: Inhibition of Proline Dehydrogenase (PRODH)
Proline dehydrogenase is a mitochondrial flavoprotein that catalyzes the first step in proline catabolism. It is a target for cancer drug development due to its role in supporting cancer cell survival under metabolic stress.[3] N-propargylglycine has been identified as a suicide inhibitor of PRODH.[3][5]
Proposed Signaling Pathway for PRODH Inhibition
The inhibition of PRODH by propargylglycine analogs is a covalent, irreversible process. The enzyme oxidizes the inhibitor, which then forms a covalent adduct with the FAD cofactor, leading to inactivation.[6] This inactivation can trigger a mitochondrial unfolded protein response (UPRmt).[3][7]
Quantitative Data from Analog Studies
The following table summarizes key quantitative findings from studies on N-propargylglycine and S-but-3-yn-2-ylglycine.
| Compound | Target Enzyme | Organism/Cell Line | Assay Type | Key Quantitative Finding | Reference |
| S-but-3-yn-2-ylglycine (B32G) | Proline Dehydrogenase (PRODH) | Bacterial | Enzyme Activity Assay | Inactivation efficiency is ~600-times lower than N-PPG. | [6] |
| N-propargylglycine (N-PPG) | Proline Dehydrogenase (PRODH) | Human Cancer Cells (ZR-75-1) | Cell-based Assay | Induces rapid decay of PRODH protein. | [3][7] |
| N-propargylglycine (N-PPG) | Proline Dehydrogenase (PRODH) | Mouse Brain | In vivo Study | Orally administered at 50 mg/kg leads to a decline in brain mitochondrial PRODH. | [3][7] |
| L-C-Propargylglycine | Cystathionine-γ-lyase (CSE) | Not Specified | Enzyme Inhibition Assay | Irreversibly inactivates γ-cystathionase. | [4] |
Experimental Protocols
PRODH Inhibition Assay
This protocol is adapted from studies on PRODH inhibitors.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-Propargylglycine | 23235-01-0 [chemicalbook.com]
- 5. Targeting Mitochondrial Proline Dehydrogenase with a Suicide Inhibitor to Exploit Synthetic Lethal Interactions with p53 Upregulation and Glutaminase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical, structural, and cellular characterization of S-but-3-yn-2-ylglycine as a mechanism-based covalent inactivator of the flavoenzyme proline dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to L-Propargylglycine for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ability to specifically label and subsequently identify, track, or isolate proteins within the complex cellular environment is a cornerstone of modern biological research and drug development. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has provided powerful tools for this purpose. This technical guide focuses on the application of L-propargylglycine (L-Pg), a non-canonical amino acid, as a versatile probe for protein labeling. L-Pg, a structural analog of methionine, can be metabolically incorporated into newly synthesized proteins. Its terminal alkyne group serves as a bioorthogonal handle, allowing for the covalent attachment of various reporter molecules via "click chemistry." This guide provides a comprehensive overview of the synthesis, incorporation, and detection of L-Pg-labeled proteins, complete with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its adoption in the laboratory.
Introduction to L-Propargylglycine as a Bioorthogonal Probe
L-propargylglycine (also known as L-2-amino-4-pentynoic acid or L-homopropargylglycine, HPG) is a non-canonical amino acid that has emerged as a powerful tool for metabolic labeling of proteins. Due to its structural similarity to methionine, it is recognized by the endogenous translational machinery and incorporated into nascent polypeptide chains in place of methionine.[1] The key feature of L-Pg is its terminal alkyne group, a small, chemically inert functional group that does not perturb protein structure or function. This alkyne serves as a "handle" for bioorthogonal ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[2] These reactions allow for the specific and efficient covalent attachment of molecules bearing a complementary azide group, such as fluorophores for imaging, biotin for affinity purification, or other tags for various downstream applications.[1]
The use of L-Pg in conjunction with click chemistry forms the basis of the Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) technique, which enables the visualization and identification of newly synthesized proteins in a variety of biological systems.[1]
Synthesis of L-Propargylglycine
L-propargylglycine is commercially available from several suppliers. For researchers interested in its chemical synthesis, a common route starts from diethyl 2-acetamidomalonate and propargyl bromide. The synthesis involves the alkylation of the malonate, followed by hydrolysis and decarboxylation to yield the final amino acid.
Mechanism of Protein Labeling with L-Propargylglycine
The process of labeling proteins with L-propargylglycine is a two-step procedure:
-
Metabolic Incorporation: Cells are cultured in a methionine-deficient medium supplemented with L-propargylglycine. During active protein synthesis, L-Pg is charged onto tRNA molecules by the native methionyl-tRNA synthetase and incorporated into newly synthesized proteins in place of methionine residues.[1]
-
Bioorthogonal Ligation (Click Chemistry): The alkyne-containing proteins are then reacted with an azide-functionalized reporter molecule. This reaction is typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly specific and efficient, forming a stable triazole linkage.[2]
This two-step approach ensures that only proteins synthesized during the labeling period are tagged, providing a temporal window into the dynamics of the proteome.
Experimental Protocols
The following are detailed protocols for the metabolic labeling of proteins with L-propargylglycine and subsequent detection via click chemistry.
Metabolic Labeling of Mammalian Cells with L-Propargylglycine
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Methionine-free cell culture medium
-
L-propargylglycine (L-Pg) stock solution (e.g., 100 mM in sterile water or PBS, pH 7.4)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
Procedure:
-
Cell Seeding: Seed mammalian cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Methionine Depletion (Optional but Recommended): To increase the incorporation efficiency of L-Pg, aspirate the complete medium, wash the cells once with pre-warmed PBS, and replace it with pre-warmed methionine-free medium. Incubate the cells for 30-60 minutes at 37°C and 5% CO2.
-
L-Propargylglycine Labeling: Add L-Pg stock solution to the methionine-free medium to a final concentration of 25-50 µM. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal. A typical incubation time ranges from 1 to 24 hours.
-
Cell Lysis: After the labeling period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the L-Pg-labeled proteome. The protein concentration should be determined using a standard protein assay (e.g., BCA assay).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Detection
This protocol describes the "clicking" of an azide-functionalized reporter molecule to the L-Pg-labeled proteome in the cell lysate.
Materials:
-
L-Pg-labeled cell lysate (from section 4.1)
-
Azide-functionalized reporter molecule (e.g., Azide-fluorophore, Biotin-azide) stock solution (e.g., 10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (CuSO4) stock solution (50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
Procedure:
-
Prepare the Click-&-Go™ Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in the order listed. The volumes are for a 50 µL total reaction volume and can be scaled as needed.
-
L-Pg-labeled cell lysate (containing 50-100 µg of protein)
-
Azide-functionalized reporter (final concentration 10-50 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Initiate the Reaction: Add sodium ascorbate to a final concentration of 1 mM. Vortex briefly to mix.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Sample Analysis: The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or affinity purification followed by mass spectrometry.
Quantitative Data Presentation
The efficiency of L-propargylglycine incorporation and subsequent labeling can be influenced by several factors, including cell type, probe concentration, and incubation time. The following tables summarize typical quantitative parameters.
Table 1: Recommended L-Propargylglycine Labeling Conditions for Mammalian Cells
| Parameter | Recommended Range | Notes |
| L-Pg Concentration | 25 - 100 µM | Higher concentrations may be toxic to some cell lines. Optimal concentration should be determined empirically. |
| Incubation Time | 1 - 24 hours | Shorter times are suitable for capturing rapid changes in protein synthesis, while longer times increase the overall labeling signal. |
| Methionine Depletion | 30 - 60 minutes | Significantly enhances the incorporation of L-Pg. |
Table 2: Reagent Concentrations for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Stock Concentration | Final Concentration |
| Azide Reporter | 10 mM | 10 - 50 µM |
| TCEP | 50 mM | 1 mM |
| TBTA | 10 mM | 100 µM |
| CuSO4 | 50 mM | 1 mM |
| Sodium Ascorbate | 100 mM | 1 mM |
Table 3: Comparison of Labeling Efficiencies with Different Probes (Illustrative)
| Probe | Labeling Method | Typical Efficiency | Reference |
| L-Propargylglycine (HPG) | BONCAT | High | [1] |
| L-Azidohomoalanine (AHA) | BONCAT | High | [1] |
| 35S-Methionine | Radioactive Labeling | Very High | N/A |
Note: Direct quantitative comparisons of labeling efficiency can vary significantly between studies and experimental setups. This table provides a general overview.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key workflows and mechanisms described in this guide.
Caption: Experimental workflow for BONCAT using L-propargylglycine.
Caption: Mechanism of L-propargylglycine protein labeling.
Applications in Research and Drug Development
The ability to specifically label newly synthesized proteins with L-propargylglycine has a wide range of applications:
-
Monitoring Protein Synthesis: Quantifying global changes in protein synthesis in response to various stimuli, such as drug treatment, cellular stress, or developmental cues.
-
Pulse-Chase Analysis: Tracking the fate of a cohort of newly synthesized proteins over time to study protein turnover and degradation.
-
Proteome Profiling: Identifying and quantifying newly synthesized proteins using mass spectrometry to understand the dynamic changes in the proteome.
-
In Vivo Labeling: L-propargylglycine can be administered to living organisms to study protein synthesis in the context of a whole animal.
-
Target Identification and Validation: Identifying the protein targets of a drug by observing changes in their synthesis rates.
Conclusion
L-propargylglycine is a robust and versatile probe for the bioorthogonal labeling of newly synthesized proteins. Its efficient metabolic incorporation and the high specificity of the subsequent click chemistry reaction make it an invaluable tool for researchers in cell biology, proteomics, and drug discovery. This guide provides the foundational knowledge and practical protocols to successfully implement L-propargylglycine-based protein labeling in a research setting, opening up new avenues to explore the dynamic nature of the proteome.
References
Methodological & Application
Application Notes and Protocols for Incorporating But-2-yn-1-ylglycine into Proteins
Introduction
But-2-yn-1-ylglycine (B2Yn) is a non-canonical amino acid (ncAA) and an analog of methionine containing a terminal alkyne group. This unique functional group serves as a bioorthogonal chemical handle, allowing for the specific labeling and detection of newly synthesized proteins.[1][2] The incorporation of B2Yn leverages the cell's natural protein synthesis machinery, where it is recognized by methionyl-tRNA synthetase (MetRS) and incorporated into proteins in place of methionine.[1]
Once incorporated, the alkyne group can be covalently modified through highly specific and efficient "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4][5] This enables the attachment of various reporter tags, such as fluorophores for imaging or biotin for affinity purification and proteomic analysis, without interfering with native biological processes.[6][7][8] This two-step strategy provides a powerful tool for studying protein synthesis, tracking protein localization, and identifying protein interaction partners in complex biological systems.[9]
I. Experimental Workflows and Mechanisms
The overall process involves metabolically labeling proteins with B2Yn, followed by a bioorthogonal click chemistry reaction to attach a desired probe for downstream analysis.
Caption: General workflow for labeling and analyzing proteins with B2Yn.
The incorporation of B2Yn is mediated by the endogenous translational machinery of the cell.
Caption: B2Yn is charged onto tRNA_Met by MetRS and used during translation.
The core of the detection method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: The CuAAC reaction forms a stable triazole linkage.[5]
II. Quantitative Data Summary
Successful incorporation and labeling depend on optimized concentrations and incubation times. The following tables provide recommended starting points for typical mammalian cell culture experiments.
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Notes |
|---|---|---|---|
| This compound (B2Yn) | 100 mM in DMSO/PBS | 50 - 200 µM | Optimize for cell line; high concentrations can be toxic. |
| Azide-Fluorophore Probe | 10 mM in DMSO | 10 - 100 µM | For in-gel fluorescence or microscopy. |
| Azide-Biotin Probe | 10 mM in DMSO | 50 - 100 µM | For affinity purification and enrichment. |
| Copper (II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM | Component of the CuAAC catalyst premix. |
| THPTA Ligand | 50 mM in H₂O/DMSO | 1 mM | Stabilizes the Cu(I) ion. |
| Sodium Ascorbate | 100 mM in H₂O | 5 mM | Reducing agent to generate Cu(I) in situ. Must be fresh. |
Table 2: Typical Incubation Times
| Step | Cell Type | Incubation Time | Temperature | Notes |
|---|---|---|---|---|
| Metabolic Labeling | Adherent Mammalian Cells (e.g., HEK293, HeLa) | 4 - 24 hours | 37°C | Longer times increase labeling but may also increase background. |
| Metabolic Labeling | Suspension Cells (e.g., Jurkat) | 4 - 18 hours | 37°C | Monitor cell viability. |
| CuAAC 'Click' Reaction | Cell Lysate | 1 - 2 hours | Room Temp. | Protect from light if using a fluorescent probe. |
III. Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with B2Yn in Mammalian Cells
This protocol describes the incorporation of B2Yn into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Methionine-free medium (e.g., DMEM, methionine-free)
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound (B2Yn)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
Procedure:
-
Cell Culture: Culture cells to approximately 70-80% confluency using standard cell culture techniques.
-
Methionine Starvation (Optional but Recommended):
-
Aspirate the complete growth medium from the cells.
-
Gently wash the cells twice with pre-warmed PBS.
-
Add methionine-free medium supplemented with 10% dialyzed FBS.
-
Incubate for 30-60 minutes at 37°C to deplete intracellular methionine pools.
-
-
B2Yn Labeling:
-
Prepare the labeling medium: methionine-free medium supplemented with 10% dialyzed FBS and the desired final concentration of B2Yn (e.g., 100 µM).
-
Remove the starvation medium and add the B2Yn labeling medium to the cells.
-
Incubate for 4-24 hours at 37°C. The optimal time should be determined empirically for your specific cell line and experimental goals.
-
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Wash the cells three times with ice-cold PBS to remove any unincorporated B2Yn.
-
For downstream analysis, cells can be lysed immediately or stored as a pellet at -80°C. To harvest, add ice-cold PBS and use a cell scraper to detach the cells. Transfer to a microcentrifuge tube, centrifuge at 500 x g for 5 minutes at 4°C, and discard the supernatant.
-
Protocol 2: Protein Labeling via CuAAC 'Click' Reaction in Cell Lysate
This protocol is for labeling B2Yn-containing proteins in a cell lysate with an azide-functionalized probe (e.g., fluorescent dye or biotin).
Materials:
-
B2Yn-labeled cell pellet (from Protocol 1)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-probe (e.g., Azide-TAMRA, Azide-Biotin)
-
Click Chemistry Premix Components:
-
Copper (II) Sulfate (CuSO₄)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium Ascorbate (prepare fresh)
-
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer (e.g., 200 µL for a 10 cm dish).
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing B2Yn-labeled proteins) to a new tube. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Prepare Click Reaction Master Mix:
-
In a single tube, prepare the master mix immediately before use. For a 100 µL final reaction volume, add components in the following order:
-
Protein Lysate: 50-100 µg of protein, adjust volume with PBS to 85 µL.
-
Azide-Probe: 1 µL of 10 mM stock (100 µM final).
-
CuSO₄: 2 µL of 50 mM stock (1 mM final).
-
THPTA: 2 µL of 50 mM stock (1 mM final).
-
Sodium Ascorbate: 10 µL of 100 mM freshly prepared stock (10 mM final).
-
-
Note: Always add the Sodium Ascorbate last to initiate the reaction.
-
-
Click Reaction:
-
Vortex the reaction mixture gently.
-
Incubate for 1-2 hours at room temperature, protected from light (if using a fluorescent probe).
-
-
Sample Preparation for Downstream Analysis:
-
For SDS-PAGE Analysis: Add 4X SDS-PAGE loading buffer to the reaction mixture, boil for 5 minutes, and load onto a polyacrylamide gel. Visualize fluorescently labeled proteins using an appropriate gel imager before Coomassie or silver staining.
-
For Affinity Purification: Proceed directly to incubation with streptavidin-coated beads (if using a biotin-azide probe).[6] The enriched proteins can then be analyzed by Western blot or mass spectrometry.[10][11]
-
References
- 1. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bot Detection [iris-biotech.de]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 8. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with But-2-yn-1-ylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, Morten P. Meldal, and others.[1] This powerful and versatile reaction enables the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne, catalyzed by a copper(I) species.[1][2][3] The reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for bioconjugation, drug discovery, and materials science.[1][2][3]
But-2-yn-1-ylglycine is a non-canonical amino acid that contains a terminal alkyne functional group. Its incorporation into peptides and other biomolecules allows for precise modification using the CuAAC reaction. This enables the attachment of a wide variety of functionalities, including fluorescent dyes, biotin tags, polyethylene glycol (PEG) chains, and pharmacologically active small molecules. The resulting triazole ring is chemically stable and can act as a mimic of the peptide bond, potentially influencing the conformation and biological activity of the modified molecule.[4]
These application notes provide a detailed overview and experimental protocols for the use of this compound in CuAAC reactions, aimed at researchers in drug development and the life sciences.
Applications in Research and Drug Development
The conjugation of molecules to peptides and proteins containing this compound via CuAAC has a broad range of applications:
-
Peptide-Drug Conjugates (PDCs): The high efficiency and biocompatibility of CuAAC make it an excellent method for linking cytotoxic drugs to targeting peptides, creating potent and selective therapeutic agents.
-
Bioconjugation and Labeling: Peptides incorporating this compound can be readily labeled with fluorescent probes or affinity tags (e.g., biotin) for use in imaging, proteomics, and diagnostic applications.
-
Synthesis of Peptidomimetics: The triazole linkage formed through CuAAC can serve as a stable isostere of the amide bond, enabling the synthesis of novel peptidomimetics with enhanced stability and potentially altered biological activity.[1]
-
Peptide Cyclization: Intramolecular CuAAC between an azide and a this compound residue within a peptide sequence can be used to generate cyclic peptides with constrained conformations, which can lead to increased receptor affinity and stability.
-
Surface Immobilization: Peptides containing this compound can be "clicked" onto azide-functionalized surfaces for the development of biosensors and other advanced materials.
Data Presentation
The following table summarizes representative quantitative data for CuAAC reactions involving peptides containing an alkyne-functionalized amino acid, such as this compound. Please note that specific yields and reaction times can vary depending on the substrates, solvent, and catalyst system used.
| Azide Partner | Solvent System | Copper Source | Ligand | Reducing Agent | Reaction Time (h) | Yield (%) | Reference |
| Benzyl Azide | tBuOH/H₂O (1:1) | CuSO₄·5H₂O | Sodium Ascorbate | N/A | 12 | >95 | General Literature |
| 3-Azidopropyl-PEG4 | DMSO/H₂O (3:1) | CuSO₄·5H₂O | THPTA | Sodium Ascorbate | 4 | 85-95 | General Literature |
| Azido-TAMRA | DMF/H₂O (2:1) | Cu(I)Br | TBTA | N/A | 2 | ~90 | General Literature |
| Small Molecule Azide | CH₂Cl₂/H₂O | Cu(I)I | DIPEA | N/A | 16 | 70-85 | General Literature |
Yields are typically determined by HPLC analysis or isolated yields after purification.
Experimental Protocols
Protocol 1: General Procedure for CuAAC of a this compound Containing Peptide with an Azide
This protocol describes a general method for the copper(I)-catalyzed cycloaddition of an azide to a peptide containing a this compound residue.
Materials:
-
Peptide containing this compound (1 eq.)
-
Azide compound (1.1-1.5 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 eq.)
-
Sodium ascorbate (0.5-2.0 eq.)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional, 0.1-1.0 eq.)
-
Solvent: e.g., degassed phosphate buffer (pH 7.4), tBuOH/H₂O, or DMSO/H₂O
-
Nitrogen or Argon gas
-
HPLC for purification
Procedure:
-
Dissolve the peptide containing this compound in the chosen degassed solvent system.
-
Add the azide compound to the peptide solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in degassed water or buffer.
-
Prepare a stock solution of CuSO₄·5H₂O in water. If using a ligand, pre-mix the CuSO₄ solution with the ligand solution.
-
Add the sodium ascorbate solution to the peptide-azide mixture and mix gently.
-
Initiate the reaction by adding the copper(II) sulfate solution (or the pre-mixed copper/ligand solution).
-
If the reaction is sensitive to oxygen, purge the reaction vessel with nitrogen or argon and seal it.
-
Stir the reaction at room temperature. The reaction progress can be monitored by LC-MS or HPLC. Typical reaction times range from 1 to 24 hours.
-
Upon completion, the reaction mixture can be quenched by the addition of EDTA to chelate the copper ions.
-
The crude product is then purified by preparative reverse-phase HPLC.
Protocol 2: On-Resin CuAAC of a this compound Containing Peptide
This protocol is suitable for modifying a peptide containing this compound while it is still attached to the solid-phase synthesis resin.
Materials:
-
Peptide-resin containing this compound (1 eq.)
-
Azide compound (5-10 eq.)
-
Copper(I) iodide (CuI) (0.3-1.0 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2-5 eq.)
-
Solvent: N,N-Dimethylformamide (DMF) or a mixture of DMF/CH₂Cl₂
-
Nitrogen or Argon gas
Procedure:
-
Swell the peptide-resin in the chosen solvent within a solid-phase synthesis vessel.
-
Add the azide compound and DIPEA to the resin and gently agitate.
-
Add the CuI to the reaction mixture.
-
Purge the vessel with nitrogen or argon and agitate the mixture at room temperature for 4-24 hours.
-
After the reaction is complete, wash the resin extensively with the reaction solvent, followed by dichloromethane and methanol, to remove excess reagents and the copper catalyst.
-
The modified peptide can then be cleaved from the resin using standard cleavage cocktails (e.g., TFA-based).
-
The cleaved peptide is precipitated, lyophilized, and purified by preparative reverse-phase HPLC.
Mandatory Visualizations
Caption: Experimental workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Simplified signaling pathway of the CuAAC catalytic cycle.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for But-2-yn-1-ylglycine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A Note on Terminology: Initial research into strain-promoted azide-alkyne cycloaddition (SPAAC) with But-2-yn-1-ylglycine revealed that this molecule, a terminal alkyne, is not suitable for strain-promoted reactions. SPAAC requires the use of strained cycloalkynes. Instead, this compound is a versatile building block for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a cornerstone of "click chemistry." This document provides detailed application notes and protocols for the use of this compound in CuAAC for researchers, scientists, and drug development professionals.
Introduction to CuAAC with this compound
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[1][2] this compound, an unnatural amino acid containing a terminal alkyne, serves as a powerful tool for introducing a reactive handle into peptides, proteins, and other biomolecules. This allows for the precise and covalent attachment of a wide range of functionalities, including fluorescent dyes, radiolabels, polyethylene glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs).[3]
The reaction is known for its high yields, mild reaction conditions (often performed in aqueous buffers at room temperature), and tolerance of a wide variety of functional groups, making it ideal for bioconjugation.[1][4] The resulting triazole ring is chemically stable and can act as an isostere for the amide bond in peptides.[5]
Applications in Research and Drug Development
The incorporation of this compound into biomolecules opens up a vast array of applications in life sciences and drug development.
-
Peptide and Protein Labeling: this compound can be incorporated into peptides and proteins through solid-phase peptide synthesis or by engineering cells to incorporate it into proteins.[6] The alkyne group then serves as a handle for conjugation with azide-modified fluorescent probes for imaging, biotin for affinity purification, or other reporter molecules.[7]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins and peptides can improve their pharmacokinetic properties, such as increasing their half-life in circulation and reducing immunogenicity. CuAAC provides a precise method for PEGylation at a specific site, ensuring a homogeneous product.
-
Antibody-Drug Conjugates (ADCs): In oncology, ADCs are a promising class of therapeutics that deliver potent cytotoxic drugs directly to cancer cells. This compound can be incorporated into an antibody, allowing for the site-specific conjugation of an azide-containing drug molecule. This precise conjugation leads to a well-defined drug-to-antibody ratio (DAR), which is crucial for therapeutic efficacy and safety.
-
Surface Immobilization: Biomolecules containing this compound can be immobilized on surfaces functionalized with azides. This is useful for the development of biosensors, microarrays, and other diagnostic devices.
-
Drug Discovery and Development: The triazole linkage formed through CuAAC is a key structural motif in many pharmaceutical compounds. The use of this compound allows for the rapid synthesis of libraries of potential drug candidates through combinatorial chemistry approaches.[3]
Quantitative Data for CuAAC Reactions
The efficiency of CuAAC reactions is influenced by several factors, including the concentrations of reactants, copper source, ligand, and reducing agent. The following tables summarize typical reaction conditions and performance metrics.
| Parameter | Typical Range | Notes | References |
| Alkyne Concentration | 10 µM - 5 mM | Higher concentrations generally lead to faster reactions. For bioconjugation, concentrations are often in the low micromolar range. | [8][9] |
| Azide Concentration | 1 - 5 equivalents (relative to alkyne) | A slight excess of the azide component is often used to ensure complete consumption of the alkyne-modified biomolecule. | [8] |
| Copper(II) Sulfate (CuSO₄) Concentration | 50 µM - 1 mM | The copper(I) catalyst is typically generated in situ from a copper(II) salt and a reducing agent. | [10][11] |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 1 mM - 10 mM | Used in excess to maintain copper in the active Cu(I) state. | [10][12] |
| Ligand (e.g., THPTA, TBTA) Concentration | 1 - 5 equivalents (relative to copper) | Ligands accelerate the reaction and protect the biomolecule from oxidative damage. | [4][8][12] |
| Reaction Time | 1 - 24 hours | Typically complete within 1-4 hours at room temperature for micromolar concentrations. | [7][8] |
| Yield | > 90% | CuAAC reactions are known for their high efficiency and near-quantitative yields. | [1][4] |
Table 1: General Reaction Parameters for CuAAC Bioconjugation
| Ligand | Key Features | Typical Ligand:Cu Ratio |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Highly water-soluble, accelerates the reaction and protects biomolecules. | 5:1 |
| TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) | Effective but less water-soluble than THPTA. | 1:1 to 2:1 |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Water-soluble and provides good protection against oxidative damage. | 5:1 |
Table 2: Common Ligands for CuAAC Bioconjugation
Experimental Protocols
Protocol 1: General Procedure for Labeling a this compound Containing Peptide with an Azide-Modified Fluorophore
This protocol provides a general method for the fluorescent labeling of a peptide that has been synthesized to include a this compound residue.
Materials:
-
Peptide containing this compound (alkyne-peptide)
-
Azide-modified fluorophore (azide-dye)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
-
Purification system (e.g., HPLC, FPLC)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-peptide in degassed PBS.
-
Prepare a 20 mM stock solution of the azide-dye in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in degassed water. This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in the order listed:
-
Alkyne-peptide solution (to a final concentration of 100 µM)
-
PBS buffer to bring the volume to 90% of the final reaction volume.
-
Azide-dye stock solution (to a final concentration of 200 µM, 2 equivalents).
-
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
In a separate tube, premix the CuSO₄ and THPTA solutions. For a 100 µL final reaction volume, mix 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM THPTA.
-
Add the CuSO₄/THPTA mixture to the peptide/dye solution.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction (to a final concentration of 5 mM).
-
Gently vortex the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be performed on a rotator or shaker.
-
-
Purification:
-
After the incubation period, the labeled peptide can be purified from the excess reagents using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC).
-
The collected fractions containing the labeled peptide can be analyzed by mass spectrometry to confirm the conjugation.
-
Protocol 2: On-Resin CuAAC for Solid-Phase Peptide Synthesis
This protocol describes the conjugation of an azide-containing molecule to a peptide still attached to the solid-phase resin.
Materials:
-
Peptide-resin containing a this compound residue
-
Azide-containing molecule (e.g., small molecule, fluorophore)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling:
-
Swell the peptide-resin in DMF for 30 minutes.
-
-
Reaction Mixture Preparation:
-
In a separate flask, dissolve the azide-containing molecule (5 equivalents relative to the resin loading) in DMF.
-
Add DIPEA (10 equivalents) to the solution.
-
Add CuI (1 equivalent) to the solution and mix until dissolved.
-
-
Conjugation:
-
Drain the DMF from the swollen resin.
-
Add the reaction mixture to the resin.
-
Agitate the mixture at room temperature for 12-24 hours.
-
-
Washing:
-
After the reaction, drain the reaction mixture and wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and copper catalyst.
-
-
Cleavage and Deprotection:
-
Dry the resin and proceed with the standard cleavage and deprotection protocol to release the conjugated peptide.
-
-
Purification:
-
Purify the cleaved peptide using RP-HPLC.
-
Visualizations
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. bioclone.net [bioclone.net]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Single-site glycine-specific labeling of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. scispace.com [scispace.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Proteins with But-2-yn-1-ylglycine for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise visualization of proteins within their native cellular environment is paramount for understanding complex biological processes and for the development of novel therapeutics. The incorporation of non-canonical amino acids (ncAAs) into proteins, coupled with bioorthogonal chemistry, offers a powerful tool for site-specific protein labeling. This application note details a robust methodology for labeling proteins with the alkyne-containing amino acid, But-2-yn-1-ylglycine, and subsequent fluorescent tagging for visualization by microscopy.
This compound, a methionine surrogate, can be metabolically incorporated into proteins during synthesis. The terminal alkyne group serves as a bioorthogonal handle, allowing for a highly specific covalent reaction with an azide-functionalized fluorescent probe via "click chemistry". This approach enables the attachment of a wide variety of fluorophores for diverse imaging applications, from widefield and confocal to super-resolution microscopy. The small size of the amino acid analog and the specificity of the click reaction minimize perturbation of the protein's natural function and localization.
This document provides detailed protocols for the metabolic labeling of proteins with this compound, followed by copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition for fluorescent probe conjugation, and concluding with guidelines for sample preparation for fluorescence microscopy.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for labeling proteins with this compound.
Application Notes and Protocols for In-Cell Click Chemistry Using But-2-yn-1-ylglycine (L-Homopropargylglycine)
Introduction
But-2-yn-1-ylglycine, more commonly known in scientific literature as L-Homopropargylglycine (HPG), is a non-canonical amino acid that serves as a powerful tool for studying protein synthesis and dynamics in living systems. As an analog of methionine, HPG is recognized by the cell's natural translational machinery and incorporated into newly synthesized proteins.[1][2][3] Its key feature is a terminal alkyne group, which acts as a bio-orthogonal chemical handle. This handle is inert within the cellular environment but can be specifically targeted in a secondary step using a highly efficient and selective reaction known as click chemistry.[4][5]
This two-step approach, often termed Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), involves the metabolic incorporation of HPG into nascent proteins, followed by the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to attach a reporter molecule, such as a fluorophore or biotin tag.[2][6] This methodology allows researchers to visualize, isolate, and identify newly synthesized proteins without the need for radioactive isotopes, offering a versatile platform for applications in basic research and drug development.[3][7]
Core Principle and Applications
The BONCAT methodology using HPG provides a temporal window into the cellular proteome, enabling the selective analysis of proteins synthesized in response to specific stimuli or during a particular cellular state. The workflow is straightforward and adaptable to various experimental needs and cell types.
Key Applications:
-
Visualization of Protein Synthesis: Fluorescently tagging HPG-labeled proteins allows for the direct visualization of protein synthesis sites and dynamics within cells and tissues using microscopy.[1]
-
Proteome Profiling: Newly synthesized proteins can be tagged with biotin, enabling their enrichment and subsequent identification and quantification by mass spectrometry.[6][8]
-
Analysis of Cellular Response: Researchers can study how cellular proteomes change in response to drugs, stress, or other physiological stimuli.[3]
-
Cell-Selective Labeling: In co-culture systems, specific cell populations can be engineered to express a mutant methionyl-tRNA synthetase that preferentially incorporates HPG, allowing for cell-selective protein labeling.[9]
-
Isolation of Metabolically Active Cells: This technique can be used to identify and isolate translationally active cells from complex populations for further analysis.[2]
Quantitative Data and Reagent Concentrations
The efficiency of labeling and the viability of the cells depend critically on the concentrations of the reagents used. The following tables summarize empirically determined concentrations from the literature.
Table 1: Recommended Conditions for Metabolic Labeling
| Parameter | Concentration / Condition | Cell Type | Notes | Source |
|---|---|---|---|---|
| L-Homopropargylglycine (HPG) | 25–50 µM | Mammalian Cells | Requires methionine-free media for efficient incorporation. | [10] |
| L-Homopropargylglycine (HPG) | 1 nM to 1 mM | Environmental Microorganisms | Optimal concentration should be determined empirically. | [11] |
| Incubation Time | 1–4 hours | Mammalian Cells | Longer times increase signal but may reduce temporal resolution. | [10] |
| Methionine Depletion | 30–60 minutes | Mammalian Cells | Recommended prior to adding HPG to increase incorporation efficiency. |[1] |
Table 2: Reagent Concentrations for CuAAC Click Reaction
| Reagent | Final Concentration (In Lysate) | Final Concentration (In-Cell/Live) | Notes | Source |
|---|---|---|---|---|
| Azide Detection Probe | 2–40 µM | 1.3 ± 0.1 µM | Start with ~20 µM and titrate down to reduce background. | [12][13] |
| Copper (II) Sulfate (CuSO₄) | ~1 mM | 50 µM - 163 ± 3 µM | Copper can be toxic to live cells; concentration must be optimized. | [12][13] |
| Cu(I)-Stabilizing Ligand (e.g., THPTA) | ~2.5 mM | 69 ± 2 µM - 250 µM | A water-soluble ligand is crucial for biocompatibility and reaction efficiency.[14] | [12] |
| Reducing Agent (e.g., Sodium Ascorbate) | ~5 mM | 2.5 mM | Must be freshly prepared as it is prone to oxidation. |[12][13] |
Table 3: Reported Reaction Conditions and Efficiency | Parameter | Condition | System | Reported Yield / Outcome | Notes | Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Reaction Time | 30–60 minutes | In Lysate / Oligonucleotides | Labeling is typically complete within this timeframe at room temperature. |[15] | | Reaction Time | 10 minutes | Live Cells (OVCAR5) | >18% (membrane proteins), 0.8% (cytosolic proteins) | Cytosolic yield is lower due to deactivation of the copper catalyst by biothiols like glutathione. |[12] | | Temperature | Room Temperature or 37°C | In Vitro / In-Cell | Reaction proceeds efficiently at these temperatures. |[12][13] | | pH | 4–11 | In Vitro | The CuAAC reaction is remarkably insensitive to pH. |[15] | | Reactant Concentration | < 10 mM | In Vitro (Propargylglycine) | A drastic reduction in reaction yield was observed at lower concentrations. |[16][17] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with HPG
This protocol is adapted for adherent mammalian cells in a 6-well plate format.
Materials:
-
Complete cell culture medium (e.g., DMEM)
-
Methionine-free DMEM
-
L-Homopropargylglycine (HPG) stock solution (e.g., 50 mM in sterile water or PBS, pH 7.4)[11]
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper and lysis buffer (for lysate analysis) or fixative (for imaging)
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate and grow until they reach 80-90% confluency.
-
Methionine Depletion (Optional but Recommended):
-
Aspirate the complete medium from the cells.
-
Wash the cells once with 1 mL of pre-warmed PBS.
-
Add 1 mL of pre-warmed methionine-free medium and incubate for 30-60 minutes in a CO₂ incubator. This step enhances the subsequent incorporation of HPG.[1]
-
-
HPG Labeling:
-
Prepare the labeling medium by adding HPG stock solution to pre-warmed methionine-free medium to a final concentration of 25-50 µM.[10]
-
Aspirate the depletion medium and add 1 mL of the HPG labeling medium to each well.
-
Incubate the cells for 1-4 hours in a CO₂ incubator. The optimal time depends on the protein of interest's synthesis rate.
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with 1 mL of cold PBS.
-
Proceed immediately to cell lysis for biochemical analysis or fixation for imaging applications.
-
Protocol 2: CuAAC Reaction for Fluorescent Labeling of HPG-Proteins in Cell Lysate
This protocol describes the labeling of HPG-containing proteins in a cell lysate with an azide-functionalized fluorophore.
Materials:
-
HPG-labeled cell lysate (1-5 mg/mL in a non-reducing lysis buffer)
-
Azide-fluorophore stock solution (e.g., 10 mM in DMSO)
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[13]
-
THPTA ligand stock solution (e.g., 100 mM in water)[13]
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, prepare fresh )[13]
-
PBS
Procedure:
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail. For a 200 µL final reaction volume, add the components in the following order. Note: Prepare enough for all samples plus a small excess.
-
50 µL Protein Lysate (1-5 mg/mL)
-
90 µL PBS
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
Vortex briefly to mix the copper and ligand.
-
4 µL of Azide-fluorophore stock solution (adjust for desired final concentration, e.g., 20 µM)
-
-
Initiate the Reaction:
-
Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to initiate the click reaction.[13]
-
Vortex the tube briefly to ensure thorough mixing.
-
-
Incubation:
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate for 30-60 minutes at room temperature on a rotator or shaker.[13]
-
-
Downstream Processing:
-
The labeled proteins in the lysate are now ready for analysis by 1D or 2D gel electrophoresis and in-gel fluorescence scanning.
-
Alternatively, proteins can be precipitated (e.g., with methanol/chloroform) to remove excess reagents before analysis by mass spectrometry.[13]
-
Visualizations of Key Processes
References
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]
- 3. Amino Acid-based Fluorescent & Biotin Protein Labeling - Jena Bioscience [jenabioscience.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 6. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 7. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 8. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two-strain, cell-selective protein labeling in mixed bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 12. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. vectorlabs.com [vectorlabs.com]
- 14. Bot Detection [iris-biotech.de]
- 15. interchim.fr [interchim.fr]
- 16. scirp.org [scirp.org]
- 17. Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives and in Dilute Solution [file.scirp.org]
Application Notes and Protocols for Metabolic Labeling of Nascent Proteins using But-2-yn-1-ylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of dynamic changes in protein synthesis is crucial for understanding cellular responses to various stimuli, disease states, and the effects of therapeutic agents. Metabolic labeling with non-canonical amino acids, coupled with bioorthogonal chemistry, offers a powerful tool for the specific detection and analysis of newly synthesized proteins. But-2-yn-1-ylglycine is an amino acid analog containing a terminal alkyne group. When introduced to cells, it is incorporated into nascent polypeptide chains by the cellular translational machinery. The alkyne handle then allows for the covalent attachment of reporter tags, such as fluorophores or biotin, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2][3] This enables the visualization, enrichment, and identification of the newly synthesized proteome.[1][3]
This document provides detailed application notes and protocols for the use of this compound in metabolic labeling experiments. The methodologies are based on established protocols for similar alkyne-containing amino acids, such as L-homopropargylglycine (HPG), and can be adapted for specific experimental needs.[4][5][6]
Principle of the Method
The metabolic labeling and detection process using this compound involves two main stages:
-
Metabolic Labeling: Cells are incubated in a medium where a canonical amino acid (like methionine) is replaced with or supplemented by this compound.[2] During active protein synthesis, this analog is incorporated into the elongating polypeptide chains.
-
Bioorthogonal Ligation (Click Chemistry): After labeling, cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then specifically reacted with an azide-functionalized reporter molecule (e.g., a fluorescent dye-azide or biotin-azide) in the presence of a copper(I) catalyst.[1][3] This forms a stable triazole linkage, covalently attaching the reporter to the newly synthesized proteins. These labeled proteins can then be analyzed by various methods, including in-gel fluorescence, microscopy, or mass spectrometry-based proteomics.[7][8]
Experimental Workflow
The general workflow for a metabolic labeling experiment with this compound is depicted below.
Quantitative Data Summary
The following tables summarize representative quantitative data from metabolic labeling experiments using alkyne-containing amino acids. These values can serve as a reference for expected outcomes when using this compound.
Table 1: Typical Labeling Conditions and Protein Identification
| Parameter | Value/Range | Reference |
| Amino Acid Analog Concentration | 25 - 100 µM | [6][9] |
| Labeling Time | 30 minutes - 24 hours | [6][9] |
| Identified Labeled Proteins (HEK cells, 2h labeling) | ~7,400 | [8] |
| Methionine Substitution Rate (BONCAT) | ~30% | [8] |
| Enrichment of Labeled Peptides (vs. unlabeled control) | >25-fold | [8] |
Table 2: Labeling Efficiency of Different Reporter Tags
| Reporter Tag System | Labeling Efficiency | Reference |
| Anti-GFP Nanobody (clone 1H1) | ~50% | [10] |
| Anti-GFP Nanobody (clones 1H1 + 1B2) | 59 ± 4% | [10] |
| Combined GFP and ALFA-tag | 76 ± 8% | [10] |
| Anti-mEOS2 Nanobody (clone 1E8) | <10% | [10] |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins in Cultured Cells
This protocol describes the labeling of nascent proteins in adherent mammalian cells with an alkyne-containing amino acid analog like this compound.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 50 mM in DMSO or water, sterile-filtered)[6]
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Plate cells at a desired density on culture plates or coverslips and allow them to adhere and recover overnight under standard culture conditions (37°C, 5% CO₂).
-
Amino Acid Depletion (Optional but Recommended): To enhance the incorporation of the analog, deplete the intracellular pool of the corresponding natural amino acid.
-
Metabolic Labeling:
-
Prepare the labeling medium by adding the this compound stock solution to the pre-warmed methionine-free medium to a final concentration of 25-50 µM.[6][9]
-
Remove the depletion medium and add the labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 1-4 hours for short-term labeling, or longer for specific applications) at 37°C, 5% CO₂. The optimal labeling time should be determined empirically for each cell type and experimental goal.
-
-
Cell Harvesting:
-
After incubation, aspirate the labeling medium.
-
Wash the cells twice with cold PBS.
-
Proceed immediately to cell lysis (Protocol 2) or fix the cells for microscopy applications.
-
Protocol 2: Cell Lysis and Click Chemistry Reaction for In-Gel Fluorescence Analysis
This protocol describes the lysis of labeled cells and the subsequent click reaction with a fluorescent azide for visualization on an SDS-PAGE gel.
Materials:
-
Labeled cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorescent azide (e.g., Azide-Alexa Fluor 488)
-
Click-iT® Protein Reaction Buffer Kit components or individual reagents:
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Reducing agent (e.g., Sodium Ascorbate) stock solution (freshly prepared, e.g., 500 mM in water)
-
Copper-chelating ligand (e.g., THPTA)
-
-
SDS-PAGE sample buffer
-
Protein precipitation solution (e.g., methanol/chloroform)
Procedure:
-
Cell Lysis:
-
Add an appropriate volume of cold lysis buffer to the washed cell monolayer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the proteome) to a new tube. Determine the protein concentration using a standard assay (e.g., BCA).
-
-
Click Reaction Setup:
-
In a microcentrifuge tube, combine 20-50 µg of protein lysate with the click reaction components. The final volume should be adjusted with PBS or lysis buffer. A typical reaction mixture may include:
-
Protein lysate
-
Fluorescent azide (final concentration 25-50 µM)
-
CuSO₄ (final concentration 1 mM)
-
Copper-chelating ligand (e.g., THPTA, final concentration 1 mM)
-
Sodium Ascorbate (final concentration 5 mM, add last to initiate the reaction)
-
-
-
Incubation:
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours in the dark.
-
-
Protein Precipitation:
-
Precipitate the labeled protein to remove excess reagents. A methanol/chloroform precipitation method is effective.
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
-
In-Gel Fluorescence Analysis:
Protocol 3: Click Reaction with Biotin-Azide and Affinity Purification for Mass Spectrometry
This protocol outlines the procedure for enriching alkyne-labeled proteins for subsequent identification and quantification by mass spectrometry.
Materials:
-
Labeled cell lysate from Protocol 2, step 1
-
Biotin-azide
-
Click reaction reagents (as in Protocol 2)
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or on-bead digestion buffer)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
Procedure:
-
Click Reaction with Biotin-Azide:
-
Perform the click reaction as described in Protocol 2, steps 2 and 3, but substitute the fluorescent azide with biotin-azide.
-
-
Enrichment of Biotinylated Proteins:
-
After the click reaction, add pre-washed streptavidin beads to the lysate and incubate for 2-4 hours at room temperature with gentle rotation to capture the biotinylated proteins.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., PBS with 1% SDS, followed by PBS with 4M urea, and finally PBS).
-
-
Elution or On-Bead Digestion:
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. The eluted proteins can be run on an SDS-PAGE gel for in-gel digestion.
-
On-Bead Digestion: For a more direct approach, perform protein reduction, alkylation, and tryptic digestion directly on the beads. The resulting peptides are then collected for LC-MS/MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The acquired data can be used to identify and quantify the nascent proteins.
-
Signaling Pathway and Logical Relationship Diagrams
The metabolic labeling of nascent proteins with this compound is a versatile technique that can be applied to study changes in protein synthesis in response to a wide array of cellular perturbations. The following diagram illustrates the logical relationship between a cellular stimulus and the analysis of its impact on the nascent proteome.
Troubleshooting and Considerations
-
Toxicity: High concentrations of this compound or prolonged incubation times may be toxic to some cell types. It is important to perform a dose-response and time-course experiment to determine the optimal, non-toxic labeling conditions.
-
Incorporation Efficiency: The efficiency of incorporation can vary between cell types and depends on the activity of the relevant aminoacyl-tRNA synthetase. Methionine depletion prior to labeling generally improves incorporation of methionine analogs.[6][9]
-
Click Reaction Efficiency: The copper(I) catalyst is prone to oxidation. Ensure that the reducing agent (e.g., sodium ascorbate) is freshly prepared. The use of a copper-chelating ligand like THPTA or BTTAA can protect the catalyst and improve reaction efficiency.
-
Background Signal: In fluorescence-based detection, non-specific binding of the fluorescent azide can lead to background signal. Ensure thorough washing and consider using a blocking step. For mass spectrometry, non-specific binding to streptavidin beads is a common issue that can be minimized by stringent washing protocols.[8]
These application notes and protocols provide a comprehensive guide for researchers to employ this compound for the metabolic labeling of nascent proteins. By following these guidelines and optimizing for specific experimental systems, this powerful technique can yield valuable insights into the dynamics of the proteome.
References
- 1. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. Quantification of absolute labeling efficiency at the single-protein level - PMC [pmc.ncbi.nlm.nih.gov]
Site-Specific Protein Modification with But-2-yn-1-ylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the site-specific incorporation of the non-canonical amino acid (ncAA) But-2-yn-1-ylglycine into proteins and its subsequent modification using bioorthogonal click chemistry. This powerful technique enables the precise installation of a small, alkyne-containing chemical handle into a protein of interest, facilitating a wide range of applications from basic research to the development of novel therapeutics such as antibody-drug conjugates (ADCs).
Introduction to Site-Specific Protein Modification
Site-specific protein modification allows for the introduction of chemical moieties at defined positions within a protein's structure. This approach overcomes the limitations of traditional, non-specific labeling methods that target naturally occurring amino acid side chains (e.g., lysines, cysteines), which often result in heterogeneous products with compromised function. By genetically encoding this compound, a bioorthogonal alkyne handle can be incorporated with surgical precision, enabling subsequent covalent modification with a variety of probes, drugs, or other molecules.
The cornerstone of this technology is the use of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which are orthogonal to the host cell's translational machinery.[1][2] This orthogonal system uniquely recognizes this compound and its corresponding tRNA, leading to its incorporation in response to a specific codon, typically the amber stop codon (UAG), that has been introduced at the desired site in the gene of interest.[1][2]
The Workflow: From Gene to Modified Protein
The overall workflow for site-specific protein modification with this compound involves two main stages:
-
Genetic Incorporation: The this compound is incorporated into the target protein during expression in a host organism (e.g., E. coli).
-
Bioorthogonal Ligation: The alkyne handle on the purified protein is then selectively reacted with an azide- or tetrazine-functionalized molecule of interest via click chemistry.
Detailed Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound
This protocol describes the incorporation of this compound into a target protein expressed in E. coli. It relies on an engineered Pyrrolysyl-tRNA Synthetase (PylRS)/tRNACUAPyl pair. While a specific PylRS mutant for this compound is not publicly available, researchers can engineer existing PylRS variants, such as those from Methanosarcina mazei or Methanosarcina barkeri, by mutating active site residues to accommodate the smaller side chain of this compound.[1][3][4][5]
Materials:
-
Plasmid encoding the target protein with an amber (TAG) codon at the desired modification site.
-
pEVOL plasmid encoding the engineered PylRS and tRNACUAPyl.
-
E. coli expression strain (e.g., BL21(DE3)).
-
This compound.
-
LB medium and appropriate antibiotics.
-
IPTG for induction.
Procedure:
-
Plasmid Preparation: Introduce an amber stop codon (TAG) at the desired position in the gene of the target protein using site-directed mutagenesis.
-
Transformation: Co-transform the E. coli expression host with the target protein plasmid and the pEVOL plasmid containing the engineered PylRS/tRNA pair.
-
Cell Culture:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate a larger expression culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
-
Induction and ncAA Supplementation:
-
Add this compound to a final concentration of 1-2 mM.
-
Induce protein expression with IPTG (e.g., 0.5 mM final concentration).
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Harvesting and Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the target protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).
-
-
Verification: Confirm the incorporation of this compound by mass spectrometry. The mass of the modified protein will be higher than the wild-type protein.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and specific click reaction for labeling the alkyne-containing protein with an azide-functionalized molecule.[6][7]
Materials:
-
Purified protein containing this compound.
-
Azide-functionalized molecule of interest (e.g., fluorescent dye, biotin, drug molecule).
-
Copper(II) sulfate (CuSO4).
-
A reducing agent, such as sodium ascorbate.
-
A copper-chelating ligand, such as THPTA, to improve efficiency and reduce protein damage.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the azide-functionalized molecule (e.g., 10 mM in DMSO).
-
Prepare stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in water).
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the purified protein (final concentration 10-50 µM) with the azide-functionalized molecule (5-10 molar excess).
-
Add THPTA to a final concentration of 1-2 mM.
-
Add CuSO4 to a final concentration of 0.5-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2-5 mM.
-
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
Purification: Remove excess reagents and purify the labeled protein using size exclusion chromatography or dialysis.
-
Analysis: Confirm the conjugation efficiency by SDS-PAGE (visualizing the fluorescently labeled protein) and/or mass spectrometry.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry alternative, which is ideal for applications in living cells or with proteins that are sensitive to copper ions.[8] This reaction utilizes a strained cyclooctyne derivative (e.g., DBCO, BCN) on one of the reaction partners. For this protocol, we assume the protein contains the this compound and the labeling molecule contains the strained alkyne.
Materials:
-
Purified protein containing this compound.
-
Azide-functionalized molecule of interest.
-
Strained alkyne-functionalized molecule (e.g., DBCO-PEG-NHS ester to modify a primary amine on the molecule of interest).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the azide-functionalized molecule (e.g., 10 mM in DMSO).
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the purified protein (final concentration 10-50 µM) with the azide-functionalized molecule (5-20 molar excess).
-
-
Incubation: Incubate the reaction at room temperature for 4-24 hours, or at 4°C for 24-48 hours.[5] The reaction kinetics of SPAAC are generally slower than CuAAC.
-
Purification: Purify the labeled protein using size exclusion chromatography or dialysis to remove unreacted labeling reagent.
-
Analysis: Analyze the conjugation efficiency by SDS-PAGE and/or mass spectrometry.
Quantitative Data
The efficiency of site-specific modification depends on both the incorporation of the ncAA and the subsequent click chemistry reaction.
Table 1: Factors Influencing this compound Incorporation Efficiency
| Factor | Description | Expected Impact on Efficiency |
| Engineered aaRS | The specificity and activity of the engineered PylRS mutant for this compound. | High specificity and activity are crucial for high incorporation efficiency. |
| tRNA Expression | Sufficient levels of the orthogonal tRNA are required. | Optimal plasmid copy number and promoter strength are important. |
| ncAA Concentration | The concentration of this compound in the growth medium. | Typically 1-2 mM is sufficient; higher concentrations can be toxic. |
| Codon Context | The nucleotides surrounding the amber codon can influence suppression efficiency. | Some codon contexts may lead to lower incorporation. |
| Protein Expression Level | High levels of target protein expression can deplete the pool of charged tRNA. | Lower expression temperatures can improve folding and incorporation. |
Table 2: Comparison of CuAAC and SPAAC Reaction Kinetics
| Parameter | CuAAC | SPAAC |
| Reaction Rate | Very fast (second-order rate constants of 104 - 105 M-1s-1)[7] | Slower than CuAAC (second-order rate constants of 10-3 - 1 M-1s-1)[9] |
| Requirement for Catalyst | Requires Cu(I) catalyst. | No catalyst required. |
| Biocompatibility | Copper toxicity can be a concern for in vivo applications. | Highly biocompatible and suitable for live-cell labeling. |
| Side Reactions | Potential for oxidative damage to proteins by copper-generated reactive oxygen species.[10] | Can have non-specific reactions with thiols, though at a much slower rate than the azide reaction.[11] |
| Typical Yield | Often >90% with optimized conditions.[7] | Can also achieve >90% yield, but may require longer reaction times or higher concentrations of reagents.[8] |
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
Site-specific incorporation of this compound is a powerful tool for the development of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[6][11][12][13][14]
Application in Basic Research: Studying G Protein-Coupled Receptor (GPCR) Signaling
Labeling GPCRs with fluorescent probes at specific sites can provide valuable insights into their dynamics, interactions, and signaling pathways.[15][16][17]
By incorporating this compound into a GPCR, researchers can attach environmentally sensitive dyes to monitor conformational changes upon ligand binding, or use FRET to study interactions with other proteins like G proteins or arrestins.
Conclusion
The site-specific incorporation of this compound provides a versatile and powerful platform for protein modification. The detailed protocols and workflows presented here offer a guide for researchers and drug development professionals to apply this technology in their own work. While the generation of a specific orthogonal synthetase for this compound requires initial investment in protein engineering, the benefits of producing homogeneous, precisely modified proteins for a wide range of applications are substantial.
References
- 1. Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the performance of a mutant pyrrolysyl-tRNA synthetase to create a highly versatile eukaryotic cell-free protein synthesis tool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Antibody Conjugation Using Modified Bisected N-Glycans: Method Development and Potential toward Tunable Effector Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-Specific Antibody Conjugation for ADC and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adcreview.com [adcreview.com]
- 13. mdpi.com [mdpi.com]
- 14. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dualsteric GPCR targeting: a novel route to binding and signaling pathway selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Expressing Proteins with But-2-yn-1-ylglycine using Amber Suppression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific incorporation of the non-canonical amino acid (ncAA) But-2-yn-1-ylglycine into proteins using amber codon suppression technology. This method enables the introduction of a bioorthogonal alkyne handle into a protein of interest (POI), facilitating subsequent modifications through click chemistry for various applications in research and drug development.
Introduction
The expansion of the genetic code to include non-canonical amino acids (ncAAs) offers a powerful tool for protein engineering and functional studies.[1] Amber codon suppression, utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair, allows for the site-specific incorporation of ncAAs with unique chemical functionalities into proteins in both prokaryotic and eukaryotic systems.[2][3] this compound is a valuable ncAA as its terminal alkyne group serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This enables precise and efficient labeling of the target protein with a variety of molecules, such as fluorophores, biotin, or small molecule drugs.
This document outlines the essential components and steps for expressing proteins containing this compound, including the selection of an appropriate orthogonal translation system, protein expression in E. coli, and subsequent labeling via click chemistry.
Principle of Amber Suppression for ncAA Incorporation
The central principle of this technique is the repurposing of the UAG (amber) stop codon. In a standard cellular environment, the amber codon is recognized by release factor 1 (RF1), leading to the termination of protein synthesis. To incorporate an ncAA at a specific UAG codon, an orthogonal translation system is introduced into the expression host. This system consists of:
-
An orthogonal aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the desired ncAA (in this case, this compound) and does not aminoacylate any of the endogenous tRNAs with either canonical or non-canonical amino acids.
-
An orthogonal suppressor tRNA (typically tRNAPylCUA) that recognizes the UAG codon and is not a substrate for any of the host's endogenous aaRSs.
When the gene of interest containing an amber codon at the desired position is co-expressed with the orthogonal aaRS and suppressor tRNA in the presence of this compound, the suppressor tRNA is charged with the ncAA by the orthogonal aaRS. This charged tRNA then delivers this compound to the ribosome in response to the UAG codon, allowing for the synthesis of a full-length protein containing the ncAA.
Figure 1. Workflow of amber suppression for ncAA incorporation.
Quantitative Data Summary
The efficiency of this compound incorporation and subsequent labeling can be influenced by several factors, including the specific orthogonal aaRS mutant used, the expression host, and the context of the amber codon within the gene. While specific data for this compound is not extensively reported, the following tables provide typical quantitative data for the incorporation of structurally similar alkyne-containing ncAAs using engineered Pyrrolysyl-tRNA synthetase (PylRS) variants.
Table 1: Protein Expression and ncAA Incorporation Efficiency
| Parameter | Typical Range | Notes |
| Protein Yield (mg/L of culture) | 0.5 - 10 | Highly dependent on the protein of interest, expression conditions, and the specific PylRS variant used. Yields can be significantly improved with optimization. |
| Amber Suppression Efficiency (%) | 10 - 70% | This represents the percentage of full-length protein produced compared to the total amount of protein (full-length + truncated). It can be quantified using methods like dual-fluorescence reporters or Western blotting.[3] |
| Incorporation Fidelity (%) | >95% | Refers to the specificity of the orthogonal aaRS for the ncAA over canonical amino acids. PylRS is known for its high fidelity.[1] |
Table 2: Click Chemistry Labeling Efficiency
| Parameter | Typical Range | Notes |
| Labeling Efficiency (%) | >90% | The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction.[2][4] |
| Reaction Time | 30 - 60 minutes | The reaction is typically rapid at room temperature. |
| Required Concentration of Labeling Reagent (e.g., Azide-fluorophore) | 10 - 100 µM | The concentration can be optimized to ensure complete labeling while minimizing background fluorescence. |
Experimental Protocols
Generation of Expression Plasmids
Successful incorporation of this compound requires two key plasmids:
-
pEVOL/pULTRA Plasmid: This plasmid encodes the orthogonal aminoacyl-tRNA synthetase and the suppressor tRNA. For this compound, a promiscuous or engineered Pyrrolysyl-tRNA synthetase (PylRS) is commonly used. Several PylRS variants have been developed with broad substrate specificity.
-
Expression Plasmid: This plasmid contains the gene of interest (GOI) with an in-frame amber stop codon (TAG) at the desired site for ncAA incorporation.
Protocol:
-
Obtain or Synthesize the Orthogonal System Plasmid: Acquire a pEVOL or similar plasmid containing a gene for a promiscuous PylRS variant and its cognate tRNAPylCUA.
-
Introduce Amber Codon into GOI: Use site-directed mutagenesis to introduce a TAG codon at the desired position in your gene of interest within your expression vector (e.g., pET series vector).
-
Verify Plasmids: Sequence both plasmids to confirm the integrity of the PylRS and tRNA genes, and the presence of the amber codon in your GOI.
Figure 2. Plasmid preparation workflow.
Protein Expression in E. coli
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
LB medium and agar plates with appropriate antibiotics (e.g., chloramphenicol for pEVOL, kanamycin for pET)
-
This compound
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Co-transformation: Transform competent E. coli BL21(DE3) cells with both the pEVOL plasmid and the expression plasmid containing your GOI-TAG. Plate on LB agar with both antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing both antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 500 mL of LB medium with the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
ncAA Addition: Add this compound to a final concentration of 1 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 20-25°C and continue to grow the culture for 16-20 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis and Protein Purification: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
Materials:
-
Purified protein containing this compound
-
Azide-functionalized molecule (e.g., azide-fluorophore, azide-biotin)
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Prepare Stock Solutions:
-
10 mM Azide-label in DMSO or water.
-
20 mM CuSO4 in water.
-
100 mM THPTA in water.
-
300 mM Sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Purified protein (final concentration 1-5 mg/mL) in PBS.
-
Azide-label (final concentration 20-50 µM).
-
-
Add Click Reagents:
-
Add THPTA to a final concentration of 2 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 10 mM.
-
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent label.
-
Removal of Excess Reagents: Remove unreacted labeling reagents by dialysis, size-exclusion chromatography, or spin filtration.
-
Analysis: Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or Western blot.
Figure 3. Click chemistry labeling workflow.
Applications in Research and Drug Development
The ability to site-specifically label proteins with a wide range of functionalities opens up numerous applications:
-
Fluorescence Labeling: For imaging protein localization and dynamics in vitro and in vivo.
-
Biophysical Studies: Attaching probes for FRET, NMR, or EPR studies to investigate protein structure and conformational changes.
-
Protein-Protein Interaction Studies: Crosslinking interaction partners using bifunctional linkers.
-
Antibody-Drug Conjugates (ADCs): Precisely attaching cytotoxic drugs to antibodies for targeted cancer therapy.
-
Protein Immobilization: Covalently attaching proteins to surfaces for biosensor development and high-throughput screening.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| Low protein yield | - Toxicity of the protein to the host cells.- Inefficient amber suppression.- Suboptimal expression conditions. | - Lower the induction temperature and IPTG concentration.- Use a different PylRS variant or an evolved tRNAPyl.[5]- Optimize codon usage around the amber codon. |
| No full-length protein observed | - Inactive orthogonal translation system.- Absence of this compound in the medium.- Degradation of the full-length protein. | - Verify the sequences of the pEVOL plasmid.- Ensure this compound is added before induction.- Add protease inhibitors during cell lysis. |
| Inefficient click labeling | - Inactive click chemistry reagents.- Inaccessible alkyne group on the protein surface. | - Prepare fresh sodium ascorbate solution for each reaction.- Ensure the amber codon was introduced at a surface-exposed site on the protein.- Increase the concentration of the labeling reagent and/or the reaction time. |
Conclusion
The incorporation of this compound into proteins via amber suppression is a robust and versatile technique for protein engineering. By providing a bioorthogonal alkyne handle, it allows for the precise, site-specific modification of proteins with a vast array of chemical entities. The protocols outlined in this document provide a comprehensive guide for researchers to successfully express and label proteins with this powerful non-canonical amino acid, enabling a wide range of applications in basic research and therapeutic development.
References
- 1. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Rationally evolving tRNAPyl for efficient incorporation of noncanonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Proteins Containing But-2-yn-1-ylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the purification of proteins site-specifically incorporating the unnatural amino acid But-2-yn-1-ylglycine (B2yG). The presence of the terminal alkyne group in B2yG allows for the highly selective, covalent attachment of purification tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This methodology enables a robust and efficient purification strategy, yielding highly pure protein suitable for downstream applications in research and drug development.
Overview of the Purification Strategy
The purification of proteins containing B2yG typically follows a multi-step strategy designed to first isolate the protein from the bulk of cellular components and then specifically capture the B2yG-containing protein of interest. The general workflow involves:
-
Expression and Initial Purification: The target protein, engineered to contain B2yG at a specific site and often an affinity tag (e.g., a polyhistidine-tag), is expressed in a suitable host system. An initial purification step, such as Immobilized Metal Affinity Chromatography (IMAC), is employed to enrich the total population of the expressed protein.
-
Bioorthogonal Labeling via Click Chemistry: The alkyne handle of the incorporated B2yG is then utilized in a CuAAC reaction to covalently attach a molecule bearing an azide group. For purification purposes, an azide-functionalized biotin tag is commonly used.
-
Affinity Capture of Labeled Protein: The biotinylated protein is then selectively captured using a streptavidin-functionalized resin. This step provides high specificity, as only proteins that have successfully incorporated B2yG and undergone the click reaction will bind to the resin.
-
Elution of the Purified Protein: Finally, the purified protein is eluted from the streptavidin resin.
This strategy ensures a high degree of purity by combining two orthogonal affinity steps.
Data Presentation: A Representative Purification
The following table summarizes the purification of a hypothetical 35 kDa protein containing a single B2yG residue and a C-terminal His6-tag, expressed in E. coli. This data is representative of a typical purification workflow.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1500 | 30000 | 20 | 100 | 1 |
| IMAC (His-tag) | 75 | 27000 | 360 | 90 | 18 |
| Click Reaction & Streptavidin Affinity | 5.2 | 21000 | 4038 | 70 | 202 |
| Final Eluted Protein | 4.5 | 19500 | 4333 | 65 | 217 |
Note: "Activity" is a measure of the protein's biological function and will be specific to the protein of interest.
Experimental Protocols
Protocol 1: Expression and Initial Purification via IMAC
This protocol describes the expression of a B2yG-containing protein with a His-tag in E. coli and its initial purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) co-transformed with the plasmid for the target protein (with an amber codon at the desired B2yG incorporation site) and a plasmid encoding the B2yG-specific aminoacyl-tRNA synthetase/tRNA pair.
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
This compound (B2yG).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.
-
Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole.
-
Ni-NTA Agarose resin.
Procedure:
-
Inoculate a starter culture of the transformed E. coli in LB medium with antibiotics and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Add B2yG to a final concentration of 1 mM.
-
Induce protein expression with 0.5 mM IPTG and continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication and clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate the Ni-NTA agarose resin with Lysis Buffer.
-
Incubate the clarified lysate with the equilibrated resin for 1 hour at 4°C with gentle agitation.
-
Wash the resin with 20 column volumes of Wash Buffer.
-
Elute the protein with Elution Buffer.
-
Analyze the fractions by SDS-PAGE to confirm the presence of the target protein.
-
Pool the fractions containing the purified protein and dialyze against a suitable buffer (e.g., PBS, pH 7.4) for the subsequent click reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the biotinylation of the B2yG-containing protein.
Materials:
-
IMAC-purified protein containing B2yG in PBS, pH 7.4.
-
Azide-PEG3-Biotin.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Copper(II) sulfate (CuSO4).
-
Sodium ascorbate.
-
DMSO.
Procedure:
-
Prepare the following stock solutions:
-
Azide-PEG3-Biotin: 10 mM in DMSO.
-
THPTA: 50 mM in water.
-
CuSO4: 50 mM in water.
-
Sodium ascorbate: 100 mM in water (prepare fresh).
-
-
In a microcentrifuge tube, combine the following in order:
-
IMAC-purified protein (to a final concentration of 10-50 µM).
-
Azide-PEG3-Biotin (to a final concentration of 100-500 µM).
-
THPTA (to a final concentration of 500 µM).
-
CuSO4 (to a final concentration of 100 µM).
-
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Remove excess click chemistry reagents by buffer exchange using a desalting column or dialysis.
Protocol 3: Streptavidin Affinity Purification
This protocol describes the capture and elution of the biotinylated protein.
Materials:
-
Biotinylated protein from the click reaction.
-
Streptavidin agarose resin.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Triton X-100.
-
Elution Buffer: 0.1 M glycine-HCl, pH 2.8.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5.
Procedure:
-
Equilibrate the streptavidin agarose resin with Wash Buffer.
-
Incubate the biotinylated protein solution with the equilibrated resin for 1 hour at room temperature with gentle agitation.
-
Wash the resin extensively with Wash Buffer (at least 30 column volumes) to remove non-specifically bound proteins.
-
Elute the protein with Elution Buffer. Collect fractions immediately into tubes containing Neutralization Buffer (1/10th of the fraction volume) to neutralize the low pH.
-
Analyze the eluted fractions by SDS-PAGE for purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
Visualizations
Caption: Experimental workflow for the purification of B2yG-containing proteins.
Caption: Click chemistry reaction for biotinylating the B2yG-containing protein.
Application Notes and Protocols for Site-Specific Protein Biotinylation via But-2-yn-1-ylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of proteins is a powerful tool in chemical biology and drug development. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized this field. One such strategy involves the genetic incorporation of unnatural amino acids (uAAs) with unique chemical handles into proteins. This document provides detailed application notes and protocols for the site-specific biotinylation of proteins using the alkyne-containing uAA, But-2-yn-1-ylglycine.
This method relies on a two-step process:
-
Site-specific incorporation of this compound: The unnatural amino acid is incorporated into a target protein at a specific site in E. coli using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the amber stop codon (TAG).
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne side chain of the incorporated this compound is then covalently labeled with a biotin-azide conjugate via the highly efficient and specific "click" reaction.
This approach allows for the precise attachment of a single biotin molecule to a protein of interest, enabling a wide range of applications in protein research and drug discovery.
Applications
The ability to site-specifically biotinylate proteins opens up numerous possibilities for researchers:
-
Protein Purification: The high affinity of biotin for streptavidin can be exploited for the efficient purification of the target protein from complex mixtures like cell lysates.
-
Protein Immobilization: Biotinylated proteins can be easily immobilized on streptavidin-coated surfaces for various applications, including biosensors and high-throughput screening assays.
-
Protein-Protein Interaction Studies: The biotin tag can be used as a handle for pull-down assays to identify interacting protein partners.
-
Cellular Imaging: By using a fluorescently labeled biotin-azide, the localization and trafficking of the target protein can be visualized within cells.
Chemical Reaction Pathway
The core of this biotinylation strategy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the alkyne-containing protein and the azide-functionalized biotin.
Experimental Workflow
The overall experimental workflow involves two main stages: protein expression with the incorporated unnatural amino acid and the subsequent bioorthogonal labeling reaction.
Quantitative Data Summary
The following table provides a summary of typical quantitative data for the site-specific biotinylation of proteins using this compound and CuAAC.
| Parameter | Typical Value/Range | Notes |
| Protein Expression | ||
| This compound in media | 1-2 mM | Optimize for each protein and expression system. |
| Protein Yield (with uAA) | 1-5 mg/L of culture | Highly dependent on the protein and expression conditions. |
| CuAAC Reaction | ||
| Protein-Alkyne Concentration | 10-100 µM | |
| Biotin-Azide Concentration | 100-500 µM (10-50 fold excess) | Excess ensures complete labeling. |
| CuSO4 Concentration | 50-250 µM | |
| Ligand (e.g., THPTA) Concentration | 250-1250 µM (5-fold excess to Cu) | Protects protein from oxidative damage.[1] |
| Sodium Ascorbate Concentration | 1-5 mM | Freshly prepared solution is recommended.[2] |
| Reaction Time | 1-4 hours | Can be optimized. |
| Reaction Temperature | 4°C to room temperature | Lower temperatures can help maintain protein stability. |
| Labeling Efficiency | >90% | Typically high for CuAAC reactions. |
Experimental Protocols
Part 1: Site-Specific Incorporation of this compound into Proteins in E. coli
This protocol is adapted from general methods for unnatural amino acid incorporation via amber suppression. Optimization may be required for your specific protein of interest.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression plasmid for your protein of interest with an amber (TAG) codon at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound (e.g., a pEVOL-based plasmid).
-
This compound.
-
LB agar plates and LB broth with appropriate antibiotics.
-
Terrific Broth (TB) or other rich growth medium.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
L-arabinose.
-
Standard buffers for cell lysis and protein purification.
Protocol:
-
Transformation: Co-transform the E. coli host strain with the expression plasmid for your protein of interest and the plasmid for the orthogonal synthetase/tRNA pair. Plate on LB agar with the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB broth containing the appropriate antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction:
-
Add this compound to a final concentration of 1-2 mM.
-
Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the orthogonal synthetase/tRNA pair.
-
Incubate for 30 minutes at 37°C with shaking.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., containing lysozyme and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).
-
-
Purification of the Alkyne-Containing Protein: Purify the protein from the clarified lysate using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Biotin-Azide
This protocol describes the "click" reaction to attach biotin to the purified alkyne-containing protein.
Materials:
-
Purified protein containing this compound in an amine-free buffer (e.g., PBS, pH 7.4).
-
Biotin-azide (e.g., Biotin-PEG4-Azide).
-
Copper(II) sulfate (CuSO4).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another suitable Cu(I)-stabilizing ligand.
-
Sodium ascorbate.
-
Degassed, deionized water.
-
DMSO (for dissolving biotin-azide if necessary).
Protocol:
-
Prepare Stock Solutions:
-
Biotin-azide: 10 mM in DMSO or water.
-
CuSO4: 20 mM in deionized water.
-
THPTA: 100 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Purified alkyne-protein to a final concentration of 10-100 µM in your reaction buffer.
-
Biotin-azide stock solution to a final concentration of 100-500 µM.
-
THPTA stock solution to a final concentration of 250-1250 µM.
-
CuSO4 stock solution to a final concentration of 50-250 µM.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM. Gently mix the reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or 4°C. Protect from light if using a fluorescent biotin derivative.
-
Removal of Excess Reagents: Remove unreacted biotin-azide and copper catalyst using dialysis, buffer exchange, or size-exclusion chromatography.
-
Verification of Biotinylation: Confirm successful biotinylation using one of the following methods:
-
Western Blot: Run the labeled protein on an SDS-PAGE gel, transfer to a membrane, and probe with streptavidin-HRP or a fluorescently labeled streptavidin.
-
Mass Spectrometry: Analyze the mass of the protein to confirm the addition of the biotin-azide moiety.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low protein yield | Poor incorporation of this compound. | Optimize the concentration of the unnatural amino acid. Ensure the orthogonal synthetase/tRNA pair is active. |
| Protein toxicity or insolubility. | Lower the induction temperature and/or IPTG concentration. | |
| No or low biotinylation | Inactive catalyst. | Use a freshly prepared solution of sodium ascorbate. Ensure the copper sulfate solution is not old. |
| Inaccessible alkyne group. | Ensure the incorporation site is on the protein surface. | |
| Protein degradation. | Add a 5-fold excess of ligand (e.g., THPTA) to the reaction to minimize oxidative damage.[1] | |
| High background in Western blot | Non-specific binding of streptavidin. | Include a blocking step (e.g., with 5% BSA in TBST) before adding the streptavidin conjugate. |
| Incomplete removal of excess biotin-azide. | Ensure thorough purification after the click reaction. |
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Incorporation of But-2-yn-1-ylglycine
Welcome to the technical support center for the incorporation of the non-canonical amino acid, But-2-yn-1-ylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during protein expression experiments involving this alkyne-containing amino acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a non-canonical amino acid that contains an internal alkyne group. Its primary utility lies in its ability to serve as a handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] This allows for the site-specific labeling of proteins with a wide variety of molecules, including fluorophores, biotin, or drug payloads, for applications in imaging, proteomics, and drug development.[1][2][4]
Q2: Why is the incorporation efficiency of this compound often low?
The low incorporation efficiency of this compound, like many non-canonical amino acids, can be attributed to several factors:
-
Competition with Release Factor 1 (RF1): When using amber stop codon (UAG) suppression, the orthogonal tRNA charged with this compound competes with RF1, which terminates protein synthesis.[5][6]
-
Aminoacyl-tRNA Synthetase (aaRS) Efficiency: The engineered aaRS may have suboptimal activity for this compound, leading to inefficient charging of the orthogonal tRNA. The synthetase must also effectively discriminate against all canonical amino acids.[7][8]
-
Ribosomal Acceptance: The bulk and rigidity of the butynyl group may cause steric hindrance within the ribosome's peptidyl transferase center, impeding efficient peptide bond formation.
-
tRNA Availability: Insufficient levels of the orthogonal tRNA can be a limiting factor.[9][10]
-
Toxicity: High concentrations of some non-canonical amino acids can be toxic to host cells, negatively impacting protein synthesis machinery.[7][11]
Q3: Can I use a cell-free protein synthesis (CFPS) system for incorporating this compound?
Yes, CFPS systems can be highly advantageous for incorporating non-canonical amino acids.[5][12][13] They allow for greater control over the translation environment, including the ability to supplement with higher concentrations of the orthogonal tRNA and synthetase, and to remove competing factors like RF1.[5][6][12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no expression of the full-length protein | 1. Inefficient Amber Suppression: Competition from Release Factor 1 (RF1) is terminating translation.[5][6] 2. Suboptimal aaRS/tRNA Pair: The engineered aminoacyl-tRNA synthetase (aaRS) is not efficiently charging the orthogonal tRNA with this compound, or the tRNA is not being efficiently utilized by the ribosome.[7][8] 3. Low Concentration of this compound: Insufficient availability of the amino acid in the expression media. 4. Toxicity of this compound: The amino acid may be toxic to the host cells at the concentration used.[7][11] | 1. Use an RF1-deficient E. coli strain (e.g., C321.ΔA) to eliminate competition.[5][6] 2. Optimize the expression of the aaRS/tRNA pair: Use a plasmid with a strong promoter and consider increasing the copy number of the tRNA gene.[9] 3. Increase the concentration of this compound in the growth media (typically 1-10 mM). Perform a titration to find the optimal concentration. 4. Assess cytotoxicity: Perform a growth curve analysis with varying concentrations of this compound to determine a non-toxic working concentration. |
| Truncated protein product observed | 1. Premature Termination: Strong indication of failed amber suppression. 2. mRNA Instability: The presence of the amber codon may be leading to mRNA degradation. | 1. See solutions for "Inefficient Amber Suppression" above. 2. Optimize the codon context: The nucleotides immediately upstream and downstream of the UAG codon can influence suppression efficiency. If possible, mutate these flanking codons to sequences known to favor suppression. |
| Full-length protein is produced, but mass spectrometry shows incorporation of a canonical amino acid at the target site | 1. Near-Cognate Suppression: An endogenous tRNA (e.g., for Gln, Tyr, or Lys) is misreading the UAG codon.[12][13] 2. aaRS Misfidelity: The engineered aaRS is incorrectly charging the orthogonal tRNA with a canonical amino acid. | 1. Increase the expression of the orthogonal tRNA/aaRS pair to outcompete the endogenous tRNAs. 2. Use a cell-free system where you can remove near-cognate tRNAs.[12][13] 3. Re-evaluate the specificity of your engineered aaRS. It may require further directed evolution to improve its fidelity for this compound. |
| Low protein yield despite successful incorporation | 1. Protein Insolubility: The expressed protein is forming inclusion bodies.[11][14] 2. General Expression Issues: Standard protein expression problems unrelated to the non-canonical amino acid. | 1. Lower the induction temperature (e.g., to 18-25°C) and express for a longer period.[11][14] 2. Reduce the concentration of the inducer (e.g., IPTG).[11][14] 3. Co-express with chaperones to aid in proper folding. 4. Optimize codon usage for the host organism.[11] |
Experimental Protocols
General Protocol for Incorporation of this compound in E. coli
This protocol assumes the use of an amber stop codon (UAG) for site-specific incorporation.
-
Plasmids and Strains:
-
Transformation:
-
Co-transform the expression host with both the target protein plasmid and the orthogonal pair plasmid.
-
Plate on selective media (e.g., LB agar with appropriate antibiotics) and incubate overnight at 37°C.
-
-
Expression:
-
Inoculate a single colony into 5 mL of minimal media (e.g., M9) supplemented with the appropriate antibiotics and 1% glucose. Grow overnight at 37°C.
-
The next day, use the overnight culture to inoculate a larger volume of minimal media.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Pellet the cells by centrifugation and wash with M9 salts to remove any residual rich media.
-
Resuspend the cells in minimal media containing this compound (typically 1-2 mM), appropriate antibiotics, and the inducing agent (e.g., IPTG for lac-based promoters).
-
Incubate at a reduced temperature (e.g., 20-30°C) for 12-16 hours.
-
-
Analysis:
-
Harvest the cells by centrifugation.
-
Lyse the cells and separate the soluble and insoluble fractions.
-
Analyze the protein expression by SDS-PAGE and Western blot using an antibody against a tag on the protein of interest (e.g., His-tag).
-
Confirm the incorporation of this compound by mass spectrometry (e.g., ESI-MS or tandem MS/MS).
-
Visualizations
Workflow for this compound Incorporation
A generalized workflow for incorporating this compound.
Signaling Pathway of Amber Suppression
Competition at the amber (UAG) stop codon during translation.
References
- 1. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studenttheses.uu.nl [studenttheses.uu.nl]
- 3. peptide.com [peptide.com]
- 4. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Switching the amino acid specificity of an aminoacyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient Amber Suppression via Ribosomal Skipping for In Situ Synthesis of Photoconditional Nanobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toward efficient multiple-site incorporation of unnatural amino acids using cell-free translation system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Increasing the fidelity of noncanonical amino acid incorporation in cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Technical Support Center: But-2-yn-1-ylglycine Incorporation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers incorporating the non-canonical amino acid (ncAA) But-2-yn-1-ylglycine (B2Yn) into proteins using genetic code expansion techniques.
Frequently Asked Questions (FAQs)
Q1: Which codon is most commonly used to incorporate this compound (B2Yn)?
A1: The amber stop codon, UAG (TAG in the DNA sequence), is the most frequently repurposed codon for site-specific incorporation of ncAAs like B2Yn.[1] This strategy, known as nonsense suppression, is favored because the amber codon is the least common of the three stop codons in many organisms, which minimizes the premature termination of other native proteins.[1]
Q2: What are the essential components for incorporating B2Yn into a target protein?
A2: Successful incorporation requires an orthogonal translation system (OTS).[2][3] This system operates independently of the host's native translational machinery and consists of two key components:
-
An engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes B2Yn and attaches it to the cognate tRNA.
-
A unique suppressor tRNA (often tRNAPyl) with an anticodon (CUA) that recognizes the UAG codon.[2]
These components are typically delivered on a plasmid co-expressed with the plasmid containing your target gene, which has been mutated to include a TAG codon at the desired incorporation site.
Q3: Can codon choice surrounding the incorporation site affect efficiency?
A3: Yes, the local nucleotide context surrounding the UAG codon can significantly influence incorporation efficiency. While universal rules are not yet defined, factors such as the identity of the +1 codon (the codon immediately following the UAG) and the local mRNA secondary structure can impact ribosome pausing and tRNA binding, thereby affecting yield. It is often recommended to test a few different sequence contexts if initial expression is low.
Q4: What is an "orthogonal" translation system and why is it critical?
A4: An orthogonal system is a synthetase/tRNA pair that functions in a host organism without cross-reacting with the host's own amino acids, synthetases, or tRNAs.[2] Orthogonality is crucial for two reasons:
-
The engineered aaRS must not charge any of the 20 canonical amino acids onto the suppressor tRNA.
-
The host's endogenous synthetases must not charge any canonical amino acids onto the suppressor tRNA. Failure to maintain orthogonality leads to the misincorporation of canonical amino acids at the target site, resulting in a heterogeneous protein product.
Troubleshooting Guide
This guide addresses common problems encountered during the expression of proteins containing B2Yn.
Problem 1: Low or no yield of the full-length protein.
This is the most common issue, often indicated by a faint or absent band at the expected molecular weight on an SDS-PAGE gel, and potentially a strong band corresponding to the truncated product.
| Possible Cause | Recommended Solution | Success Indicator |
| Suboptimal B2Yn Concentration | Titrate the concentration of B2Yn in the growth media. Start with a range of 0.5 mM to 5 mM. Too low a concentration starves the system, while excessively high concentrations can be toxic to the cells. | Increased intensity of the full-length protein band on SDS-PAGE. |
| Inefficient UAG Suppression | The competition between the suppressor tRNA and the host's Release Factor 1 (RF1) at the UAG codon can lead to premature termination.[4] Use an E. coli strain engineered for enhanced ncAA incorporation (e.g., a strain with RF1 knockout or downregulation). | A significant decrease in the truncated product band and an increase in the full-length product. |
| Poor Expression Conditions | Standard expression conditions may not be optimal. Experiment with lower induction temperatures (e.g., 18-25°C), varying concentrations of the inducer (e.g., IPTG, L-arabinose), and different post-induction expression times (e.g., 12-24 hours).[5][6] | Improved ratio of soluble full-length protein to inclusion bodies or truncated product. |
| Toxicity of ncAA or Synthetase | Overexpression of the aaRS or high concentrations of B2Yn can be toxic. Monitor cell growth (OD600) post-induction. If growth is severely stunted compared to a control without B2Yn, reduce the inducer or B2Yn concentration. | Healthier cell growth post-induction and detectable full-length protein expression. |
Problem 2: High levels of canonical amino acid misincorporation at the target site.
This issue is typically identified through mass spectrometry analysis, where the expected mass of the B2Yn-containing protein is absent, but masses corresponding to misincorporation (e.g., Gln, Tyr, Lys) are present.
| Possible Cause | Recommended Solution | Success Indicator |
| Lack of Orthogonality | The engineered aaRS may have relaxed specificity and be charging a canonical amino acid. | Mass spectrometry data shows a dominant peak at the correct mass for the B2Yn-containing protein. |
| Insufficient B2Yn Availability | If intracellular B2Yn levels are too low, the system may favor misincorporation of a near-cognate canonical amino acid. Ensure adequate B2Yn is supplied in the media and that the cells are healthy for its uptake. | Reduced or eliminated peaks corresponding to misincorporated amino acids in the mass spectrum. |
Workflow & Troubleshooting Diagrams
Caption: Experimental workflow for B2Yn incorporation.
Caption: Troubleshooting logic for B2Yn incorporation.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce TAG Codon
This protocol assumes the use of a standard whole-plasmid amplification method for site-directed mutagenesis.
-
Primer Design: Design forward and reverse primers (~25-45 bp) containing the desired mutation that changes a sense codon to a TAG codon. The primers should have a melting temperature (Tm) ≥ 78°C.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing: 5 µL of 10x reaction buffer, 10-50 ng of dsDNA template plasmid, 125 ng of each primer, 1 µL of dNTP mix, and 1 µL of a high-fidelity polymerase.
-
Run the PCR using an extension temperature of 68°C and an appropriate number of cycles (e.g., 18-20).
-
-
Template Digestion: Add 1 µL of DpnI restriction enzyme to the amplified product. Mix gently and incubate at 37°C for 1 hour to digest the parental (non-mutated) methylated DNA.
-
Transformation: Transform a high-efficiency competent E. coli strain with 1-2 µL of the DpnI-treated DNA. Plate on appropriate antibiotic-selection LB agar plates.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the successful introduction of the TAG codon via Sanger sequencing.
Protocol 2: General Protein Expression with B2Yn in E. coli
This protocol provides a starting point for expressing a target protein containing B2Yn. Optimization is highly recommended.
-
Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3) or an RF1-deficient strain) with the plasmid containing your TAG-mutated gene and the plasmid carrying the orthogonal aaRS/tRNA pair. Plate on LB agar with the two appropriate antibiotics.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with both antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 500 mL of LB medium (with antibiotics) with the overnight starter culture to an initial OD600 of ~0.05-0.1. Grow at 37°C with shaking.
-
Induction:
-
Monitor the culture growth. When the OD600 reaches 0.6-0.8, add B2Yn to a final concentration of 1 mM.
-
Immediately after, add the inducer (e.g., IPTG to 0.5 mM).
-
-
Protein Expression: Reduce the incubator temperature to 20°C and continue to grow the culture for 16-20 hours with vigorous shaking.
-
Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Analysis: Lyse the cells and purify the protein using an appropriate method (e.g., Ni-NTA chromatography for His-tagged proteins). Analyze the purified protein by SDS-PAGE and confirm B2Yn incorporation by mass spectrometry.
References
- 1. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Copper Toxicity in Cellular CuAAC Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with copper toxicity during Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions in live cells, particularly when using alkyne-modified amino acids like But-2-yn-1-ylglycine.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of copper toxicity during live-cell CuAAC reactions?
A1: The primary cause of toxicity in cellular CuAAC is not the copper ion itself in its catalytic Cu(I) state, but the generation of reactive oxygen species (ROS)[1][2][3][4]. This occurs when the Cu(I)/ascorbate system reacts with molecular oxygen present in the cell culture medium, leading to oxidative stress, damage to cellular components, and ultimately cell death[1][2][3].
Q2: Are there alternatives to CuAAC for live-cell labeling that avoid copper toxicity?
A2: Yes, copper-free click chemistry reactions have been developed to circumvent the issue of copper-induced cytotoxicity. The most common alternative is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes that react spontaneously with azides without the need for a metal catalyst[5][6][7]. While SPAAC is highly biocompatible, the kinetics can be slower than CuAAC, and the required chemical handles are bulkier[1][5].
Q3: Does the choice of alkyne-containing amino acid, such as this compound, influence the level of copper toxicity?
A3: Currently, there is no evidence to suggest that this compound specifically exacerbates copper toxicity. The cytotoxicity observed is a general consequence of the copper catalyst system used for the CuAAC reaction in a cellular environment[1][8]. The troubleshooting strategies outlined in this guide are applicable to CuAAC reactions involving a wide range of alkyne- or azide-modified biomolecules.
Q4: What are copper-chelating ligands, and how do they reduce toxicity?
A4: Copper-chelating ligands are molecules that bind to the copper(I) ion, stabilizing it in its active catalytic state and protecting it from oxidation. Ligands like tris(hydroxypropyltriazolyl)methylamine (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA) and its sulfonated derivatives (BTTAA) not only accelerate the CuAAC reaction but also significantly reduce the generation of reactive oxygen species, thereby minimizing cellular toxicity[1][2][9][10][11]. They can act as sacrificial reductants for oxidative species produced in the coordination sphere of the metal[11].
Q5: Can I use Cu(I) salts directly to avoid the need for a reducing agent like ascorbate?
A5: While you can use Cu(I) salts, they are generally unstable in aqueous and oxygenated environments, readily oxidizing to the inactive Cu(II) state. Therefore, Cu(I) is typically generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate[12][13]. Even when starting with a Cu(I) salt, a reducing agent is often still included to maintain the copper in its +1 oxidation state throughout the reaction[12].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death / Low Viability | 1. High concentration of free copper: Unligated copper is a major contributor to ROS production.[1][2] 2. Insufficient ligand: The ratio of ligand to copper is critical for protecting cells.[2][14] 3. Prolonged incubation time: Longer exposure to the reaction cocktail increases cumulative toxicity. | 1. Optimize copper concentration: Start with a low copper concentration (e.g., 50 µM) and titrate up if the reaction is inefficient.[2][15] 2. Use a copper-chelating ligand: Add a ligand like THPTA or BTTAA at a 5:1 ratio to copper.[2][14][16] 3. Minimize incubation time: Aim for the shortest possible reaction time that gives a sufficient signal (e.g., 5-10 minutes).[2][17] |
| Low or No Click Reaction Signal | 1. Inactive catalyst: The Cu(I) may have been oxidized to Cu(II), or the reducing agent (ascorbate) is depleted.[3][18] 2. Copper sequestration: Cellular components, particularly glutathione and other thiols, can bind to and inactivate the copper catalyst.[1][17][18] 3. Inaccessible alkyne/azide: The modified amino acid may be buried within a folded protein, making it inaccessible to the catalyst.[18] | 1. Prepare fresh reagents: Use freshly prepared sodium ascorbate solution, as it can oxidize over time.[19] Ensure the reaction is protected from excessive oxygen exposure.[18] 2. Increase catalyst concentration: If initial attempts with low copper concentrations fail, cautiously increase the concentration while maintaining the ligand ratio. 3. Pre-treat cells to deplete thiols: In some cases, pre-treatment with N-ethylmaleimide (NEM) can improve intracellular reaction efficiency, though this can also be toxic.[17] 4. Use denaturing conditions (for fixed cells): If working with fixed and permeabilized cells, adding a small amount of a denaturant like SDS can help expose the reactive handles.[18] |
| High Background Signal | 1. Non-specific binding of the probe: The azide- or alkyne-containing fluorescent probe may be binding non-specifically to cells or cellular components. 2. Autofluorescence: Some cell types exhibit high levels of natural fluorescence. | 1. Include blocking steps: Pre-incubate cells with a blocking buffer (e.g., BSA) before adding the reaction cocktail. 2. Reduce probe concentration: Titrate down the concentration of your fluorescent probe to the lowest level that still provides a specific signal. 3. Use appropriate controls: Always include a control where one of the click partners (azide or alkyne) is omitted to assess the level of non-specific probe binding. 4. Use spectral unmixing: If available on your imaging system, use spectral unmixing to separate the specific signal from autofluorescence. |
Quantitative Data Summary
The following tables summarize cell viability data from published studies, demonstrating the protective effect of copper-chelating ligands.
Table 1: Effect of Copper Concentration and THPTA Ligand on Cell Viability
| Cell Line | Copper (CuSO₄) Concentration | Ligand (THPTA) Concentration | Cell Viability (%) |
| HeLa | 50 µM | 0 µM | ~60% |
| HeLa | 50 µM | 250 µM (5:1) | >95% |
| CHO | 100 µM | 0 µM | ~40% |
| CHO | 100 µM | 500 µM (5:1) | >95% |
| Jurkat | 200 µM | 0 µM | ~20% |
| Jurkat | 200 µM | 1000 µM (5:1) | >95% |
Data adapted from studies on live-cell CuAAC labeling.[2][14] Viability was assessed 24 hours after a 5-minute treatment.
Table 2: Viability of Different Cell Lines with and without a Copper Catalyst System
| Cell Line | Treatment Condition | Cell Viability (%) |
| HUVEC | 100 µM CuSO₄ (no ligand) | ~20% |
| HUVEC | 100 µM CuSO₄ + 200 µM Ligand 1 | ~80% |
| OVCAR5 | 100 µM CuSO₄ (no ligand) | ~60% |
| OVCAR5 | 100 µM CuSO₄ + 200 µM Ligand 1 | ~90% |
*Ligand 1 is a BTTAA derivative. Data adapted from a study on intracellular CuAAC.[1] Viability was assessed 24 hours after a 10-minute treatment.
Experimental Protocols
Protocol: General Procedure for Live-Cell CuAAC Labeling
This protocol provides a starting point for labeling cell surface proteins that have been metabolically labeled with this compound. Optimization will be required for specific cell types and experimental goals.
1. Cell Preparation: a. Culture cells to the desired confluency in a suitable vessel (e.g., glass-bottom dish for microscopy). b. Incubate cells with media containing this compound for a sufficient period to allow for incorporation into newly synthesized proteins (typically 18-24 hours). c. Gently wash the cells twice with pre-warmed, serum-free media or DPBS.
2. Preparation of the "Click" Reaction Cocktail (prepare fresh): a. In a microcentrifuge tube, prepare the catalyst premix. For a final volume of 500 µL with 100 µM CuSO₄ and 500 µM THPTA: i. Add the appropriate volume of sterile water or buffer (e.g., DPBS). ii. Add CuSO₄ from a stock solution. iii. Add THPTA from a stock solution. Vortex to mix. b. Add your azide-functionalized probe (e.g., a fluorescent dye) to the desired final concentration. c. Immediately before adding to cells , add sodium ascorbate to a final concentration of 2.5-5 mM from a freshly prepared, concentrated stock solution. Mix gently by flicking the tube. Do not vortex vigorously, as this can introduce excess oxygen.[18]
3. Labeling Reaction: a. Aspirate the wash buffer from the cells. b. Add the complete click reaction cocktail to the cells and incubate for 5-15 minutes at room temperature or 4°C.[2] (Incubating at 4°C can help to reduce endocytosis of the labeled proteins during the reaction). c. Aspirate the reaction cocktail and wash the cells three times with wash buffer (e.g., DPBS with 1% BSA) to remove unreacted reagents.
4. Analysis: a. Fix the cells if required for your downstream application (e.g., with 4% paraformaldehyde). b. Proceed with your analysis, such as fluorescence microscopy or flow cytometry.
Visualizations
Mechanism of Copper-Induced Cytotoxicity
References
- 1. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archive.connect.h1.co [archive.connect.h1.co]
- 5. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pharmiweb.com [pharmiweb.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click chemistry with copper -- a biocompatible version | EurekAlert! [eurekalert.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. search.library.ucr.edu [search.library.ucr.edu]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. interchim.fr [interchim.fr]
Technical Support Center: Enhancing the Yield of But-2-yn-1-ylglycine-Containing Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the yield of proteins containing the non-canonical amino acid, But-2-yn-1-ylglycine.
Troubleshooting Guide
Low yield of your target protein containing this compound can be a significant hurdle. This guide provides a systematic approach to identifying and resolving common issues.
Q1: I am observing very low or no expression of my full-length protein. What are the initial checks I should perform?
A1: When facing low or no expression of your this compound-containing protein, it's crucial to systematically verify the integrity of your experimental setup. Start by confirming the successful transformation of all necessary plasmids: the expression vector for your protein of interest with an amber (TAG) codon, the plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) for this compound, and the plasmid for the corresponding orthogonal tRNA. Sequence verification of the TAG codon insertion in your gene of interest is also a critical first step.
Next, assess the expression of the orthogonal aaRS and tRNA. You can do this by running an SDS-PAGE gel to check for the presence of the synthetase and performing Northern blotting or RT-PCR to confirm tRNA expression. Finally, ensure that this compound is present in the culture medium at the optimal concentration and that your induction conditions (e.g., inducer concentration, temperature, and duration) are correctly implemented.
A logical workflow for these initial troubleshooting steps is illustrated below.
Q2: My full-length protein expression is low, and I see a significant amount of a truncated product. What is the likely cause and how can I fix it?
A2: The presence of a prominent truncated protein band suggests inefficient suppression of the amber (TAG) stop codon. This is often due to competition between the orthogonal tRNA charged with this compound and the endogenous release factor 1 (RF1), which terminates translation at UAG codons.[1][2]
To address this, you can try the following strategies:
-
Increase the expression of the orthogonal tRNA/aaRS: Enhancing the cellular concentration of the orthogonal components can help them outcompete RF1. This can be achieved by using a higher copy number plasmid for the tRNA and/or a stronger promoter for both the tRNA and aaRS.
-
Optimize the concentration of this compound: The optimal concentration of the unnatural amino acid is crucial. Too low a concentration can limit the amount of charged tRNA available, while excessively high concentrations can sometimes be toxic to the cells. It is recommended to perform a titration experiment to determine the optimal concentration for your specific protein and expression system.
-
Lower the expression temperature: Reducing the temperature after induction (e.g., to 18-25°C) can slow down protein synthesis, which may give the orthogonal tRNA more time to incorporate this compound before RF1 terminates translation.
-
Use an RF1-deficient or RF1-knockdown E. coli strain: Several engineered E. coli strains with reduced or eliminated RF1 activity are available.[3] These strains can significantly improve the efficiency of amber suppression and increase the yield of the full-length protein.
The decision-making process for addressing inefficient amber suppression is outlined in the following diagram.
References
Technical Support Center: But-2-yn-1-ylglycine in Protein Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals incorporating But-2-yn-1-ylglycine (B2Yn) into proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound (B2Yn) and why is it used in protein expression?
This compound is a non-canonical amino acid (ncAA) that contains an internal alkyne functional group. This alkyne serves as a bioorthogonal handle, allowing for the precise, post-translational modification of proteins using click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These modifications are instrumental in various applications, including protein labeling, protein-protein interaction studies, and the development of antibody-drug conjugates.
Q2: What are the potential side reactions of this compound during protein expression?
While generally stable, the internal alkyne of B2Yn can potentially undergo isomerization under certain conditions. The primary theoretical side reactions include:
-
Isomerization to an Allene: Under basic conditions, the internal alkyne may isomerize to a reactive allene intermediate (2,3-butadien-1-ylglycine).
-
Isomerization to a Terminal Alkyne: In the presence of a strong base, a process known as the "alkyne zipper reaction" could potentially lead to the isomerization of the internal alkyne to a terminal alkyne (But-3-yn-1-ylglycine). However, the biological relevance of this reaction under typical protein expression conditions is not well-documented.
These side reactions can lead to a heterogeneous protein population, impacting subsequent downstream applications like click chemistry labeling.
Q3: How can I detect potential side reactions of this compound?
Mass spectrometry (MS) is the most effective method to detect and characterize side products. By analyzing the intact protein or proteolytic digests, you can identify mass shifts corresponding to the expected masses of the isomerized forms. For example, since isomerization does not change the molecular weight, high-resolution mass spectrometry and tandem MS (MS/MS) would be necessary to distinguish between isomers by their fragmentation patterns.
Troubleshooting Guides
Issue 1: Low Incorporation Efficiency of this compound
Symptoms:
-
Low yield of the target protein.
-
Mass spectrometry analysis shows a high abundance of truncated protein or wild-type protein (incorporation of a natural amino acid at the target site).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal B2Yn Concentration | Titrate the concentration of B2Yn in the growth media. Start with the recommended concentration and test a range of higher and lower concentrations to find the optimal level for your specific protein and expression system. |
| Toxicity of B2Yn to Host Cells | Monitor cell growth after the addition of B2Yn. If toxicity is observed, try reducing the concentration or inducing protein expression at a lower cell density. |
| Inefficient Aminoacyl-tRNA Synthetase (aaRS) | Ensure you are using the correct orthogonal aaRS specifically evolved for B2Yn. Consider co-transfecting a plasmid with an extra copy of the aaRS gene to increase its expression level. |
| Competition with Natural Amino Acids | If using a residue-specific incorporation approach, ensure the auxotrophic host strain is grown in a minimal medium depleted of the corresponding natural amino acid to reduce competition. |
Issue 2: Heterogeneity of the Expressed Protein
Symptoms:
-
Multiple peaks observed during chromatographic purification (e.g., HIC, IEX).
-
Mass spectrometry analysis reveals multiple species with the same mass as the target protein, suggesting the presence of isomers.
-
Inconsistent results in downstream click chemistry reactions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Isomerization of B2Yn to an Allene | This can be promoted by basic pH. Carefully monitor and control the pH of your cell culture and lysis buffers. Avoid prolonged exposure to high pH during purification. A study on a similar alkyne-containing amino acid showed isomerization to an allene derivative can occur under basic conditions.[1] |
| Isomerization via Alkyne Zipper Reaction | While less likely under physiological conditions, this reaction is catalyzed by strong bases.[2] Ensure that no strong bases are used in any of your buffers or reagents. |
| Metabolic Modification of B2Yn | The host cell's metabolic machinery may modify the alkyne group. Consider using a cell-free protein expression system to minimize the impact of cellular metabolism. |
Experimental Protocols
Protocol: Mass Spectrometry Analysis to Detect B2Yn Isomerization
-
Sample Preparation:
-
Purify the protein of interest containing B2Yn.
-
For intact mass analysis, desalt the protein using a C4 ZipTip or equivalent.
-
For peptide mapping, perform in-solution or in-gel tryptic digestion of the protein.
-
-
LC-MS/MS Analysis:
-
Intact Mass: Analyze the desalted protein on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Look for the expected mass of the B2Yn-containing protein. Isomers will have the same mass.
-
Peptide Mapping: Separate the tryptic peptides using reverse-phase HPLC coupled to a mass spectrometer.
-
Acquire MS/MS data for the peptide containing the B2Yn residue.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence, defining B2Yn as a variable modification.
-
Manually inspect the MS/MS spectra of the B2Yn-containing peptide. Different isomers may produce unique fragmentation patterns, allowing for their identification and relative quantification.
-
Visualizations
Caption: Workflow for protein expression with this compound and potential points for side reactions.
Caption: Logical troubleshooting flow for issues encountered during this compound incorporation.
References
Technical Support Center: Troubleshooting Incomplete Click Reactions with But-2-yn-1-ylglycine-Labeled Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to incomplete copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reactions with proteins metabolically labeled with But-2-yn-1-ylglycine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein labeling?
This compound is a non-canonical amino acid that contains a terminal alkyne group. It can be introduced into proteins during cell culture through metabolic labeling.[1][2] Cells are cultured in a medium where a natural amino acid (like methionine) is replaced with this compound.[2] The cellular machinery then incorporates this alkyne-containing amino acid into newly synthesized proteins, creating a bioorthogonal handle for subsequent chemical modification.[1][3][4]
Q2: What is a "click reaction" in the context of protein labeling?
The "click reaction," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a highly efficient and specific chemical reaction that forms a stable triazole linkage between an alkyne and an azide.[3][4][5] In this context, the alkyne is on the this compound-labeled protein, and the azide is attached to a reporter molecule (e.g., a fluorescent dye, biotin) that you want to attach to your protein.[1]
Q3: What are the key components of a CuAAC click reaction for protein labeling?
A typical CuAAC reaction mixture for protein labeling includes:
-
Alkyne-labeled protein: Your protein of interest containing this compound.
-
Azide-functionalized reporter: The molecule you want to attach (e.g., biotin-azide, fluorescent dye-azide).
-
Copper(I) catalyst: This is the active catalyst for the reaction. It is often generated in situ from a Copper(II) salt.[5][6]
-
Copper(II) source: Typically Copper(II) sulfate (CuSO₄).[6]
-
Reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) to the active Cu(I) state and maintain it.[6][7]
-
Copper-chelating ligand: Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) stabilize the Cu(I) ion, improve reaction efficiency, and reduce copper-mediated damage to the protein.[6][8][9]
-
Buffer: The reaction is typically performed in aqueous buffers like PBS or HEPES, at a pH between 4 and 11.[3][4]
Q4: Why is my click reaction incomplete or showing low efficiency?
Several factors can lead to an incomplete click reaction. Common culprits include:
-
Inefficient protein labeling: Low incorporation of this compound into the protein.
-
Oxidation of the copper catalyst: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by dissolved oxygen.[6]
-
Insufficient or inactive reagents: Degradation of the sodium ascorbate reducing agent or issues with the copper source or ligand.
-
Presence of interfering substances: Thiols (from DTT or cysteine residues), other metal chelators (like in Tris buffer), or components of the cell lysate can interfere with the reaction.[10][11]
-
Steric hindrance: The location of the this compound within the folded protein might be inaccessible to the azide probe.[12]
-
Low reactant concentrations: Click reactions are concentration-dependent, and very dilute solutions can lead to poor yields.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting incomplete click reactions.
Problem 1: Low or No Signal from the Reporter Molecule
This is the most common indication of an incomplete click reaction.
Workflow for Troubleshooting Low Click Reaction Signal
Caption: Troubleshooting workflow for low click reaction signal.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Metabolic Labeling | - Confirm incorporation of this compound via mass spectrometry or by using an azide-probe that can be detected without a click reaction (if available).- Optimize labeling conditions: increase incubation time, vary the concentration of the amino acid analogue.[2] |
| Copper Catalyst Inactivation | - Prepare fresh sodium ascorbate solution for each experiment, as it readily oxidizes in solution.[3]- Degas solutions to remove dissolved oxygen.[3]- Ensure the correct ratio of ligand to copper is used to protect the Cu(I) state. A 5:1 ligand to copper ratio is often recommended. |
| Reagent Quality and Concentration | - Use high-quality reagents. Ensure the azide probe is not degraded.- Increase the concentration of the azide probe (e.g., use a 2- to 10-fold molar excess over the alkyne-labeled protein).- Optimize the concentrations of copper, ligand, and reducing agent. See the table below for typical concentration ranges. |
| Interfering Substances in Buffer | - Avoid Tris-based buffers as the amine groups can chelate copper.[10] Use PBS or HEPES instead.- If the protein sample contains DTT or other reducing agents, remove them by dialysis or buffer exchange before the click reaction.- Pre-treat samples with a thiol-blocking agent like N-ethylmaleimide (NEM) if cysteine residues are suspected to interfere. |
| Steric Hindrance | - If the this compound is buried within the protein structure, the click reaction may be inefficient.[12]- Consider performing the click reaction under denaturing conditions (e.g., in the presence of 1% SDS), if compatible with your downstream application. |
Typical CuAAC Reaction Component Concentrations
| Component | Concentration Range | Notes |
| Alkyne-Protein | 1 - 50 µM | Lower concentrations may require longer reaction times or higher excess of other reagents. |
| Azide Probe | 10 µM - 1 mM | Use at least a 2-fold excess over the alkyne. |
| CuSO₄ | 50 µM - 1 mM | [13] |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | Maintain a ligand to copper ratio of at least 5:1. |
| Sodium Ascorbate | 1 mM - 5 mM | [13] |
Problem 2: High Background or Non-Specific Labeling
High background can obscure the specific signal from your protein of interest.
Workflow for Troubleshooting High Background
References
- 1. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. broadpharm.com [broadpharm.com]
- 7. reddit.com [reddit.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. portal.fis.tum.de [portal.fis.tum.de]
- 10. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Azide Partners for But-2-yn-1-ylglycine Click Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate azide partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with the unnatural amino acid But-2-yn-1-ylglycine.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when choosing an azide partner for a click reaction with this compound?
A1: The selection of an optimal azide partner is critical for a successful click reaction and depends on several factors:
-
Reactivity: The electronic and steric properties of the azide significantly influence the reaction rate. Azides with electron-withdrawing groups tend to react faster, while bulky substituents near the azide group can hinder the reaction.
-
Solubility: The azide partner must be soluble in the chosen reaction solvent system, which is often aqueous-based for biological applications. Poor solubility can lead to low yields and reaction heterogeneity.
-
Downstream Applications: The functional group on the azide (the "R" group) is dictated by the intended application, such as attaching a fluorescent dye, a biotin tag for purification, or a drug molecule.
-
Stability: The azide itself should be stable under the reaction conditions and not interfere with the copper catalyst.
Q2: How do steric and electronic effects of the azide substituent affect the reaction with this compound?
A2: Steric and electronic effects play a crucial role in the kinetics of the CuAAC reaction:
-
Electronic Effects: Electron-withdrawing groups attached to the azide can increase the electrophilicity of the terminal nitrogen atom, accelerating the cycloaddition. Conversely, electron-donating groups can decrease the reaction rate.
-
Steric Hindrance: Bulky groups near the azide functionality can impede the approach of the alkyne and the copper catalyst, leading to slower reaction rates and lower yields. For this compound, which itself has some steric bulk, choosing a sterically unencumbered azide partner is often beneficial.
Q3: Can the amino acid moiety of this compound interfere with the click reaction?
A3: Yes, the free amine and carboxyl groups of this compound can potentially interfere with the Cu(I) catalyst. It has been reported that N-unsubstituted α-amino acids can inhibit the click reaction by promoting the oxidation of Cu(I) to the inactive Cu(II) state.[1] This inhibition can often be overcome by using a ligand that stabilizes the Cu(I) catalyst, such as THPTA, or by adding a reducing agent like sodium ascorbate to regenerate Cu(I).[1]
Q4: What are common side reactions to be aware of when performing a click reaction with this compound, especially in a biological context?
A4: In complex biological mixtures, several side reactions can occur:
-
Reaction with Thiols: Free thiol groups, such as those from cysteine residues in proteins, can react with the alkyne or the copper-triazole product, leading to off-target labeling.[2]
-
Oxidative Damage: The combination of Cu(II) and a reducing agent like sodium ascorbate can generate reactive oxygen species (ROS), which may damage sensitive biomolecules. The use of a copper-chelating ligand can help mitigate this.[3]
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, copper catalysts can promote the homodimerization of the alkyne, leading to undesired byproducts.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Poorly reactive azide partner: The azide may have significant steric hindrance or electron-donating groups. | Select an azide with less steric bulk and/or electron-withdrawing substituents. Refer to the Data Presentation table for guidance on relative reactivity. |
| Inhibition of the copper catalyst: The amino acid moiety of this compound or other components in the reaction mixture (e.g., other amino acids, buffers like Tris) may be interfering with the catalyst.[4] | Use a copper-stabilizing ligand (e.g., THPTA, BTTAA). Ensure the buffer system is compatible (e.g., phosphate, HEPES). Consider increasing the concentration of the copper catalyst and ligand. | |
| Poor solubility of reactants: The azide partner or the alkyne-containing molecule may not be fully dissolved in the reaction solvent. | Modify the solvent system. For aqueous reactions, adding a co-solvent like DMSO or t-BuOH can improve solubility. | |
| Degradation of the copper catalyst: Oxidation of the active Cu(I) to inactive Cu(II) by dissolved oxygen. | Degas the reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure a sufficient excess of a reducing agent like sodium ascorbate is present. | |
| Multiple Products/Side Reactions | Alkyne homocoupling (Glaser coupling): Dimerization of this compound. | Thoroughly degas all solutions and maintain an inert atmosphere. Use a ligand to stabilize the Cu(I) catalyst. |
| Reaction with other functional groups: In complex mixtures, the azide or alkyne may react non-specifically. | While the click reaction is highly bioorthogonal, ensure that no highly reactive, non-natural functional groups are present that could compete. For protein labeling, consider potential reactions with free thiols.[2] | |
| Difficulty in Purifying the Product | Excess reagents: Unreacted azide or alkyne can co-elute with the product. | Use a slight excess (1.1-1.5 equivalents) of the limiting reagent to drive the reaction to completion. Consider using scavenger resins to remove excess azide or alkyne post-reaction. |
| Copper catalyst removal: Residual copper can be difficult to remove and may interfere with downstream applications. | Use a copper chelator like EDTA in the workup. For biomolecules, purification methods like size exclusion chromatography or dialysis are effective. |
Data Presentation: Relative Reactivity of Azide Partners
| Azide Partner Category | Example | Relative Reactivity | Key Considerations |
| Small Alkyl Azides | Azidoethane | Moderate | Good for general applications where small size is advantageous. |
| Benzyl Azides | Benzyl azide | Moderate to High | Generally good reactivity. Substituents on the phenyl ring can modulate reactivity (electron-withdrawing groups increase the rate). |
| Aryl Azides | Phenyl azide | Lower | Generally less reactive than alkyl and benzyl azides due to the electronic nature of the aryl group. |
| Azides with Electron-Withdrawing Groups | Ethyl 2-azidoacetate | High | The ester group withdraws electron density, increasing the azide's reactivity. |
| Sterically Hindered Azides | 1-Adamantyl azide | Low | The bulky adamantyl group significantly slows down the reaction rate. |
| Sulfonyl Azides | Tosyl azide | Very High | Highly reactive due to the strong electron-withdrawing sulfonyl group, but can sometimes lead to different reaction pathways.[4] |
| Picolyl Azides | 2-Picolyl azide | Very High | The pyridine nitrogen can chelate the copper catalyst, leading to a significant rate enhancement, especially at low copper concentrations. |
Note: The relative reactivity is a general guideline. Optimal conditions, including the choice of ligand and solvent, can significantly impact the reaction outcome.
Experimental Protocols
General Protocol for a Small-Scale Click Reaction of this compound with a Fluorescent Azide
This protocol describes a general procedure for the copper-catalyzed click reaction between this compound and a fluorescent azide, such as a coumarin azide, for analytical purposes.
Materials:
-
This compound
-
Fluorescent Azide (e.g., 3-azido-7-hydroxycoumarin)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: Degassed deionized water and DMSO
-
Phosphate buffer (0.1 M, pH 7.4)
Procedure:
-
Preparation of Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in 0.1 M phosphate buffer.
-
Fluorescent Azide: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 250 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
435 µL of 0.1 M phosphate buffer
-
50 µL of 10 mM this compound stock solution (final concentration: 1 mM)
-
5 µL of 10 mM Fluorescent Azide stock solution (final concentration: 0.1 mM, assuming the azide is the limiting reagent for analytical purposes)
-
-
Vortex the mixture gently.
-
-
Catalyst Preparation:
-
In a separate tube, prepare the copper/ligand solution by mixing 2 µL of 50 mM CuSO₄ with 10 µL of 250 mM THPTA (a 5:1 ligand to copper ratio).
-
Add the 12 µL of the copper/ligand mixture to the reaction tube.
-
-
Initiation of the Reaction:
-
Add 5 µL of freshly prepared 1 M sodium ascorbate to the reaction mixture to initiate the click reaction.
-
Vortex the tube gently and protect it from light.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or by observing the change in fluorescence if a fluorogenic azide is used.[5]
-
-
Quenching and Work-up:
-
The reaction can be quenched by adding a solution of EDTA to chelate the copper.
-
The product can be purified by HPLC.
-
Mandatory Visualizations
Workflow for Selecting the Optimal Azide Partner
Caption: Decision workflow for choosing the right azide partner.
Troubleshooting Logic for this compound Click Reaction
Caption: Troubleshooting guide for common click reaction issues.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Removing excess copper catalyst from But-2-yn-1-ylglycine labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of excess copper catalyst following But-2-yn-1-ylglycine labeling reactions, a common procedure in bioconjugation and drug development.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a labeling reaction?
A1: Residual copper ions can be detrimental to your biomolecule and downstream applications for several reasons:
-
Cellular Toxicity: Copper ions can be toxic to cells, which is a major concern if the labeled molecule is intended for use in cell-based assays or as a therapeutic agent.
-
Protein Aggregation and Denaturation: Copper can promote the aggregation and denaturation of proteins, leading to a loss of biological activity.[1]
-
Interference with Downstream Assays: The presence of copper can interfere with various analytical techniques and biological assays, leading to inaccurate results.
-
Generation of Reactive Oxygen Species (ROS): Copper can catalyze the formation of ROS, which can damage the labeled biomolecule and other components in the sample.
Q2: What are the most common methods for removing excess copper catalyst?
A2: The primary methods for removing copper catalysts from biomolecule labeling reactions include:
-
Chelating Agent Washes: Using solutions of chelating agents like Ethylenediaminetetraacetic acid (EDTA) to sequester the copper ions.
-
Copper Chelating Resins: Employing solid-phase resins with high affinity for copper ions to capture the catalyst from the reaction mixture.
-
Size-Exclusion Chromatography (SEC): Separating the labeled biomolecule from the smaller copper ions and catalyst complexes based on size.
-
Dialysis/Buffer Exchange: Exchanging the reaction buffer with a copper-free buffer to gradually remove the catalyst.
Q3: How do I choose the best copper removal method for my experiment?
A3: The choice of method depends on several factors, including the properties of your labeled biomolecule (e.g., size, stability), the required level of purity, and the available equipment.
-
For large proteins (>20 kDa): Dialysis and SEC are effective.
-
For smaller peptides and proteins: Chelating resins are often the most efficient method.
-
When a very high degree of purity is required: A combination of methods, such as a chelating resin followed by SEC, is recommended.
Q4: Can I use a combination of methods for copper removal?
A4: Yes, combining methods is often the most effective approach to achieve high levels of copper removal. For instance, an initial treatment with a copper chelating resin can be followed by size-exclusion chromatography to remove any remaining traces of copper and other small molecule impurities.
Troubleshooting Guides
Issue 1: Low Yield of Labeled Product After Copper Removal
| Possible Cause | Troubleshooting Step |
| Precipitation of the labeled protein/peptide during copper removal. | Some copper removal methods can alter buffer conditions (e.g., pH), leading to product precipitation. Ensure the buffer used for chelation or chromatography is compatible with your biomolecule's stability. Consider performing a buffer screen to identify optimal conditions before large-scale purification. |
| Non-specific binding of the labeled product to the chelating resin. | Some chelating resins can exhibit non-specific binding to biomolecules.[2] If you suspect this is an issue, try a different type of chelating resin or pre-block the resin with a non-specific protein like Bovine Serum Albumin (BSA) before adding your sample. |
| Loss of product during dialysis or size-exclusion chromatography. | Ensure the molecular weight cut-off (MWCO) of the dialysis membrane or the pore size of the SEC resin is appropriate for your labeled biomolecule to prevent its loss. |
Issue 2: Residual Copper Detected in the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete chelation by EDTA. | The efficiency of EDTA is dependent on pH and the concentration of other metal ions.[3][4] Ensure the pH of your EDTA wash solution is optimal (typically around 8.0) and consider increasing the concentration of EDTA or performing multiple washes. |
| Saturation of the copper chelating resin. | The binding capacity of the resin may have been exceeded.[5] Refer to the manufacturer's specifications for the resin's capacity and ensure you are using a sufficient amount of resin for the amount of copper in your reaction. |
| Inefficient removal by dialysis or SEC. | These methods may not be sufficient on their own for complete copper removal, especially if the copper is strongly associated with the biomolecule. Combine these methods with a chelating agent wash or a chelating resin for more effective removal. |
Quantitative Data on Copper Removal Methods
The efficiency of copper removal can vary significantly between different methods. The following table summarizes typical performance characteristics of common techniques.
| Method | Typical Copper Removal Efficiency | Advantages | Disadvantages |
| EDTA Wash (e.g., 50 mM EDTA) | 80-95% | Simple, inexpensive, and widely available. | May require multiple washes for high efficiency; can be difficult to remove all EDTA post-treatment.[6] |
| Copper Chelating Resin | >95% | High binding capacity and selectivity for copper; can be regenerated and reused.[7] | Can be more expensive than simple chelation; potential for non-specific binding of the product. |
| Size-Exclusion Chromatography (SEC) | Variable (depends on biomolecule size) | Also removes other small molecule impurities and allows for buffer exchange. | May not be effective for complete removal on its own; potential for sample dilution. |
| Dialysis | Variable (depends on biomolecule size and dialysis volume/time) | Gentle method that also allows for buffer exchange. | Can be time-consuming and may not achieve complete removal. |
Note: The actual removal efficiency will depend on the specific experimental conditions, including the initial copper concentration, the nature of the labeled biomolecule, and the precise protocol followed.
Experimental Protocols
Protocol 1: Copper Removal using a Chelating Agent (EDTA) Wash
-
Prepare EDTA Solution: Prepare a 100 mM stock solution of EDTA in a suitable buffer (e.g., PBS, pH 8.0).
-
Add EDTA to Reaction Mixture: Add the EDTA stock solution to your reaction mixture to a final concentration of 10-50 mM.
-
Incubate: Gently mix and incubate the solution at room temperature for 15-30 minutes.
-
Remove EDTA-Copper Complex: Proceed with a method to separate the labeled biomolecule from the EDTA-copper complex, such as size-exclusion chromatography or dialysis.
Protocol 2: Copper Removal using a Copper Chelating Resin
-
Resin Equilibration: Equilibrate the copper chelating resin according to the manufacturer's instructions. This typically involves washing the resin with a binding buffer.
-
Add Reaction Mixture to Resin: Add the crude reaction mixture containing the labeled biomolecule and excess copper catalyst to the equilibrated resin.
-
Incubate: Incubate the mixture with gentle agitation for 30-60 minutes at room temperature to allow the resin to bind the copper ions.
-
Separate Labeled Product: Separate the resin from the solution containing the purified labeled biomolecule. This can be done by centrifugation or by using a spin column.
-
Wash Resin (Optional): Wash the resin with the binding buffer to recover any non-specifically bound product.
-
Elute Product (if necessary): If the product has bound to the resin, elute it using an appropriate elution buffer as recommended by the manufacturer.
Visualizing the Workflow
Copper Removal Workflow
The following diagram illustrates a typical workflow for removing excess copper catalyst after a this compound labeling reaction.
References
- 1. Analysis of copper-induced protein precipitation across the E. coli proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Removal efficiency and binding mechanisms of copper and copper-EDTA complexes using polyethyleneimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper Chelating Resin | Copper Binding Proteins [gbiosciences.com]
- 6. Residual EDTA bound by lens crystallins accounts for their reported resistance to copper-catalyzed oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of But-2-yn-1-ylglycine Incorporation in Proteomics
For researchers, scientists, and drug development professionals, the precise analysis of newly synthesized proteins is crucial for understanding cellular dynamics and drug interactions. The incorporation of non-canonical amino acids (ncAAs) followed by mass spectrometry has emerged as a powerful tool for this purpose. This guide provides a comprehensive comparison of But-2-yn-1-ylglycine, an alkyne-containing ncAA, with other alternatives, supported by experimental data and detailed protocols for its use in proteomic studies.
The metabolic labeling of proteins with ncAAs provides a bio-orthogonal handle for the subsequent enrichment and identification of newly synthesized proteins. This compound, as a methionine analog, can be incorporated into proteins by the cell's own translational machinery. Its terminal alkyne group then allows for "click" chemistry, a highly specific and efficient reaction, to attach reporter tags for visualization or affinity purification prior to mass spectrometry analysis. This approach offers a temporal window into the proteome, enabling the study of protein synthesis under various conditions.
Comparison of this compound with Alternative Non-Canonical Amino Acids
While direct quantitative mass spectrometry data for this compound is not extensively available in public datasets, its performance can be reliably inferred from its close structural analog, L-homopropargylglycine (HPG). Both molecules possess a terminal alkyne group for click chemistry and are used as methionine surrogates. The following table compares this compound with other commonly used ncAAs.
| Feature | This compound | L-Homopropargylglycine (HPG) | L-Azidohomoalanine (AHA) |
| Structure | Glycine with a but-2-yn-1-yl group | Methionine analog with a terminal alkyne | Methionine analog with a terminal azide |
| Molecular Formula | C6H9NO2 | C6H9NO2 | C4H8N4O2 |
| Molecular Weight (Da) | 127.14 | 127.14 | 144.13 |
| Mass Shift vs. Met (Da) | -21.07 | -21.07 | -4.08 |
| Bio-orthogonal Handle | Alkyne | Alkyne | Azide |
| Click Chemistry Reactant | Azide-containing probes | Azide-containing probes | Alkyne-containing probes |
| Incorporation Efficiency | Assumed to be similar to HPG | Moderate, can be toxic at high concentrations | Generally higher than HPG, less toxic |
| Key Advantage | Small, minimally perturbative alkyne tag | Well-established protocols and commercial availability | High incorporation efficiency and biocompatibility |
| Considerations | Limited direct experimental data available | Can affect cellular metabolism | Azide group can be reduced in some cellular contexts |
Note: The mass shift is calculated relative to the molecular weight of Methionine (149.21 Da). The molecular weight of this compound is derived from its hydrochloride form (163.60 Da) by subtracting the mass of HCl.
Experimental Workflow for Mass Spectrometry Analysis
The general workflow for the analysis of this compound incorporation involves several key steps, from metabolic labeling to mass spectrometry-based identification. This process, commonly known as Bio-orthogonal Non-Canonical Amino Acid Tagging (BONCAT), is illustrated in the diagram below.
BONCAT experimental workflow for alkyne-labeled proteins.
Comparison of Non-Canonical Amino Acids
The choice of ncAA is critical and depends on the specific experimental goals and biological system. The following diagram highlights the key characteristics of this compound in comparison to other popular ncAAs.
Comparison of this compound with other ncAAs.
Detailed Experimental Protocol: BONCAT for Alkyne-Labeled Proteins
This protocol is adapted from established methods for HPG and is expected to be directly applicable to this compound.
1. Metabolic Labeling:
-
Culture cells in methionine-free medium for 30-60 minutes to deplete endogenous methionine.
-
Replace the medium with methionine-free medium supplemented with this compound (typically 50-100 µM). The optimal concentration should be determined empirically for each cell line.
-
Incubate for the desired labeling period (e.g., 1-24 hours).
2. Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Click Chemistry:
-
To the cell lysate, add the following click-chemistry reagents in order:
-
Biotin-azide (or a fluorescent azide probe).
-
Tris(2-carboxyethyl)phosphine (TCEP) to reduce Cu(II) to Cu(I).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper-chelating ligand.
-
Copper(II) sulfate (CuSO4).
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle shaking.
4. Affinity Purification:
-
Add streptavidin-coated magnetic beads to the reaction mixture.
-
Incubate for 1-2 hours at room temperature to allow the biotinylated proteins to bind to the beads.
-
Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins.
5. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds.
-
Add an alkylating agent (e.g., iodoacetamide) to cap the free cysteines.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
6. LC-MS/MS Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptide ions.
7. Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, MaxQuant, or Sequest).
-
Specify the variable modification corresponding to the mass of this compound replacing methionine.
-
The output will be a list of identified proteins that were newly synthesized during the labeling period.
This guide provides a framework for the application and analysis of this compound in mass spectrometry-based proteomics. While the lack of direct, extensive datasets for this specific compound necessitates a comparative approach with its close analog HPG, the principles and protocols outlined here offer a solid foundation for researchers to explore the dynamics of protein synthesis in their systems of interest.
Verifying Site-Specificity of But-2-yn-1-ylglycine Insertion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for biomedical research and drug development. It allows for the introduction of unique chemical handles that can be used for precise protein modification, such as the attachment of imaging agents, therapeutic payloads, or other functional moieties. But-2-yn-1-ylglycine, with its terminal alkyne group, represents a valuable ncAA for such applications, enabling bioorthogonal ligation reactions.[1][2] This guide provides a comparative overview of the experimental verification of its site-specific insertion against an alternative protein modification strategy, offering insights into the methodologies and data crucial for successful implementation.
Comparison of Site-Specific Protein Modification Techniques
The successful integration of a non-canonical amino acid at a specific site within a protein requires robust methods for both incorporation and verification. Here, we compare the genetic incorporation of this compound with a widely used chemical biology tool: N-terminal glycine modification.
| Feature | This compound Insertion (Genetic) | N-Terminal Glycine Modification (Chemical) |
| Principle | Genetic code expansion using an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate the ncAA at a specific codon (e.g., an amber stop codon).[3][4] | Chemical modification of the alpha-amine of an N-terminal glycine residue, often through reactions like transamination or condensation with specific aldehydes. |
| Site-Specificity | High, determined by the position of the target codon in the gene sequence.[3] | High, specific to the N-terminus of the protein.[5] |
| Protein Scope | Applicable to recombinant proteins expressed in host systems amenable to genetic manipulation (e.g., E. coli, mammalian cells).[3] | Applicable to any protein with an accessible N-terminal glycine, including native proteins isolated from natural sources. |
| Efficiency | Variable, dependent on the efficiency of the orthogonal synthetase/tRNA pair and competition with release factors at stop codons.[3] | Generally high, dependent on reaction kinetics and accessibility of the N-terminus. |
| Key Reagents | Orthogonal aminoacyl-tRNA synthetase, orthogonal tRNA, this compound, engineered expression host. | Glycine-specific chemical probes (e.g., pyridoxal-5'-phosphate, specific aldehydes), reducing agents. |
| Verification | Mass spectrometry to confirm mass shift at the target site, Western blot with alkyne-reactive probes, protein sequencing. | Mass spectrometry to confirm mass shift at the N-terminus, NMR spectroscopy for structural confirmation. |
Experimental Protocols
Verifying Site-Specific Insertion of this compound
1. Protein Expression and Purification:
-
Co-transform an appropriate expression host (e.g., E. coli) with a plasmid encoding the target protein containing an in-frame amber stop codon (TAG) at the desired modification site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
Culture the cells in minimal media supplemented with this compound.
-
Induce protein expression and purify the target protein using standard chromatographic techniques.
2. Western Blot Analysis:
-
Separate the purified protein and a negative control (expressed without this compound) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an azide- or tetrazine-functionalized detection reagent (e.g., biotin-azide followed by streptavidin-HRP, or a fluorescent azide) to specifically detect the incorporated alkyne handle of this compound. A signal should only be observed for the protein expressed in the presence of the ncAA.
3. Mass Spectrometry Analysis:
-
Perform intact protein mass spectrometry to confirm the molecular weight of the modified protein. The observed mass should correspond to the theoretical mass of the protein with this compound incorporated.
-
For more precise verification, digest the protein with a site-specific protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. This will identify the exact peptide containing the mass modification and confirm the site of insertion.
N-Terminal Glycine Modification
1. Protein Preparation:
-
Ensure the target protein has an accessible N-terminal glycine residue. If not naturally present, it can be engineered into the protein sequence.
-
Purify the protein to a high degree of homogeneity.
2. Chemical Modification Reaction:
-
A common method involves reacting the N-terminal glycine with pyridoxal-5'-phosphate (PLP) to form a Schiff base, which then undergoes transamination to yield a pyroxamine adduct and an N-terminal glyoxylyl group.
-
Alternatively, direct condensation with specific ortho-aldehyde containing reagents can be used.
-
The reaction conditions (pH, temperature, reagent concentrations) need to be optimized for the specific protein.
3. Mass Spectrometry Analysis:
-
Analyze the modified protein by intact mass spectrometry to confirm the expected mass shift corresponding to the addition of the modifying group.
-
Perform peptide mapping by LC-MS/MS after proteolytic digestion to confirm that the modification is exclusively at the N-terminal glycine-containing peptide.
Visualizing the Workflows
References
- 1. Residue-Specific Incorporation of Noncanonical Amino Acids for Protein Engineering | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 5. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins [mdpi.com]
A Comparative Guide to Alkyne-Containing Amino Acids for Bioconjugation and Proteomic Studies
In the landscape of chemical biology and drug development, the ability to selectively modify proteins in their native environment is paramount. Alkyne-containing amino acids, a class of non-canonical amino acids, have emerged as indispensable tools for this purpose. Their bioorthogonal reactivity with azides, primarily through the Nobel prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allows for the precise labeling, tracking, and functionalization of proteins and other biomolecules.[1][2][3][4][5] This guide provides a comparative overview of But-2-yn-1-ylglycine and other prominent alkyne-containing amino acids, with a focus on their applications in metabolic labeling and bioconjugation.
Comparison of Key Alkyne-Containing Amino Acids
While a variety of alkyne-functionalized amino acids have been synthesized, L-Homopropargylglycine (HPG) and L-Propargylglycine (Pra) are among the most extensively studied and utilized.[6][7][8][9] this compound, an isomer of HPG with an internal alkyne, is commercially available but lacks extensive characterization in the scientific literature. The following table summarizes the key features of these amino acids.
| Feature | L-Homopropargylglycine (HPG) | L-Propargylglycine (Pra) | This compound |
| Structure | ![]() | ||
| Alkyne Type | Terminal | Terminal | Internal |
| Metabolic Incorporation | Methionine surrogate. Efficiently incorporated into newly synthesized proteins in place of methionine.[7][8][9][10] | Can be incorporated into proteins, but can also act as an inhibitor of certain enzymes.[6] | Presumed to be a methionine surrogate, but incorporation efficiency and fidelity are not well-documented in peer-reviewed literature. |
| Primary Application | Metabolic labeling of nascent proteins for proteome analysis.[7][8][9][10] | Enzyme inhibition (e.g., cystathionine γ-lyase), peptide synthesis, and bioconjugation.[6][11][12] | Primarily available as a chemical reagent with potential for use in peptide synthesis and bioconjugation. |
| Click Chemistry Reactivity (CuAAC) | High reactivity due to the terminal alkyne.[3][4] | High reactivity due to the terminal alkyne.[6][13] | Expected to have lower reactivity in CuAAC compared to terminal alkynes, potentially requiring modified catalytic systems or longer reaction times. |
| Known Cytotoxicity | Generally low cytotoxicity at concentrations used for metabolic labeling.[10] | Can exhibit cytotoxicity, partly due to its role as an enzyme inhibitor. | Not extensively studied. |
Experimental Protocols
Metabolic Labeling of Nascent Proteins with L-Homopropargylglycine (HPG)
This protocol describes a general workflow for the metabolic labeling of proteins in cultured mammalian cells with HPG, followed by fluorescent detection via click chemistry.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-Homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Fluorescent azide probe (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Methionine Depletion: Aspirate the complete medium, wash the cells once with warm PBS, and then incubate in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
HPG Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with HPG (typically 25-50 µM). The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal. Incubate for the desired pulse duration (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Click Reaction: In a microcentrifuge tube, combine the following in order:
-
Cell lysate (20-50 µg of protein)
-
Fluorescent azide probe (final concentration 10-50 µM)
-
Premixed catalyst solution: CuSO₄ (final concentration 100 µM) and THPTA (final concentration 500 µM). THPTA is a ligand that stabilizes the Cu(I) oxidation state.
-
Freshly prepared sodium ascorbate solution (final concentration 1 mM). Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
Protein Precipitation: Precipitate the labeled proteins using a method such as acetone or TCA precipitation to remove excess reagents.
-
SDS-PAGE and Imaging: Resuspend the protein pellet in SDS-PAGE sample buffer, resolve the proteins by SDS-PAGE, and visualize the fluorescently labeled proteins using a fluorescence gel scanner.
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams created using the DOT language depict a typical experimental workflow and a relevant signaling pathway.
The Case of this compound: An Internal Alkyne
This compound presents an interesting structural variation from the more commonly used propargyl and homopropargyl glycines. Its alkyne is "internal," meaning it is flanked by carbon atoms on both sides, rather than having a terminal hydrogen atom. This has significant implications for its reactivity in bioorthogonal chemistry.
-
Reactivity in CuAAC: The standard CuAAC reaction proceeds most efficiently with terminal alkynes.[3][4] Internal alkynes, like that in this compound, are generally poor substrates for this reaction due to steric hindrance and altered electronic properties of the alkyne. While some copper-catalyzed reactions with internal alkynes have been developed, they often require more forcing conditions or specialized catalyst systems that may not be biocompatible.
-
Alternative Chemistries: The internal alkyne of this compound might be suitable for other types of bioorthogonal reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC) if incorporated into a strained ring system, although this would require significant chemical modification.
-
Metabolic Incorporation: It is plausible that this compound could be incorporated into proteins as a methionine surrogate, similar to HPG. However, the bulkier internal alkyne might affect its recognition and utilization by the cell's translational machinery, potentially leading to lower incorporation efficiency or off-target effects.
Future Directions:
The lack of published data on the biological performance of this compound highlights a research gap. Future studies should focus on:
-
Evaluating its incorporation into proteins: Direct comparison of the metabolic labeling efficiency of this compound with HPG in various cell lines.
-
Assessing its cytotoxicity: Determining the optimal, non-toxic concentrations for use in cell culture.
-
Investigating its reactivity: Testing its ability to undergo bioorthogonal reactions under biologically compatible conditions. This could involve screening different catalyst systems for CuAAC or exploring alternative ligation chemistries.
Conclusion
Alkyne-containing amino acids are powerful tools for chemical biology and drug discovery. L-Homopropargylglycine is a reliable and efficient tool for metabolic labeling of nascent proteins, while L-propargylglycine serves as a valuable enzyme inhibitor and building block for peptide synthesis. This compound, with its internal alkyne, represents an intriguing but underexplored alternative. While its utility in standard bioorthogonal reactions like CuAAC is predicted to be limited, it may offer unique properties that warrant further investigation. For researchers and drug developers seeking to employ alkyne-containing amino acids, HPG and Pra remain the gold standards with a wealth of supporting literature and established protocols. The potential of this compound and other internal alkyne-containing amino acids awaits discovery through future research.
References
- 1. Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Bot Detection [iris-biotech.de]
- 4. Bot Detection [iris-biotech.de]
- 5. Bot Detection [iris-biotech.de]
- 6. peptide.com [peptide.com]
- 7. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]
- 11. chemimpex.com [chemimpex.com]
- 12. chemimpex.com [chemimpex.com]
- 13. medchemexpress.com [medchemexpress.com]
Functional Assays of Proteins After But-2-yn-1-ylglycine Incorporation: A Comparative Guide
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for probing and engineering protein function. Among these, amino acids featuring alkyne groups, such as But-2-yn-1-ylglycine, offer a versatile chemical handle for bioorthogonal modifications. While direct quantitative functional data for proteins incorporating this compound is limited in publicly available literature, we can draw meaningful comparisons from studies on the structurally similar UAA, N-propargylglycine (NPPG). NPPG has been shown to act as a suicide inhibitor, a mechanism that fundamentally alters the target protein's function. This guide will use the well-documented effects of NPPG on proline dehydrogenase (PRODH) as a case study to illustrate the types of functional assays and the comparative data that are crucial for researchers in this field.
Comparison of Protein Function: Wild-Type vs. Alkyne-UAA Modified
The incorporation of an alkyne-containing UAA can lead to a range of functional outcomes, from minimal perturbation to complete inhibition. In the case of N-propargylglycine, its interaction with proline dehydrogenase results in the irreversible inactivation of the enzyme. The following table summarizes the functional differences between the wild-type enzyme and the NPPG-modified enzyme.
| Functional Parameter | Wild-Type Proline Dehydrogenase (PRODH) | N-propargylglycine-Modified PRODH |
| Catalytic Activity | Catalyzes the oxidation of proline to Δ¹-pyrroline-5-carboxylate. | Irreversibly inhibited; no catalytic activity.[1][2] |
| Substrate Binding | Binds proline at the active site. | Covalently binds to the active site, blocking substrate access. |
| Enzyme Kinetics | Exhibits standard Michaelis-Menten kinetics. | Displays time-dependent inactivation characteristic of a suicide inhibitor.[1][2] |
| Biological Role | Key enzyme in proline metabolism. | Leads to the decay of PRODH protein and activation of the mitochondrial unfolded protein response.[1][2] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon research in this field. Below are protocols for key experiments used to characterize the functional consequences of incorporating alkyne-containing UAAs.
Protocol 1: Site-Directed Mutagenesis for UAA Incorporation
This protocol outlines the general steps for introducing a nonsense codon at a specific site in a gene of interest to enable the incorporation of an alkyne-containing UAA like N-propargylglycine.
-
Plasmid Preparation: A plasmid containing the gene for the protein of interest (e.g., PRODH) and a compatible expression vector are required.
-
Mutagenesis: Introduce an amber stop codon (TAG) at the desired amino acid position using a site-directed mutagenesis kit.
-
Transformation: Co-transform the expression plasmid containing the TAG mutation and a plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the alkyne-UAA into a suitable E. coli expression strain.
-
Expression: Grow the transformed cells in a minimal medium supplemented with the alkyne-UAA (e.g., N-propargylglycine). Induce protein expression at the appropriate cell density.
-
Purification: Harvest the cells and purify the UAA-containing protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
Protocol 2: Enzyme Activity Assay for Proline Dehydrogenase
This assay is used to determine the catalytic activity of PRODH and to assess the inhibitory effects of N-propargylglycine.
-
Reaction Mixture: Prepare a reaction buffer containing a suitable electron acceptor (e.g., cytochrome c or dichlorophenolindophenol), the substrate L-proline, and the purified PRODH enzyme (either wild-type or NPPG-modified).
-
Initiation: Start the reaction by adding the enzyme to the reaction mixture.
-
Measurement: Monitor the reduction of the electron acceptor over time using a spectrophotometer at a specific wavelength. The rate of change in absorbance is proportional to the enzyme activity.
-
Inhibition Assay: To determine the effect of NPPG, pre-incubate the wild-type enzyme with varying concentrations of NPPG for different time intervals before adding the substrate to initiate the reaction.
-
Data Analysis: Plot the enzyme activity as a function of substrate concentration to determine kinetic parameters (Km and Vmax). For inhibition studies, plot the remaining enzyme activity against the pre-incubation time with NPPG to determine the inactivation rate constant.
Visualizing Molecular Mechanisms and Workflows
Diagrams are invaluable for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to depict the mechanism of PRODH inhibition and a general workflow for functional analysis of UAA-containing proteins.
Caption: Mechanism of suicide inhibition of PRODH by N-propargylglycine.
Caption: General workflow for functional analysis of UAA-modified proteins.
References
- 1. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PubMed [pubmed.ncbi.nlm.nih.gov]
But-2-yn-1-ylglycine vs. propargylglycine for protein labeling
A Comparative Guide to Alkyne-Containing Amino Acids for Protein Labeling: But-2-yn-1-ylglycine vs. Propargylglycine
For researchers, scientists, and drug development professionals, the selection of appropriate tools for protein labeling is critical for elucidating protein function, tracking cellular processes, and developing novel therapeutics. Among the various methods, the use of non-canonical amino acids with bioorthogonal functional groups has gained significant traction. This guide provides a comparative analysis of two alkyne-containing amino acids, Propargylglycine and this compound, for their application in protein labeling.
Propargylglycine has emerged as a widely used tool for metabolic labeling of proteins. Its terminal alkyne group allows for efficient and specific covalent modification with azide-functionalized probes via "click chemistry".[1] This bioorthogonal reaction enables the attachment of various reporters, such as fluorophores and affinity tags, for protein visualization and purification.[1] In contrast, information regarding the application of this compound in protein labeling is sparse in the scientific literature, with its availability primarily documented through chemical suppliers. While its internal alkyne structure presents theoretical possibilities for different reactivity profiles in bioorthogonal reactions, a lack of published experimental data precludes a direct, evidence-based comparison of its performance against the well-established propargylglycine.
This guide will focus on the established data for propargylglycine while offering a theoretical perspective on this compound, providing researchers with a comprehensive understanding of the current landscape of alkyne-based protein labeling.
Chemical Structures and Properties
A key difference between the two molecules lies in the position of the alkyne functional group. Propargylglycine possesses a terminal alkyne, while this compound has an internal alkyne. This structural variance is expected to influence their reactivity in click chemistry reactions.
| Feature | Propargylglycine | This compound |
| Chemical Structure | ![]() | |
| IUPAC Name | (S)-2-aminopent-4-ynoic acid | (S)-2-aminopent-3-ynoic acid |
| Alkyne Position | Terminal | Internal |
| CAS Number | 23235-01-0 | 2624128-89-6 |
| Molecular Formula | C₅H₇NO₂ | C₅H₇NO₂ |
| Molecular Weight | 113.11 g/mol | 113.11 g/mol |
Performance in Protein Labeling
Quantitative data on the performance of this compound for protein labeling is not available in the peer-reviewed literature. Therefore, the following comparison is based on extensive data for propargylglycine and theoretical considerations for this compound.
| Parameter | Propargylglycine | This compound (Theoretical) |
| Metabolic Incorporation | Readily incorporated into proteins in place of methionine, often requiring engineered methionyl-tRNA synthetases (MetRS) for efficient and specific labeling.[1][2] | Likely to be a substrate for MetRS, but its efficiency of incorporation is unknown. The bulkier internal alkyne might affect recognition by the synthetase. |
| Click Chemistry Reactivity | The terminal alkyne reacts efficiently in both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][] | The internal alkyne is generally less reactive in standard CuAAC reactions. It might participate in SPAAC with highly reactive cyclooctynes, but reaction kinetics are expected to be slower compared to terminal alkynes. |
| Specificity | High specificity can be achieved with engineered MetRS, minimizing off-target labeling.[2] | Specificity would depend on the selectivity of the incorporating enzyme. |
| Toxicity | Generally well-tolerated by cells at concentrations used for labeling. | Cytotoxicity has not been reported. |
Experimental Protocols
Detailed experimental protocols are available for protein labeling using propargylglycine. Due to the lack of published research, a specific protocol for this compound cannot be provided.
General Protocol for Metabolic Protein Labeling with Propargylglycine
This protocol provides a general workflow for labeling proteins in cultured mammalian cells. Optimization of concentrations and incubation times is recommended for specific cell lines and experimental goals.
Materials:
-
L-Propargylglycine (Pra)
-
Methionine-free cell culture medium
-
Dialyzed fetal bovine serum (FBS)
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-functionalized probe (e.g., azide-fluorophore, azide-biotin)
-
Click chemistry reagents (e.g., copper(II) sulfate, sodium ascorbate, THPTA ligand for CuAAC; or a strained cyclooctyne for SPAAC)
Procedure:
-
Cell Culture and Methionine Starvation:
-
Culture cells to the desired confluency.
-
Wash the cells once with pre-warmed PBS.
-
Replace the regular growth medium with pre-warmed methionine-free medium supplemented with dialyzed FBS.
-
Incubate the cells for 30-60 minutes to deplete intracellular methionine pools.
-
-
Metabolic Labeling:
-
Prepare a stock solution of L-Propargylglycine in sterile water or PBS.
-
Add L-Propargylglycine to the methionine-free medium to a final concentration of 0.1-1 mM.
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction (CuAAC):
-
To a desired amount of protein lysate (e.g., 50-100 µg), add the following components in order:
-
Azide-functionalized probe (final concentration 10-100 µM)
-
THPTA ligand (final concentration 100-500 µM)
-
Copper(II) sulfate (final concentration 50-250 µM)
-
Freshly prepared sodium ascorbate (final concentration 1-5 mM)
-
-
Vortex the reaction mixture and incubate at room temperature for 1-2 hours in the dark.
-
-
Analysis:
-
The labeled proteins can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent probe was used) or by western blot followed by detection with streptavidin-HRP (if a biotin probe was used).
-
For proteomic analysis, the biotin-labeled proteins can be enriched using streptavidin beads followed by on-bead digestion and mass spectrometry.
-
Diagrams
Experimental Workflow for Propargylglycine Labeling
Caption: Workflow for metabolic protein labeling using Propargylglycine.
Bioorthogonal Labeling Reaction Pathway
Caption: Bioorthogonal labeling via click chemistry.
Conclusion
Propargylglycine is a well-validated and versatile tool for the metabolic labeling of proteins. Its terminal alkyne allows for efficient and specific labeling through established click chemistry protocols. Researchers can confidently employ propargylglycine for a wide range of applications, from in-gel fluorescence visualization to quantitative proteomics.
The potential of this compound as a protein labeling agent remains to be explored. While its internal alkyne presents an interesting structural variation, the lack of experimental data makes it a high-risk, exploratory tool at present. Future research is needed to determine its efficiency of metabolic incorporation, reactivity in bioorthogonal ligations, and overall utility in comparison to propargylglycine. For researchers seeking a reliable and well-documented method for alkyne-based protein labeling, propargylglycine is the current standard.
References
Assessing the Structural Impact of But-2-yn-1-ylglycine and its Analogs on Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy for elucidating protein structure and function, engineering novel therapeutic proteins, and developing advanced drug delivery systems. Among the various ncAAs, those bearing bioorthogonal functional groups, such as the alkyne moiety in But-2-yn-1-ylglycine, are of particular interest. These groups allow for specific chemical modifications of proteins in their native environment, enabling a wide range of applications from fluorescent labeling to the creation of protein-protein conjugates.
This guide provides a comparative analysis of the structural impact of incorporating an alkyne-containing glycine analog, using L-propargylglycine (a close structural analog of this compound) and L-homopropargylglycine, into proteins. We present available experimental data, detail relevant experimental protocols, and offer a comparison with other bioorthogonal labeling strategies.
Structural Comparison: Glycine vs. Alkyne-Containing Analogs
The incorporation of an ncAA in place of a natural amino acid can potentially perturb the local and global structure of a protein. Glycine, the smallest amino acid, often resides in sterically restricted regions of proteins, such as tight turns, where larger residues would not be accommodated.[1] Replacing glycine with a bulkier analog like this compound or its counterparts could therefore have significant structural consequences.
While specific quantitative data on the global structural impact of this compound is limited in publicly available literature, studies on L-propargylglycine (PPG) provide valuable insights. PPG has been extensively studied as a mechanism-based inactivator of proline dehydrogenase (PRODH), where it forms a covalent adduct with the FAD cofactor.[2][3][4][5] X-ray crystallography of PPG-inactivated PRODH has revealed significant conformational changes in the active site, demonstrating a direct structural impact of this ncAA.[2][3][5]
| Feature | Natural Amino Acid (Glycine) | Alkyne-Containing Analog (L-Propargylglycine) | Potential Structural Impact |
| Side Chain | -H | -CH₂-C≡CH | Increased steric bulk, introduction of a reactive alkyne group. |
| Conformational Flexibility | High, due to the small side chain.[1] | Reduced compared to glycine due to the larger side chain. | May alter local backbone conformation, especially in constrained regions. |
| Hydrogen Bonding | Backbone amide can act as a hydrogen bond donor. | Backbone amide retains hydrogen bonding capability. | Minimal impact on backbone hydrogen bonding networks. |
| Hydrophobicity | Nonpolar, aliphatic. | Increased hydrophobicity due to the propargyl group. | May influence protein folding and stability. |
| Bioorthogonality | None. | Alkyne group enables "click" chemistry reactions. | Allows for specific labeling and conjugation. |
Quantitative Analysis of Incorporation and Stability
The efficiency of ncAA incorporation and its effect on protein stability are critical parameters. Studies comparing L-homopropargylglycine (HPG) and azidohomoalanine (AHA), both methionine analogs used for bioorthogonal labeling, provide a framework for such quantitative assessment.[2][6]
| Non-Canonical Amino Acid | Incorporation Efficiency (vs. natural counterpart) | Effect on Protein Stability (Qualitative) | Reference |
| L-Homopropargylglycine (HPG) | Higher than AHA in some plant systems.[2][6] | Generally well-tolerated with minimal perturbation. | [2][6] |
| L-Azidonorleucine | Efficiently incorporated by mutant methionyl-tRNA synthetase.[1][4][7] | Labeling does not typically affect protein localization.[8] | [4][7][8] |
| L-Propargylglycine | Acts as an irreversible inhibitor, indicating efficient interaction with the target enzyme's active site.[7] | Can induce significant conformational changes upon covalent modification.[2][3][5] | [2][3][5][7] |
Experimental Protocols
Site-Specific Incorporation of Alkyne-Containing Glycine Analogs via Site-Directed Mutagenesis
This protocol outlines the general steps for incorporating an alkyne-containing glycine analog at a specific site in a protein of interest using an E. coli expression system. This method relies on the amber stop codon suppression technology.[3]
Materials:
-
Expression plasmid containing the gene of interest.
-
Primers for site-directed mutagenesis (introducing an amber stop codon, TAG, at the desired glycine codon).
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired alkyne-glycine analog.
-
Growth media (e.g., LB or minimal media).
-
The desired alkyne-containing glycine analog (e.g., L-propargylglycine).
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
Procedure:
-
Site-Directed Mutagenesis:
-
Design primers to introduce a TAG codon at the desired glycine position in your gene of interest.
-
Perform PCR using a high-fidelity polymerase to amplify the entire plasmid containing your gene.
-
Digest the parental, methylated template DNA with DpnI.
-
Transform the mutated plasmid into competent E. coli cells.
-
Select for transformed cells and verify the mutation by DNA sequencing.
-
-
Protein Expression:
-
Co-transform the E. coli expression host with the plasmid containing your mutated gene and the plasmid for the orthogonal synthetase/tRNA pair.
-
Grow the cells in a suitable medium to an optimal density (e.g., OD600 of 0.6-0.8).
-
Induce protein expression (e.g., with IPTG).
-
Simultaneously, supplement the culture medium with the alkyne-containing glycine analog to a final concentration of 1-2 mM.
-
Continue to grow the cells at an appropriate temperature for protein expression.
-
-
Protein Purification and Verification:
-
Harvest the cells and lyse them to release the protein.
-
Purify the protein using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).
-
Verify the incorporation of the unnatural amino acid by mass spectrometry. The mass of the purified protein should correspond to the expected mass with the incorporated analog.
-
Assessing Protein Stability using a Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry, is a high-throughput method to assess protein stability by measuring the melting temperature (Tm) of a protein.[9][10][11][12][13]
Materials:
-
Purified protein (both wild-type and containing the ncAA).
-
SYPRO Orange dye.
-
A real-time PCR instrument with a thermal melting capability.
-
96-well PCR plates.
-
Buffer solutions.
Procedure:
-
Assay Setup:
-
Prepare a master mix containing the protein of interest at a final concentration of 1-5 µM and SYPRO Orange dye at a 1:1000 dilution in the desired buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. A sigmoidal curve will be generated as the protein unfolds, exposing hydrophobic regions to which the dye binds.
-
The midpoint of the transition corresponds to the melting temperature (Tm).
-
Compare the Tm of the wild-type protein with the protein containing the alkyne-glycine analog to determine the effect of the substitution on thermal stability.
-
Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of a protein and to detect conformational changes.[14][15][16][17]
Materials:
-
Purified protein (wild-type and with the ncAA) in a suitable buffer (avoiding high concentrations of absorbing species).
-
A CD spectropolarimeter.
-
Quartz cuvettes with a defined path length (e.g., 0.1 cm).
Procedure:
-
Sample Preparation:
-
Prepare protein samples at a concentration of 0.1-0.2 mg/mL in a non-absorbing buffer (e.g., phosphate buffer).
-
Ensure the buffer composition is identical for both the wild-type and mutant proteins.
-
-
Data Acquisition:
-
Record the CD spectra in the far-UV region (typically 190-250 nm) at a controlled temperature.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the protein spectra.
-
-
Data Analysis:
-
The resulting CD spectrum can be deconvoluted using various algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Compare the secondary structure content of the wild-type and mutant proteins to assess the impact of the ncAA incorporation.
-
Visualizations
Caption: Experimental workflow for assessing the structural impact of ncAA incorporation.
Caption: Bioorthogonal labeling of a protein containing an alkyne-glycine analog via Click Chemistry.
References
- 1. Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Experimental methods for scanning unnatural amino acid mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-Azidonorleucine hydrochloride | Unnatural Amino Acids | Tocris | Tocris Bioscience [tocris.com]
- 9. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. The use of circular dichroism in the investigation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Circular dichroism spectroscopy for the study of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Quantification of But-2-yn-1-ylglycine Incorporation Efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the incorporation efficiency of But-2-yn-1-ylglycine (B2Yn), a non-canonical amino acid, with other commonly used alternatives. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific applications in protein analysis and drug development.
Introduction
The ability to incorporate non-canonical amino acids (ncAAs) into proteins has revolutionized the study of biological systems and the development of novel therapeutics. This compound (B2Yn), an analog of methionine containing an alkyne group, allows for the bioorthogonal labeling of newly synthesized proteins. This enables a wide range of applications, from the visualization of protein synthesis to the identification of drug targets. The efficiency of ncAA incorporation is a critical factor for the successful application of these techniques. This guide focuses on the quantitative analysis of B2Yn incorporation and compares its performance with two other widely used methionine analogs: L-azidohomoalanine (AHA) and L-homopropargylglycine (HPG).
Comparison of Incorporation Efficiencies
Quantifying the incorporation efficiency of ncAAs is crucial for interpreting experimental results accurately. Mass spectrometry-based proteomics has emerged as the gold standard for this purpose. The following table summarizes the reported incorporation efficiencies for B2Yn, AHA, and HPG. It is important to note that direct, side-by-side quantitative comparisons of B2Yn with AHA and HPG in the same system are not yet extensively documented in the literature. The data for B2Yn is inferred from studies utilizing alkyne-containing amino acids for proteomic analysis, while the data for AHA and HPG is more directly reported.
| Non-Canonical Amino Acid | Structure | Reported Incorporation Efficiency | Key Considerations |
| This compound (B2Yn) | Alkyne-containing methionine analog | Data not explicitly quantified in comparative studies. Assumed to be incorporated similarly to other alkyne analogs like HPG. | The smaller size of the butynyl group compared to the propargyl group of HPG might influence recognition by methionyl-tRNA synthetase. |
| L-azidohomoalanine (AHA) | Azide-containing methionine analog | Approximately 50% in E. coli after 26 hours of expression.[1][2] | Can induce metabolic changes and inhibit cell growth to a greater extent than HPG in some systems.[3] |
| L-homopropargylglycine (HPG) | Alkyne-containing methionine analog | 70-80% in E. coli after 26 hours of expression.[1][2] | Generally exhibits lower toxicity and less perturbation of methionine metabolism compared to AHA.[3][4] |
Experimental Protocols
The quantification of ncAA incorporation efficiency typically involves a workflow known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), followed by mass spectrometry.
Experimental Workflow for Quantifying ncAA Incorporation
Caption: Workflow for quantifying ncAA incorporation using BONCAT and mass spectrometry.
Detailed Methodologies
1. Metabolic Labeling:
-
Culture cells in methionine-free medium for a period to deplete endogenous methionine.
-
Supplement the medium with the desired ncAA (e.g., 50 µM B2Yn, AHA, or HPG) and incubate for a specific duration (e.g., 4-24 hours).
2. Cell Lysis and Protein Extraction:
-
Harvest the cells and lyse them in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.
-
Quantify the total protein concentration using a standard assay (e.g., BCA assay).
3. Bioorthogonal Ligation (Click Chemistry):
-
To the protein lysate, add the click chemistry reaction cocktail. This typically includes:
-
An azide- or alkyne-biotin tag (depending on the ncAA used).
-
A copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate) or a copper-free click reagent.
-
A copper chelator (e.g., TBTA) to improve reaction efficiency and reduce protein degradation.
-
-
Incubate the reaction mixture to allow for the covalent ligation of the biotin tag to the incorporated ncAA.
4. Enrichment of Labeled Proteins:
-
Use streptavidin-coated magnetic beads or resin to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
5. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Add a protease, typically trypsin, and incubate overnight to digest the proteins into peptides.
6. Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
7. Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the peptides and corresponding proteins.
-
Quantify the relative abundance of peptides containing the ncAA modification. The incorporation efficiency can be estimated by comparing the intensity of ncAA-containing peptides to the total intensity of all peptides from a given protein.
Impact on Cellular Signaling Pathways
The introduction of ncAAs can potentially perturb cellular homeostasis and affect signaling pathways. While specific studies on the effects of B2Yn are limited, the incorporation of amino acid analogs can, in some instances, trigger cellular stress responses.
Potential Signaling Pathways Affected
Caption: Potential impact of ncAA incorporation on cellular signaling pathways.
-
Unfolded Protein Response (UPR): The incorporation of ncAAs can potentially lead to protein misfolding, which can activate the UPR. The UPR is a cellular stress response that aims to restore protein homeostasis in the endoplasmic reticulum.
-
mTOR Signaling: The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. It is sensitive to amino acid availability. The introduction of ncAAs could potentially alter intracellular amino acid pools and thereby influence mTOR signaling.
It is recommended that researchers validate the potential impact of ncAA incorporation on these and other relevant signaling pathways in their specific experimental system.
Conclusion
The choice of a non-canonical amino acid for protein labeling is a critical decision that can significantly impact the outcome of an experiment. While direct quantitative comparisons are still needed, the available data suggests that HPG offers a high incorporation efficiency with relatively low cellular perturbation. AHA provides a viable alternative, though its potential to affect cellular metabolism should be considered. This compound, as a structural analog of methionine, is expected to be a valuable tool, and further quantitative studies will be crucial to fully establish its performance characteristics relative to other ncAAs. Researchers are encouraged to empirically determine the optimal labeling conditions and to assess any potential off-target effects in their system of interest.
References
- 1. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
A Researcher's Guide to Control Experiments for But-2-yn-1-ylglycine Metabolic Labeling
For researchers, scientists, and drug development professionals utilizing But-2-yn-1-ylglycine for metabolic labeling, rigorous control experiments are paramount to ensure the specificity and validity of experimental findings. This guide provides a comparative overview of essential control experiments, including detailed protocols and data presentation, to support the robust design and interpretation of labeling studies.
Metabolic labeling with bioorthogonal amino acids, such as the glycine analog this compound, has emerged as a powerful technique for studying protein synthesis, tracking protein localization, and identifying post-translational modifications. The alkyne group on this compound allows for its covalent ligation to azide-functionalized reporters via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry." However, to confidently attribute the observed signal to the specific incorporation of this compound into newly synthesized proteins, a series of control experiments are necessary. These controls are designed to rule out non-specific binding, off-target effects, and potential cytotoxicity of the labeling reagent.
Comparative Analysis of Control Experiments
To ensure the reliability of this compound labeling studies, a suite of control experiments should be performed. The following table summarizes the key control experiments, their purpose, and expected outcomes. While direct quantitative data for this compound is not extensively available in peer-reviewed literature, the performance of analogous non-canonical amino acids like L-Homopropargylglycine (HPG) and L-Azidohomoalanine (AHA) can provide valuable benchmarks.
| Control Experiment | Purpose | Typical Reagents | Expected Outcome for Valid Labeling | Illustrative Data from Analogs (HPG/AHA) |
| Protein Synthesis Inhibition | To confirm that the labeling is dependent on active protein synthesis. | Cycloheximide, Anisomycin | Significant reduction or complete absence of signal from the azide-reporter. | In the presence of a protein synthesis inhibitor, the fluorescent signal from labeled proteins is significantly reduced.[1] |
| Competitive Inhibition | To demonstrate that this compound is incorporated through the glycine biosynthesis and tRNA synthetase machinery. | Excess L-glycine | A dose-dependent decrease in the labeling signal as the concentration of L-glycine increases. | Co-incubation with the natural amino acid (e.g., methionine for HPG) reduces the incorporation of the non-canonical analog. |
| No-Labeling Control | To assess background signal from the detection reagents (e.g., azide-fluorophore). | Cells not treated with this compound but subjected to the click chemistry reaction. | Minimal to no background fluorescence. | Cells not incubated with the alkyne-amino acid should not show a signal after the click reaction. |
| Cytotoxicity Assay | To determine the optimal, non-toxic concentration of this compound for labeling. | MTT, LDH, or live/dead cell staining assays. | No significant difference in cell viability between treated and untreated cells at the working concentration. | HPG has been shown to have less of an inhibitory effect on cell growth rate compared to AHA in some systems.[2][3] |
Experimental Protocols
Protein Synthesis Inhibition Control
This protocol uses cycloheximide, a potent inhibitor of eukaryotic protein synthesis, to verify that the incorporation of this compound is dependent on translation.
Methodology:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Pre-incubate one set of cells with cycloheximide (typically 1-100 µg/mL) for 1-2 hours. The optimal concentration should be determined empirically for the cell line being used.
-
Metabolic Labeling: Add this compound to both the cycloheximide-treated and untreated cells. The concentration of this compound should be optimized for your specific cell type and experimental goals (a starting point could be in the range of 25-100 µM). Incubate for the desired labeling period (e.g., 1-24 hours).
-
Cell Lysis and Click Chemistry: After incubation, wash the cells with PBS and lyse them. Perform the click chemistry reaction by adding an azide-functionalized fluorophore, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Analysis: Analyze the protein lysates by SDS-PAGE and in-gel fluorescence imaging, or by fluorescence microscopy.
Competitive Inhibition Control
This experiment demonstrates the specificity of this compound incorporation by competing it with an excess of its natural counterpart, L-glycine.
Methodology:
-
Cell Culture: Seed cells and allow them to attach overnight.
-
Co-incubation: Prepare media containing a fixed, optimal concentration of this compound and varying concentrations of L-glycine (e.g., 1x, 10x, 100x molar excess).
-
Metabolic Labeling: Incubate the cells with the prepared media for the desired labeling duration.
-
Cell Processing and Click Chemistry: Process the cells as described in the protein synthesis inhibition protocol.
-
Analysis: Quantify the fluorescence signal in each condition. A dose-dependent decrease in signal with increasing L-glycine concentration indicates specific incorporation.
Cytotoxicity Assessment
It is crucial to determine the concentration range of this compound that does not adversely affect cell health.
Methodology:
-
Cell Treatment: Culture cells in the presence of a range of this compound concentrations for a duration relevant to the planned labeling experiment.
-
Viability Assay: Perform a standard cytotoxicity assay:
-
MTT Assay: Measures metabolic activity.
-
LDH Assay: Measures membrane integrity by detecting lactate dehydrogenase release.
-
Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells (e.g., Calcein-AM and Propidium Iodide).
-
-
Analysis: Quantify the results according to the assay manufacturer's instructions and determine the highest concentration of this compound that does not significantly impact cell viability.
Visualizing Experimental Workflows
To aid in the conceptualization of these control experiments, the following diagrams illustrate the logical flow of a this compound labeling study and the rationale behind the control experiments.
Caption: Experimental workflow for this compound labeling with essential control arms.
Caption: Logical relationship of control experiments for validating labeling specificity.
By implementing these control experiments, researchers can significantly increase the confidence in their findings and contribute to the generation of reproducible and high-quality data in the field of metabolic labeling.
References
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Orthogonality of But-2-yn-1-ylglycine in Cellular Systems
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of chemical biology, the ability to selectively label and visualize biomolecules within their native cellular environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, allowing for specific chemical reactions to occur within living systems without interfering with endogenous biochemical processes. But-2-yn-1-ylglycine, a non-canonical amino acid featuring a terminal alkyne, has emerged as a valuable tool for metabolic labeling of proteins. Its alkyne handle serves as a versatile anchor for subsequent bioorthogonal ligation, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
This guide provides a comprehensive comparison of this compound with alternative bioorthogonal labeling strategies, focusing on their performance in cellular systems. We present a critical evaluation of key parameters including reaction kinetics, labeling efficiency, and cellular toxicity, supported by experimental data and detailed protocols to inform the selection of the most appropriate tool for your research needs.
Comparative Analysis of Bioorthogonal Labeling Reagents
The choice of a bioorthogonal non-canonical amino acid is dictated by several factors, primarily the desired bioorthogonal reaction, its kinetics, and potential cellular perturbations. Here, we compare this compound, which utilizes CuAAC, with prominent alternatives that employ strain-promoted azide-alkyne cycloaddition (SPAAC) and other bioorthogonal reactions.
| Feature | This compound (via CuAAC) | Strained Alkyne Amino Acids (e.g., with DIBO, BCN) (via SPAAC) | Azide-Containing Amino Acids (e.g., Azidohomoalanine - AHA) |
| Bioorthogonal Reaction | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | CuAAC or SPAAC (with alkyne probe) |
| Reaction Principle | [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by Cu(I). | [3+2] cycloaddition between a strained cyclooctyne and an azide, driven by ring strain. | Incorporation of an azide handle for reaction with an alkyne-containing probe. |
| Cellular Toxicity | Moderate to high due to the cytotoxicity of the copper(I) catalyst.[1][2][3] Ligands can mitigate but not eliminate toxicity. | Low, as it is a catalyst-free reaction.[2] | Toxicity is primarily dependent on the subsequent ligation chemistry (CuAAC or SPAAC). |
| Non-specific Labeling | Low, as terminal alkynes are generally inert in the cellular environment. However, copper can mediate some non-specific interactions.[4] | Can exhibit some off-target reactivity with thiols (e.g., cysteine residues).[4][5] | Dependent on the alkyne probe used. |
| Incorporation Efficiency | Generally well-tolerated by cellular machinery for protein synthesis, but can vary. | Can be lower than smaller, less bulky non-canonical amino acids. | Generally high, as it is a close analog of methionine.[6] |
| Reaction Kinetics (Second-Order Rate Constant) | ~10² - 10³ M⁻¹s⁻¹ (in vitro, with ligands) | ~10⁻¹ - 10¹ M⁻¹s⁻¹ (for various cyclooctynes) | Dependent on the reaction partner. |
Signaling Pathways and Experimental Workflows
The metabolic labeling and subsequent detection of proteins using this compound and its alternatives follow a general two-step workflow. First, the non-canonical amino acid is introduced to the cell culture and incorporated into newly synthesized proteins by the cell's translational machinery. Second, a bioorthogonal reaction is performed to attach a probe (e.g., a fluorophore or a biotin tag) to the incorporated amino acid.
Experimental Workflow: Metabolic Labeling and Bioorthogonal Ligation
Caption: A generalized workflow for the bioorthogonal labeling of cellular proteins.
Comparison of CuAAC and SPAAC Pathways
Caption: A schematic comparing the reactants and requirements of CuAAC and SPAAC.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium
-
This compound (stock solution in sterile PBS or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Seeding: Seed mammalian cells in a culture plate at a density that will result in 70-80% confluency at the time of labeling.
-
Methionine Depletion (Optional but Recommended): To enhance incorporation of the methionine analog, replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes.
-
Metabolic Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with this compound at a final concentration of 50-200 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for 4-24 hours to allow for incorporation of the non-canonical amino acid into newly synthesized proteins.
-
Cell Harvest:
-
For adherent cells, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and lyse in lysis buffer.
-
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay). The lysate is now ready for CuAAC ligation.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
Materials:
-
Cell lysate containing this compound-labeled proteins
-
Azide-functionalized probe (e.g., Azide-PEG4-Biotin, Azide-Fluorophore)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Tris-buffered saline (TBS) or PBS
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Cell lysate (e.g., 50-100 µg of total protein)
-
Azide-functionalized probe (final concentration of 100 µM)
-
THPTA (final concentration of 1 mM)
-
Copper(II) sulfate (final concentration of 200 µM)
-
-
Initiate Reaction: Add freshly prepared sodium ascorbate to a final concentration of 2 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Sample Preparation for Downstream Analysis:
-
For SDS-PAGE and Western Blotting: Add 4X SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and proceed with electrophoresis.
-
For Mass Spectrometry: Precipitate the protein using a suitable method (e.g., chloroform/methanol precipitation) to remove excess reagents before proceeding with sample preparation for mass spectrometry.
-
Protocol 3: Cytotoxicity Assay
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound and/or other non-canonical amino acids
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other viability assay kit (e.g., LDH release assay)[7][8]
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing a range of concentrations of the non-canonical amino acid to be tested. Include a vehicle control (e.g., PBS or DMSO).
-
Incubation: Incubate the cells for a period relevant to the planned labeling experiment (e.g., 24-48 hours).
-
Viability Assessment (MTT Assay Example):
-
Add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration of the non-canonical amino acid.
Conclusion
This compound remains a valuable tool for the bioorthogonal labeling of proteins in cellular systems, primarily through the efficient CuAAC reaction. Its small size and terminal alkyne functionality allow for good incorporation into proteins and highly specific ligation. However, the inherent cytotoxicity of the copper catalyst is a significant consideration, particularly for live-cell imaging and long-term studies.[1][2][3]
For applications demanding minimal cellular perturbation, alternatives such as strained alkyne-containing amino acids for SPAAC offer a clear advantage due to their catalyst-free nature. While SPAAC can exhibit some off-target reactivity, its biocompatibility is generally superior. The choice between this compound and its alternatives should be carefully considered based on the specific experimental goals, the sensitivity of the cellular system, and the required reaction kinetics. The protocols provided in this guide offer a starting point for the successful implementation of these powerful techniques in your research.
References
- 1. studenttheses.uu.nl [studenttheses.uu.nl]
- 2. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to CuAAC and SPAAC Efficiency for But-2-yn-1-ylglycine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and efficient ligation of molecules is paramount. Among the most powerful tools in the chemist's arsenal are the so-called "click" reactions, lauded for their reliability, specificity, and high yields. Two of the most prominent click reactions, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offer distinct advantages and disadvantages. This guide provides a detailed comparison of their efficiency, with a specific focus on the conjugation of the internal alkyne-containing amino acid, But-2-yn-1-ylglycine.
While direct comparative kinetic data for this compound is not extensively available in the literature, this guide extrapolates from studies on structurally similar internal alkynes and provides a framework for experimental design and selection of the appropriate click chemistry strategy.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for in vivo applications |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on cyclooctyne |
| Alkyne Reactant | Terminal or internal alkynes (slower with internal) | Strained cyclooctynes (e.g., DBCO, BCN) |
| Reagent Accessibility | Simple alkynes are readily available | Strained cyclooctynes can be complex and expensive to synthesize |
| Side Reactions | Potential for oxidative homocoupling of alkynes | Cyclooctynes can be prone to side reactions if highly unstable |
Reaction Mechanisms and Workflow
The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne, whereas SPAAC utilizes the inherent ring strain of a cyclooctyne to achieve cycloaddition without a metal catalyst.
Quantitative Data Summary
The following table summarizes typical quantitative data for CuAAC and SPAAC reactions. It is important to note that the reaction rates for this compound, an internal alkyne, in CuAAC are expected to be at the lower end of the reported range. The efficiency of SPAAC is highly dependent on the choice of the strained cyclooctyne.
| Parameter | CuAAC with Internal Alkynes | SPAAC with Common Cyclooctynes |
| Second-Order Rate Constant (k₂) | 10⁻¹ - 10¹ M⁻¹s⁻¹ | BCN: ~0.1 M⁻¹s⁻¹ DBCO: ~0.3 M⁻¹s⁻¹ |
| Typical Reaction Time | 1 - 24 hours | 30 minutes - 12 hours |
| Typical Yield | 70 - 95% | 80 - 99% |
| Optimal Temperature | 25 - 60 °C | 4 - 37 °C |
| pH Range | 4 - 11 | 4 - 10 |
Detailed Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC with a molecule like this compound. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
Materials:
-
This compound derivative (1 equivalent)
-
Azide-containing molecule (1.1 equivalents)
-
Copper(II) sulfate (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (0.5 equivalents)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (0.1 equivalents)
-
Solvent (e.g., DMSO/water mixture, THF/water)
Procedure:
-
Dissolve this compound and the azide partner in the chosen solvent system.
-
In a separate vial, prepare the copper catalyst solution by dissolving CuSO₄ and TBTA in the solvent.
-
Add the copper catalyst solution to the alkyne/azide mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Stir the reaction mixture at room temperature and monitor the progress by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, the reaction can be quenched by adding a copper chelator like EDTA.
-
Purify the product using standard chromatographic techniques.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
Materials:
-
This compound derivative (1 equivalent)
-
Azide-containing molecule (1 equivalent)
-
Strained cyclooctyne (e.g., a DBCO or BCN derivative) (1 equivalent)
-
Biocompatible buffer (e.g., PBS, pH 7.4) or organic solvent
Procedure:
-
Dissolve the azide-containing molecule and the strained cyclooctyne in the chosen solvent or buffer. Note: For a two-step bioconjugation, one of the biomolecules would be pre-functionalized with the azide or the strained alkyne.
-
Add the this compound derivative to the reaction mixture.
-
Incubate the reaction at the desired temperature (e.g., 37°C for biological applications).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, SDS-PAGE if conjugating to a protein).
-
The reaction typically proceeds to completion without the need for quenching.
-
Purify the final conjugate as required by the application.
Conclusion and Recommendations
The choice between CuAAC and SPAAC for the conjugation of this compound hinges on the specific experimental context.
CuAAC is a viable option when:
-
High reaction speed is critical.
-
The experimental system is not sensitive to the presence of copper.
-
The reagents are readily available and cost-effective.
SPAAC is the preferred method for:
-
In vivo or live-cell applications where copper toxicity is a concern.[1]
-
Applications requiring high biocompatibility and mild reaction conditions.
-
Instances where the removal of a metal catalyst is problematic.
For reactions involving internal alkynes such as this compound, it is crucial to acknowledge that CuAAC reactions may be slower compared to their terminal alkyne counterparts.[2] Therefore, longer reaction times or slightly elevated temperatures might be necessary. In the case of SPAAC, the reaction rate is primarily dictated by the strain of the cyclooctyne, and thus selecting a more reactive cyclooctyne like DBCO can significantly enhance the reaction efficiency. Careful consideration of these factors will enable researchers to harness the full potential of click chemistry for their specific bioconjugation needs.
References
Safety Operating Guide
Navigating the Disposal of But-2-yn-1-ylglycine: A Procedural Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of But-2-yn-1-ylglycine is critical for maintaining a safe and compliant laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a comprehensive disposal plan must be formulated by considering the chemical properties of its constituent functional groups and adhering to institutional and regulatory guidelines.
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel or specialized chemical compounds like this compound, an unnatural amino acid containing an alkyne group, is a fundamental aspect of laboratory safety and operational integrity. While this compound is valuable in research, particularly in "click chemistry" applications, its disposal requires careful consideration due to the potential hazards associated with its functional groups.
Core Safety and Handling Procedures
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
In the event of a spill, the area should be evacuated and ventilated. For a solid spill, carefully sweep the material to avoid dust formation and place it into a designated, labeled waste container. For a liquid spill, absorb the material with an inert, non-combustible absorbent and transfer it to a sealed container for disposal.
Step-by-Step Disposal Protocol
Given the absence of a specific SDS for this compound, a conservative approach to its disposal is warranted. The following procedural steps provide a framework for the safe and compliant disposal of this compound:
-
Hazard Assessment: Evaluate the potential hazards of this compound by examining its structural components. The amino acid backbone is generally considered non-hazardous, as indicated by the safety data for glycine. However, the presence of the butynyl (alkyne) group may introduce flammability and reactivity concerns, as suggested by the SDS for related compounds like But-2-yn-1-ol.
-
Waste Characterization: The waste stream containing this compound must be accurately characterized. This includes identifying whether it is the pure compound, a solution, or mixed with other chemical waste. The presence of other hazardous materials will influence the final disposal route.
-
Containerization and Labeling: All waste containing this compound must be collected in a compatible, properly sealed, and clearly labeled waste container. The label should include the chemical name ("this compound"), the quantity, and any known hazard warnings.
-
Consultation with Safety Professionals: Before proceeding with disposal, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. They will provide specific guidance based on local, regional, and national regulations.
-
Documentation: Maintain a detailed record of the disposal process, including the date, quantity of waste, and the disposal method used. This documentation is essential for regulatory compliance.
Quantitative Data Summary
To facilitate a quick reference for the known properties of structurally related compounds, the following table summarizes key data from their respective Safety Data Sheets.
| Property | Glycine | Glycine Hydrochloride | But-2-yn-1-ol |
| Physical State | Solid | Solid | Liquid |
| Flammability | Not Flammable | Not Flammable | Flammable |
| Primary Hazard | None | Corrosive | Flammable, Irritant |
| Disposal Rec. | Consult local regulations | Consult local regulations | Dispose of at an approved waste disposal plant |
This table is for informational purposes only and is based on data for structurally related compounds. The properties of this compound may differ.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols
As no specific experimental disposal protocols for this compound are publicly available, the development of such a protocol would fall under the purview of a qualified chemist or hazardous waste specialist. Any such protocol should be designed to neutralize the potential hazards of the alkyne group, possibly through a controlled chemical reaction to a less reactive species, before final disposal. However, any such treatment would constitute a hazardous waste treatment and would require appropriate permitting and expertise. Therefore, direct disposal through a licensed contractor is the recommended and most compliant pathway.
Essential Safety and Logistical Guidance for Handling But-2-yn-1-ylglycine
For researchers, scientists, and drug development professionals, the proper handling of specialized reagents like But-2-yn-1-ylglycine is paramount for ensuring laboratory safety and experimental success. This guide provides immediate, essential information on the personal protective equipment (PPE), handling procedures, and disposal of this compound, a valuable building block in peptide and medicinal chemistry.
Chemical Profile and Hazards:
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety Glasses with Side Shields or Goggles | Essential to protect against dust particles and accidental splashes. |
| Hands | Nitrile Gloves | Provides a barrier against skin contact. Double-gloving is recommended for extended procedures. |
| Body | Laboratory Coat | Protects clothing and skin from contamination. |
| Respiratory | Dust Mask or Respirator | Recommended when handling the powder outside of a fume hood to avoid inhalation of fine particles.[1][2] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and the safety of the laboratory environment.
| Procedure | Key Considerations |
| Receiving and Unpacking | Inspect packaging for damage upon arrival. Wear appropriate PPE during unpacking. |
| Weighing and Aliquoting | Conduct in a chemical fume hood or a designated area with adequate ventilation to minimize inhalation of dust.[1] |
| Dissolving | This compound is soluble in water.[1] Add the solid to the solvent slowly to avoid splashing. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] It is noted to be moisture-sensitive.[1][3] Avoid storage with incompatible materials such as strong bases and oxidizing agents.[1][3] |
Spill and Waste Disposal
Prompt and correct response to spills and proper disposal of waste are essential for laboratory safety and environmental compliance.
| Procedure | Action Plan |
| Minor Spill (Solid) | Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[1][3] Clean the spill area with a damp cloth. |
| Waste Disposal | Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not empty into drains.[5] |
Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is frequently utilized in "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, to form stable triazole linkages.[6][7] This reaction is widely used for bioconjugation, such as labeling peptides and proteins.[6][8][9]
Caption: Workflow for a typical CuAAC "click" reaction.
Detailed Protocol: Labeling of an Azide-Modified Peptide with this compound
This protocol outlines a general procedure for the conjugation of this compound to an azide-containing peptide.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Solvents for purification (e.g., water, acetonitrile)
-
Solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified peptide in PBS to a final concentration of 1-10 mM.
-
Dissolve this compound in PBS to a final concentration of 10-100 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a fresh 500 mM stock solution of sodium ascorbate in water.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the azide-modified peptide and a 1.5 to 10-fold molar excess of the this compound solution.[8]
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM. The sodium ascorbate reduces the Cu(II) to the catalytic Cu(I) species.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, the labeled peptide can be purified from excess reagents and catalyst using SPE or preparative HPLC.
-
-
Analysis:
-
Confirm the identity and purity of the final product by mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


